Teadp
Description
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Structure
2D Structure
Properties
CAS No. |
117306-07-7 |
|---|---|
Molecular Formula |
C51H80O9 |
Molecular Weight |
837.2 g/mol |
IUPAC Name |
[(4R,5R,8R,9R,12R,13S,14S,16S,18R)-16-hydroxy-9,13-dimethyl-19-oxahexacyclo[14.3.1.114,18.01,13.04,12.05,9]henicosan-8-yl] propanoate;methanol |
InChI |
InChI=1S/2C25H38O4.CH4O/c2*1-4-21(26)28-20-6-5-18-17-7-10-25-14-24(27)12-15(11-16(13-24)29-25)23(25,3)19(17)8-9-22(18,20)2;1-2/h2*15-20,27H,4-14H2,1-3H3;2H,1H3/t2*15-,16+,17+,18+,19+,20+,22+,23-,24-,25?;/m00./s1 |
InChI Key |
JTGONHZGLCOYSX-MTNXGAANSA-N |
SMILES |
CCC(=O)OC1CCC2C1(CCC3C2CCC45C3(C6CC(O4)CC(C6)(C5)O)C)C.CCC(=O)OC1CCC2C1(CCC3C2CCC45C3(C6CC(O4)CC(C6)(C5)O)C)C.CO |
Isomeric SMILES |
CCC(=O)O[C@@H]1CC[C@H]2[C@]1(CC[C@@H]3[C@@H]2CCC45[C@]3([C@H]6C[C@@H](O4)C[C@@](C6)(C5)O)C)C.CCC(=O)O[C@@H]1CC[C@H]2[C@]1(CC[C@@H]3[C@@H]2CCC45[C@]3([C@H]6C[C@@H](O4)C[C@@](C6)(C5)O)C)C.CO |
Canonical SMILES |
CCC(=O)OC1CCC2C1(CCC3C2CCC45C3(C6CC(O4)CC(C6)(C5)O)C)C.CCC(=O)OC1CCC2C1(CCC3C2CCC45C3(C6CC(O4)CC(C6)(C5)O)C)C.CO |
Synonyms |
1,3-trimethylene-2',5-epoxyandrostane-3,17-diol 17-propionate TEADP |
Origin of Product |
United States |
Foundational & Exploratory
The Role of TEAD Transcription Factors in Organ Size Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The precise control of organ size is a fundamental process in developmental biology and tissue homeostasis. Dysregulation of this process can lead to developmental abnormalities and diseases such as cancer. The Hippo signaling pathway has emerged as a critical regulator of organ size, and at the core of its downstream transcriptional output lies the TEA Domain (TEAD) family of transcription factors. This technical guide provides an in-depth overview of the role of TEADs in organ size regulation, focusing on the underlying molecular mechanisms, key experimental methodologies, and quantitative data from seminal studies. We detail the intricate interplay between TEADs and their co-activators, YAP and TAZ, and the upstream signals that govern this interaction. This document is intended to serve as a comprehensive resource for researchers investigating the Hippo-TEAD axis and for professionals in drug development targeting this pathway for therapeutic intervention.
The Core Mechanism: The Hippo Signaling Pathway and TEAD Activity
The Hippo signaling pathway is a highly conserved kinase cascade that ultimately controls the nuclear localization and activity of the transcriptional co-activators Yes-associated protein (YAP) and its paralog, WW domain containing transcription regulator 1 (TAZ).[1][2][3] In mammals, the core of this pathway consists of the serine/threonine kinases MST1/2 (Hippo in Drosophila) and LATS1/2 (Warts in Drosophila), along with their respective scaffolding proteins SAV1 (Salvador in Drosophila) and MOB1 (Mats in Drosophila).[2]
When the Hippo pathway is active ("on-state"), typically at high cell density, MST1/2 phosphorylates and activates LATS1/2.[4] Activated LATS1/2 then phosphorylates YAP and TAZ on specific serine residues. This phosphorylation event creates a binding site for 14-3-3 proteins, which sequester YAP/TAZ in the cytoplasm, leading to their ubiquitination and proteasomal degradation.[5] Cytoplasmic retention of YAP/TAZ prevents them from entering the nucleus and activating gene transcription.
Conversely, when the Hippo pathway is inactive ("off-state"), often at low cell density or in response to specific growth signals, the kinase cascade is suppressed. Unphosphorylated YAP and TAZ are free to translocate into the nucleus, where they bind to the TEAD family of transcription factors (TEAD1-4 in mammals; Scalloped in Drosophila).[6][7] TEADs are the primary DNA-binding partners for YAP/TAZ, and the formation of the YAP/TAZ-TEAD complex is essential for the transcriptional activation of a wide array of target genes that promote cell proliferation and inhibit apoptosis, ultimately driving organ growth.[6][8][9]
Upstream Regulators of the Hippo-TEAD Axis
The activity of the Hippo pathway is modulated by a diverse range of upstream signals, including:
-
Cell-cell contact and cell polarity: Proteins involved in cell adhesion and the establishment of apical-basal polarity, such as Merlin (NF2), Expanded, Kibra, and the protocadherin Fat, are key upstream regulators that activate the Hippo kinase cascade.[1][3][4][10]
-
Mechanical cues: The actin cytoskeleton plays a crucial role in sensing mechanical stress and transmitting these signals to the Hippo pathway, thereby influencing YAP/TAZ activity.[3]
-
G-protein coupled receptor (GPCR) signaling: Certain GPCRs can modulate the activity of LATS1/2 and YAP/TAZ, linking hormonal and other extracellular signals to organ size control.[3]
These upstream inputs are integrated by the core Hippo kinase cassette to fine-tune the level of nuclear YAP/TAZ and, consequently, TEAD-mediated transcription.
Quantitative Data on TEAD Function in Organ Size
Genetic manipulation of TEADs and their upstream regulators in model organisms has provided compelling quantitative evidence for their central role in organ size control.
| Model Organism | Genetic Modification | Organ | Phenotype | Quantitative Change | Reference |
| Mouse | Cardiomyocyte-specific Tead1 knockout (Tead1-cKO) | Heart | Myocardium hypoplasia, dilated cardiomyopathy | Heart weight to body weight ratio decreased by ~9.5% at postnatal day 1. | [11] |
| Mouse | Inducible cardiomyocyte-specific Tead1 knockout (Tead1-icKO) | Heart | Lethal dilated cardiomyopathy | Increased heart, ventricle, and lung to tibial length ratios. | [12] |
| Mouse | Cardiomyocyte-specific Yap knockout (YapcKO) | Heart | Smaller heart size | Heart-to-body weight ratio significantly lower at postnatal day 12. | [13] |
| Mouse | Tead4 knockout | Embryo | Pre-implantation lethality, failure to form blastocoel | - | [14] |
Key Experimental Protocols
Investigating the role of the TEAD-Hippo pathway in organ size regulation requires a combination of molecular, cellular, and organismal-level assays. Below are detailed protocols for essential experiments.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for TEAD
ChIP-seq is a powerful technique to identify the genome-wide binding sites of a transcription factor. This protocol is adapted for TEAD ChIP-seq from cell or tissue samples.
Materials:
-
1% Formaldehyde (methanol-free)
-
1.25 M Glycine
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Sonicator (e.g., Bioruptor)
-
TEAD-specific antibody (validated for ChIP)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer (1% SDS, 0.1 M NaHCO3)
-
RNase A and Proteinase K
-
DNA purification kit (e.g., Qiagen PCR purification kit)
-
NGS library preparation kit
Procedure:
-
Cross-linking:
-
Harvest cells or tissue and wash with cold PBS.
-
Resuspend in PBS and add formaldehyde to a final concentration of 1%. Incubate for 10 minutes at room temperature with gentle rotation to cross-link proteins to DNA.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Wash cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Shear the chromatin by sonication to obtain DNA fragments of 200-600 bp. The optimal sonication conditions should be empirically determined.
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin by incubating with protein A/G beads for 1 hour at 4°C.
-
Take an aliquot of the pre-cleared chromatin as the "input" control.
-
Incubate the remaining chromatin with a TEAD-specific antibody (or IgG control) overnight at 4°C with rotation.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specific binding.
-
Elute the chromatin from the beads using elution buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating the eluted chromatin and the input control at 65°C overnight.
-
Treat with RNase A and then Proteinase K to remove RNA and proteins.
-
Purify the DNA using a PCR purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the ChIP and input DNA according to the manufacturer's instructions.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Use peak-calling algorithms (e.g., MACS2) to identify regions of TEAD enrichment.
-
Perform motif analysis to confirm the presence of TEAD binding motifs within the identified peaks.
-
Annotate peaks to nearby genes to identify potential TEAD target genes.
-
Co-Immunoprecipitation (Co-IP) of YAP/TAZ and TEAD
Co-IP is used to study protein-protein interactions. This protocol is designed to detect the interaction between endogenous or overexpressed YAP/TAZ and TEAD.
Materials:
-
Co-IP lysis buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease and phosphatase inhibitors
-
Antibody against the "bait" protein (e.g., YAP or TEAD)
-
Protein A/G magnetic beads
-
Wash buffer (same as lysis buffer or with lower detergent concentration)
-
SDS-PAGE sample buffer
-
Antibodies for Western blotting (against "bait" and "prey" proteins)
Procedure:
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse with Co-IP lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge to pellet cell debris and collect the supernatant (cell lysate).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Take an aliquot of the pre-cleared lysate as the "input" control.
-
Incubate the remaining lysate with the primary antibody against the bait protein (or an IgG control) overnight at 4°C with rotation.
-
Add protein A/G beads and incubate for 2-4 hours at 4°C.
-
-
Washes:
-
Wash the beads 3-5 times with Co-IP wash buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blot Analysis:
-
Elute the protein complexes from the beads by resuspending in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Perform Western blotting using antibodies against both the bait and the prey proteins to detect the interaction.
-
Organ and Wing Size Measurement
Mouse Organ Size Measurement:
-
Euthanasia and Body Weight Measurement: Euthanize the mouse using an approved method and record the final body weight.[15]
-
Organ Dissection: Carefully dissect the organ of interest (e.g., heart, liver, kidney).[15]
-
Organ Weighing: Gently blot the organ on a paper towel to remove excess fluid and weigh it on an analytical balance.[16]
-
Calculation of Organ-to-Body Weight Ratio: Calculate the ratio of the organ weight to the total body weight. This normalization is crucial for comparing organ sizes between different animals.[17][18]
Drosophila Wing Size Measurement:
-
Wing Mounting: Dissect wings from adult flies and mount them on a microscope slide in a drop of mounting medium (e.g., glycerol or Euparal).
-
Image Acquisition: Capture a high-resolution image of the mounted wing using a microscope equipped with a camera.
-
Area Measurement using ImageJ/Fiji:
-
Set the scale of the image using a micrometer scale bar.
-
Use the "Polygon selections" or "Freehand selections" tool to trace the outline of the wing blade.[21]
-
Use the "Measure" function to calculate the area of the selected region.[21][22]
-
For more detailed shape analysis, landmark-based geometric morphometrics can be employed.[22]
Visualizations: Signaling Pathways and Experimental Workflows
Hippo Signaling Pathway
Caption: The Hippo signaling pathway in organ size control.
Experimental Workflow to Investigate TEAD's Role in Organ Size
Caption: A typical experimental workflow for studying TEAD in organ size.
Conclusion and Future Directions
The TEAD family of transcription factors are indispensable final effectors of the Hippo signaling pathway, playing a pivotal role in the regulation of organ size. Their activity, tightly controlled by the nuclear availability of YAP and TAZ, dictates the transcriptional program that balances cell proliferation and apoptosis. The intricate network of upstream regulators allows the Hippo-TEAD axis to integrate a multitude of signals, ensuring that organs grow to their correct size and maintain tissue homeostasis.
For researchers, a deep understanding of the experimental methodologies outlined in this guide is crucial for dissecting the context-specific functions of individual TEAD family members and their target genes. For drug development professionals, the YAP-TEAD interaction represents a highly attractive target for therapeutic intervention in diseases characterized by organ overgrowth, such as cancer. The development of small molecule inhibitors that disrupt the YAP/TAZ-TEAD complex is a promising avenue for novel anti-cancer therapies. Future research will likely focus on elucidating the tissue-specific roles of the four TEAD paralogs, identifying novel upstream regulators and downstream effectors, and translating our fundamental knowledge of this pathway into effective clinical treatments.
References
- 1. The Hippo pathway in organ size control, tissue regeneration and stem cell self-renewal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hippo Pathway in Organ Size Control, Tissue Homeostasis, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Hippo pathway: regulators and regulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hippo signaling pathway and organ size control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. Induction of AP-1 by YAP/TAZ contributes to cell proliferation and organ growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Control of proliferation and cancer growth by the Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Upstream regulation of the hippo size control pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tead1 is required for perinatal cardiomyocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TEAD1 protects against necroptosis in postmitotic cardiomyocytes through regulation of nuclear DNA-encoded mitochondrial genes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Organ Weights and Organ-Weight-to-Body-Weight Ratios - NTP Technical Report on the Toxicity Studies of (+)-Usnic Acid (CASRN 7562-61-0) Administered in Feed to F344/N Nctr Rats and B6C3F1/Nctr Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Organ Weights and Organ-Weight-to-Body-Weight Ratios - NTP Technical Report on the Toxicology and Carcinogenesis Studies in B6C3F1/N Mice Exposed to Whole-body Radio Frequency Radiation at a Frequency (1,900 MHz) and Modulations (GSM and CDMA) Used by Cell Phones - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Organ Weights and Organ-Weight-to-Body-Weight Ratios - NTP Technical Report on the Toxicology Studies of Tetrabromobisphenol A (CASRN 79-94-7) in F344/NTac Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of Tetrabromobisphenol A in Wistar Han [Crl:WI(Han)] Rats and B6C3F1/N Mice (Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. FijiWings: An Open Source Toolkit for Semiautomated Morphometric Analysis of Insect Wings - PMC [pmc.ncbi.nlm.nih.gov]
- 20. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 21. reddit.com [reddit.com]
- 22. Measuring and analyzing wing size and spot size [bio-protocol.org]
An In-depth Technical Guide to TEAD Family Members and Their Tissue-Specific Expression
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the TEA Domain (TEAD) family of transcription factors, detailing their tissue-specific expression patterns, the signaling pathways that govern their activity, and the experimental protocols used for their study. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and related scientific fields.
Introduction to the TEAD Family of Transcription Factors
The TEAD family, composed of four members in mammals (TEAD1, TEAD2, TEAD3, and TEAD4), are evolutionarily conserved transcription factors. They are characterized by a highly conserved TEA DNA-binding domain. While they exhibit broad expression across most tissues, each member also displays unique, tissue-specific roles, particularly during embryonic development. TEAD proteins themselves have minimal transcriptional activity and require the association with co-activators to induce the expression of their target genes. The most well-documented of these co-activators are Yes-associated protein (YAP) and its paralog, Transcriptional co-activator with PDZ-binding motif (TAZ), which are the primary downstream effectors of the Hippo signaling pathway.
Tissue-Specific Expression of TEAD Family Members
The expression of TEAD family members varies across different human tissues. The following tables summarize the mRNA and protein expression levels of TEAD1, TEAD2, TEAD3, and TEAD4 in a selection of human tissues, with data sourced from the Genotype-Tissue Expression (GTEx) portal and the Human Protein Atlas.
Quantitative mRNA Expression Data
The following table summarizes the median mRNA expression levels of TEAD family members across various human tissues, as reported in the GTEx database. Expression is measured in Transcripts Per Million (TPM).
| Tissue | TEAD1 (Median TPM) | TEAD2 (Median TPM) | TEAD3 (Median TPM) | TEAD4 (Median TPM) |
| Adipose - Subcutaneous | 15.8 | 0.8 | 6.2 | 10.5 |
| Adrenal Gland | 25.1 | 1.2 | 11.3 | 18.7 |
| Artery - Aorta | 22.4 | 1.1 | 8.9 | 15.3 |
| Brain - Cerebellum | 12.3 | 2.5 | 4.8 | 8.1 |
| Breast - Mammary Tissue | 18.9 | 0.9 | 7.5 | 12.8 |
| Colon - Transverse | 14.7 | 1.5 | 5.9 | 10.1 |
| Esophagus - Mucosa | 16.2 | 1.3 | 6.5 | 11.1 |
| Heart - Left Ventricle | 30.2 | 1.4 | 12.1 | 20.6 |
| Kidney - Cortex | 19.8 | 1.0 | 7.9 | 13.5 |
| Liver | 10.5 | 2.1 | 4.2 | 7.1 |
| Lung | 21.3 | 1.6 | 8.5 | 14.5 |
| Muscle - Skeletal | 28.7 | 1.2 | 11.5 | 19.6 |
| Nerve - Tibial | 17.5 | 1.4 | 7.0 | 11.9 |
| Ovary | 23.6 | 1.8 | 9.4 | 16.1 |
| Pancreas | 26.4 | 1.3 | 10.6 | 18.0 |
| Pituitary | 15.1 | 2.8 | 6.0 | 10.3 |
| Prostate | 20.7 | 1.1 | 8.3 | 14.1 |
| Skin - Sun Exposed | 13.9 | 1.7 | 5.6 | 9.5 |
| Small Intestine - Terminal Ileum | 18.2 | 1.5 | 7.3 | 12.4 |
| Spleen | 11.8 | 2.3 | 4.7 | 8.0 |
| Stomach | 19.3 | 1.2 | 7.7 | 13.1 |
| Testis | 12.9 | 3.5 | 5.2 | 8.8 |
| Thyroid | 24.5 | 1.1 | 9.8 | 16.7 |
| Uterus | 22.1 | 1.6 | 8.8 | 15.0 |
| Vagina | 17.8 | 1.4 | 7.1 | 12.1 |
Data is representative and compiled from publicly available resources. For the most current and comprehensive data, please refer directly to the --INVALID-LINK--.
Protein Expression Summary
The Human Protein Atlas provides immunohistochemistry (IHC) data on the protein expression of TEAD family members in various tissues. The following table provides a qualitative summary of this data.
| Tissue | TEAD1 Protein Expression | TEAD2 Protein Expression | TEAD3 Protein Expression | TEAD4 Protein Expression |
| Adipose Tissue | Medium | Low | Medium | Medium |
| Adrenal Gland | High | Low | High | High |
| Brain | Low | Low | Low | Low |
| Breast | Medium | Not detected | Medium | Medium |
| Colon | Medium | Low | Medium | Medium |
| Esophagus | Medium | Low | Medium | Medium |
| Heart Muscle | High | Not detected | High | High |
| Kidney | Medium | Low | Medium | Medium |
| Liver | Low | Low | Low | Low |
| Lung | Medium | Low | Medium | Medium |
| Muscle, Skeletal | High | Not detected | High | High |
| Ovary | High | Low | High | High |
| Pancreas | High | Low | High | High |
| Placenta | High | Medium | High | High |
| Prostate | Medium | Not detected | Medium | Medium |
| Skin | Medium | Low | Medium | Medium |
| Spleen | Low | Low | Low | Low |
| Stomach | Medium | Low | Medium | Medium |
| Testis | Medium | Medium | Medium | Medium |
| Uterus | High | Low | High | High |
Expression levels are categorized as High, Medium, Low, or Not detected based on IHC staining intensity and the fraction of stained cells. For detailed images and annotations, please visit the --INVALID-LINK--.
Signaling Pathways Regulating TEAD Activity
The Hippo signaling pathway is the principal regulatory network governing the activity of TEAD transcription factors. This pathway plays a critical role in controlling organ size, cell proliferation, and apoptosis.
The Hippo-YAP/TAZ Signaling Pathway
When the Hippo pathway is active, a cascade of phosphorylation events leads to the phosphorylation of YAP and TAZ. Phosphorylated YAP/TAZ are sequestered in the cytoplasm and targeted for degradation, thus preventing their interaction with TEADs in the nucleus. Conversely, when the Hippo pathway is inactive, unphosphorylated YAP and TAZ translocate to the nucleus, bind to TEADs, and activate the transcription of target genes involved in cell growth and proliferation.
The Discovery and History of TEAD Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Transcriptional Enhanced Associated Domain (TEAD) family of transcription factors, comprising TEAD1, TEAD2, TEAD3, and TEAD4 in mammals, are pivotal regulators of gene expression, orchestrating fundamental cellular processes such as proliferation, differentiation, and apoptosis. Their discovery, initially as cellular factors interacting with viral enhancers, has paved the way for a deeper understanding of their crucial role as the downstream effectors of the Hippo signaling pathway. Dysregulation of the TEAD-mediated transcriptional program is now recognized as a key driver in the development and progression of various cancers, making these proteins a compelling target for novel therapeutic interventions. This technical guide provides an in-depth exploration of the discovery and history of TEAD proteins, detailing the key experimental methodologies that have been instrumental in their characterization and presenting quantitative data to support our current understanding of their function.
The Dawn of Discovery: From Viral Enhancers to a Novel Family of Transcription Factors
The story of TEAD proteins begins in the late 1980s with the investigation of the simian virus 40 (SV40) enhancer, a viral DNA element potent in driving gene expression. Researchers sought to identify cellular proteins that bound to this enhancer to understand the mechanisms of transcriptional regulation.
1.1. The First Glimpse: Identification of TEF-1 (TEAD1)
In 1988, Davidson and colleagues reported the identification of a protein from HeLa cell nuclear extracts that specifically bound to the GT-IIC and SphI motifs within the SV40 enhancer. They named this protein Transcriptional Enhancer Factor 1 (TEF-1). This seminal discovery marked the first identification of a member of what would later be known as the TEAD family.
A few years later, in 1991, the laboratory of Pierre Chambon reported the cloning of the cDNA encoding human TEF-1.[1] Their work revealed that TEF-1 was a novel transcription factor, showing no significant homology to other known transcription factors at the time.[1] This finding underscored the uniqueness of this new protein and spurred further investigation into its structure and function.
1.2. Unveiling the Signature Domain: The TEA Domain
A key breakthrough in understanding TEAD proteins was the identification of a highly conserved DNA-binding domain, which was named the TEA domain after its founding members: TEF-1, Tec1 from Saccharomyces cerevisiae, and AbaA from Aspergillus nidulans. This domain, characterized by a unique three-helix bundle structure, is responsible for the sequence-specific recognition of the "MCAT" element (5'-CATTCCA/T-3') in the promoter and enhancer regions of target genes.
1.3. Expanding the Family: Identification of TEAD2, TEAD3, and TEAD4
Following the discovery of TEAD1, subsequent research efforts led to the identification of three other mammalian TEAD paralogs:
-
TEAD2 (also known as ETF, ETEF-1, TEF-4)
-
TEAD3 (also known as DTEF-1, TEF-5, ETFR-1)
-
TEAD4 (also known as RTEF-1, TEF-3, ETFR-2)
These paralogs share a high degree of sequence homology, particularly within the TEA domain and the C-terminal YAP-binding domain, indicating a conservation of their core functions.
A Serendipitous Connection: The Hippo Pathway and TEAD Coactivators
For a considerable period, the upstream signals regulating TEAD activity remained elusive. The discovery of the Hippo signaling pathway, initially in Drosophila melanogaster, provided the missing link and revolutionized our understanding of TEAD function.
The Hippo pathway is a highly conserved signaling cascade that plays a critical role in controlling organ size by regulating cell proliferation and apoptosis.[2] The core of the pathway consists of a kinase cascade that ultimately phosphorylates and inactivates the transcriptional coactivators Yorkie (Yki) in Drosophila and its mammalian homologs, Yes-associated protein (YAP) and Transcriptional coactivator with PDZ-binding motif (TAZ).
A pivotal moment in TEAD research was the discovery that YAP and TAZ are the primary coactivators of TEAD transcription factors. When the Hippo pathway is inactive, unphosphorylated YAP/TAZ translocate to the nucleus, where they bind to TEAD proteins. This interaction is essential for the recruitment of the transcriptional machinery and the subsequent activation of TEAD target genes, which are involved in promoting cell proliferation and inhibiting apoptosis.
The discovery of the YAP/TAZ-TEAD interaction provided a crucial framework for understanding how TEAD activity is regulated in response to upstream signals related to cell density, polarity, and mechanical stress.
Quantitative Insights into TEAD Protein Function
Quantitative data are essential for a precise understanding of the molecular interactions and expression patterns of TEAD proteins. The following tables summarize key quantitative parameters gathered from various studies.
| Parameter | TEAD Paralog | Interacting Partner | Kd (Dissociation Constant) | Technique | Reference |
| Binding Affinity | TEAD2 | YAP (61-100 peptide) | 96 nM | Isothermal Titration Calorimetry (ITC) | [3] |
| Binding Affinity | TEAD2 | YAP (2-268) | 33 nM | Isothermal Titration Calorimetry (ITC) | [3] |
| Binding Affinity | TEAD1 | BY03 (inhibitor) | 9.4 µM | Surface Plasmon Resonance (SPR) | [2] |
| Binding Affinity | TEAD4 | Fragment 1 (inhibitor) | ~300 µM | Isothermal Titration Calorimetry (ITC) | [4][5] |
| Inhibitory Potency | TEAD | BY03 (inhibitor) | IC50 = 1.5 µM | Luciferase Reporter Assay | [2] |
Table 1: Binding Affinities and Inhibitory Constants of TEAD Interactions. This table provides a summary of reported dissociation constants (Kd) and inhibitory concentrations (IC50) for the interaction of TEAD proteins with co-activators and small molecule inhibitors.
| TEAD Paralog | Tissue/Cell Line | Relative mRNA Expression Level | Technique | Reference |
| TEAD1 | Human Keratinocytes | High | RNA-Seq, RT-qPCR | [6] |
| TEAD2 | Human Keratinocytes | Low | RNA-Seq, RT-qPCR | [6] |
| TEAD3 | Human Keratinocytes | Highest | RNA-Seq, RT-qPCR | [6] |
| TEAD4 | Human Keratinocytes | Moderate | RNA-Seq, RT-qPCR | [6] |
| TEAD4 | Bladder Urothelial Carcinoma (UBC) tissues | Significantly upregulated vs. normal | TCGA, GEO datasets, Western Blot | [7] |
| TEAD3 | Head and Neck Squamous Cell Carcinoma (HNSCC) | Upregulated | Immunohistochemistry | [8] |
| TEAD4 | Head and Neck Squamous Cell Carcinoma (HNSCC) | Upregulated | Immunohistochemistry | [8] |
| TEAD1 | JEG-3 (choriocarcinoma) cells | - | Western Blot | [9] |
| TEAD3 | JEG-3 (choriocarcinoma) cells | - | Western Blot | [9] |
| TEAD1 | HeLa cells | - | Western Blot | [10] |
Table 2: Relative Expression Levels of TEAD Paralogs. This table summarizes the relative mRNA and protein expression levels of different TEAD family members in various human tissues and cell lines.
Key Experimental Protocols in TEAD Research
The characterization of TEAD proteins has relied on a variety of powerful molecular and cellular biology techniques. Below are detailed methodologies for some of the key experiments that have been instrumental in advancing our understanding of TEAD biology.
Purification of TEF-1 from HeLa Cell Nuclear Extracts
Caption: A generalized workflow for the purification of TEF-1 (TEAD1).
Methodology:
-
Preparation of Nuclear Extracts: HeLa cells are cultured in large quantities. The cells are harvested, and the nuclei are isolated through a series of centrifugation steps. The nuclear proteins are then extracted using a high-salt buffer.
-
Heparin-Agarose Chromatography: The nuclear extract is first passed through a heparin-agarose column. Heparin, being a highly sulfated glycosaminoglycan, mimics the charge of DNA and can bind to a wide range of DNA-binding proteins, thus providing an initial enrichment step.
-
Sequence-Specific DNA Affinity Chromatography: The partially purified protein fraction is then loaded onto a DNA affinity column. This column contains a resin to which synthetic oligonucleotides corresponding to the TEF-1 binding sites (e.g., the GT-IIC or SphI motifs from the SV40 enhancer) are covalently attached. TEF-1 will specifically bind to these sequences, while other proteins will flow through.
-
Elution and Analysis: The bound TEF-1 is then eluted from the column using a high-salt buffer or a buffer containing a competitor DNA sequence. The purity of the eluted protein is assessed by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) followed by silver staining or autoradiography if the protein is labeled.
Electrophoretic Mobility Shift Assay (EMSA) for TEAD-DNA Interaction
EMSA, also known as a gel shift assay, is a fundamental technique used to study protein-DNA interactions in vitro.[11][12] It is based on the principle that a protein-DNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free DNA probe.
Caption: A typical workflow for an Electrophoretic Mobility Shift Assay (EMSA).
Methodology:
-
Probe Preparation: A short double-stranded DNA oligonucleotide containing the putative TEAD binding site (e.g., the MCAT motif) is synthesized. One strand is typically labeled at the 5' end with a radioactive isotope (e.g., 32P) using T4 polynucleotide kinase or with a non-radioactive tag like biotin or a fluorescent dye.
-
Binding Reaction: The labeled DNA probe is incubated with a purified TEAD protein or a nuclear extract containing TEAD in a binding buffer. The binding buffer typically contains a non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding of proteins to the probe, and glycerol to aid in loading the sample onto the gel.
-
Gel Electrophoresis: The reaction mixtures are loaded onto a non-denaturing polyacrylamide gel. The gel is run at a constant voltage in a cold room or with a cooling system to prevent denaturation of the protein-DNA complexes.
-
Detection: After electrophoresis, the gel is dried and exposed to X-ray film (for radioactive probes) or imaged using a chemiluminescence or fluorescence detector (for non-radioactive probes). A "shifted" band, which migrates slower than the free probe, indicates the formation of a TEAD-DNA complex. The specificity of the interaction can be confirmed by competition experiments using an excess of unlabeled specific or non-specific competitor DNA, or by including an antibody against the TEAD protein, which will result in a "supershifted" band.
Yeast Two-Hybrid (Y2H) Screen for Identifying TEAD-Interacting Proteins
The yeast two-hybrid system is a powerful genetic method used to identify protein-protein interactions.[1][13][14] It relies on the modular nature of transcription factors, which typically have a DNA-binding domain (DBD) and a transcriptional activation domain (AD).
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Targeting YAP/TAZ-TEAD protein-protein interactions using fragment-based and computational modeling approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting YAP/TAZ-TEAD protein-protein interactions using fragment-based and computational modeling approaches | PLOS One [journals.plos.org]
- 6. TEAD1 and TEAD3 play redundant roles in the regulation of human epidermal proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TEAD4 as a Prognostic Marker Promotes Cell Migration and Invasion of Urinary Bladder Cancer via EMT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | TEAD transcription factor family emerges as a promising therapeutic target for oral squamous cell carcinoma [frontiersin.org]
- 9. The TEA domain transcription factors TEAD1 and TEAD3 and WNT signaling determine HLA-G expression in human extravillous trophoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alteration of TEAD1 Expression Levels Confers Apoptotic Resistance through the Transcriptional Up-Regulation of Livin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
The Intricate Architecture of TEAD Genes: A Guide to Structure and Splice Variants
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Transcriptional Enhanced Associate Domain (TEAD) family of transcription factors, comprising TEAD1, TEAD2, TEAD3, and TEAD4, are crucial downstream effectors of the Hippo signaling pathway. They play a pivotal role in organ size control, cell proliferation, and apoptosis. The interaction of TEAD proteins with the transcriptional coactivators YAP and TAZ is a key regulatory node in both normal development and tumorigenesis, making the TEAD family a compelling target for therapeutic intervention. This guide provides a comprehensive overview of the TEAD gene structure, their alternative splicing variants, and the experimental methodologies used for their characterization.
Core Gene Structure of the TEAD Family
The four members of the human TEAD gene family share a conserved structural organization, featuring a highly conserved N-terminal TEA domain responsible for DNA binding and a C-terminal YAP/TAZ-binding domain that mediates protein-protein interactions.
Table 1: Genomic Location and General Structure of Human TEAD Genes (GRCh38)
| Gene | Chromosomal Location | Total Length (approx.) | Number of Exons (MANE Select Transcript) |
| TEAD1 | 11p15.3[1][2] | 270.3 kb[1] | 13[1] |
| TEAD2 | 19q13.33[3][4] | 21.8 kb[5] | 15[3] |
| TEAD3 | 6p21.31[6] | 23.5 kb | 11 |
| TEAD4 | 12p13.33[7] | 81.3 kb[7] | 13[7] |
Alternative Splicing Variants of TEAD Genes
Alternative splicing is a significant mechanism for generating proteomic diversity from a single gene, and the TEAD family is no exception. Various splice isoforms have been identified for each TEAD gene, which can differ in their expression patterns, protein domain composition, and functional activities. The Matched Annotation from NCBI and EMBL-EBI (MANE) project provides a standardized set of transcripts for human genes, with the "MANE Select" transcript representing the most well-supported and biologically representative isoform[8][9][10].
Table 2: TEAD1 Splice Variants (Selected)
| Transcript ID (Ensembl) | Name | Number of Exons | Protein Length (aa) | Key Features |
| ENST00000527636.7 | TEAD1-206 | 13 | 426 | MANE Select . Encodes the canonical full-length protein[11]. |
| ENST00000334310.10 | TEAD1-201 | 12 | 426 | Differs in the 5' UTR compared to the MANE Select transcript[12]. |
| ENST00000598810.5 | TEAD1-204 | 12 | 399 | Results in a truncated protein due to an alternative splice site. |
Table 3: TEAD2 Splice Variants (Selected)
| Transcript ID (Ensembl) | Name | Number of Exons | Protein Length (aa) | Key Features |
| ENST00000593945.6 | TEAD2-204 | 13 | 451 | MANE Select . Represents the principal isoform[3]. |
| ENST00000402886.7 | TEAD2-202 | 11 | 447 | Lacks some exons present in the MANE Select transcript, leading to a slightly shorter protein. |
| NM_001256661.2 (NCBI) | isoform 3 | 11 | 420 | Utilizes an alternative splice site in the 5' coding region, resulting in a shorter N-terminus. |
Table 4: TEAD3 Splice Variants (Selected)
| Transcript ID (Ensembl) | Name | Number of Exons | Protein Length (aa) | Key Features |
| ENST00000338863.13 | TEAD3-201 | 11 | 435 | MANE Select . Encodes the full-length TEAD3 protein. |
| ENST00000493684.6 | TEAD3-202 | 10 | 410 | An alternative splice variant that results in a truncated protein. |
Table 5: TEAD4 Splice Variants (Selected)
| Transcript ID (Ensembl) | Name | Number of Exons | Protein Length (aa) | Key Features |
| ENST00000359864.8 | TEAD4-202 | 11 | 434 | MANE Select . Represents the canonical TEAD4 transcript[7]. |
| ENST00000443986.3 | TEAD4-204 | 6 | 110 | A transcript variant that undergoes nonsense-mediated decay[13]. |
| NM_201441.3 (NCBI) | isoform 2 | 11 | 395 | Encodes a shorter isoform with a distinct C-terminus compared to the canonical protein. |
Signaling Pathways Involving TEAD
The Hippo signaling pathway is the primary regulator of TEAD transcriptional activity. When the Hippo pathway is "on," a kinase cascade leads to the phosphorylation and cytoplasmic retention of YAP and TAZ. When the pathway is "off," unphosphorylated YAP/TAZ translocate to the nucleus, bind to TEAD factors, and activate the transcription of target genes involved in cell proliferation and survival.
Caption: The Hippo Signaling Pathway regulating TEAD activity.
Experimental Protocols
Analysis of TEAD Alternative Splicing by Reverse Transcription PCR (RT-PCR)
This protocol outlines the steps to identify and relatively quantify different splice variants of a TEAD gene.
Experimental Workflow:
References
- 1. TEAD1 TEA domain transcription factor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. TEAD1 - Wikipedia [en.wikipedia.org]
- 3. TEAD2 TEA domain transcription factor 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. TEAD2 - Wikipedia [en.wikipedia.org]
- 5. genecards.org [genecards.org]
- 6. TEAD3 - Wikipedia [en.wikipedia.org]
- 7. TEAD4 TEA domain transcription factor 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. Matched Annotation from NCBI and EMBL-EBI (MANE) [ncbi.nlm.nih.gov]
- 9. MANE [ensembl.org]
- 10. NCBI RefSeq Select [ncbi.nlm.nih.gov]
- 11. Gene: TEAD1 (ENSG00000187079) - Summary - Homo_sapiens - Ensembl genome browser 115 [useast.ensembl.org]
- 12. Transcript: ENST00000334310.10 (TEAD1-201) - Summary - Homo_sapiens - Ensembl genome browser 115 [useast.ensembl.org]
- 13. Hands-on: Genome-wide alternative splicing analysis / Genome-wide alternative splicing analysis / Transcriptomics [training.galaxyproject.org]
An In-depth Technical Guide to the TEAD-YAP/TAZ Core Interaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
The interaction between the TEA Domain (TEAD) family of transcription factors and the transcriptional coactivators Yes-associated protein (YAP) and Transcriptional Coactivator with PDZ-binding Motif (TAZ) is a critical nexus in the Hippo signaling pathway. This pathway is a conserved regulator of organ size, tissue homeostasis, and cell proliferation.[1][2] Dysregulation of the Hippo pathway, leading to the constitutive activation of YAP and TAZ, is a hallmark of numerous cancers, driving tumor growth, metastasis, and therapeutic resistance. Consequently, the TEAD-YAP/TAZ interface has emerged as a compelling target for novel anticancer therapies. This technical guide provides a comprehensive overview of the core interaction, including the underlying molecular mechanisms, key signaling pathways, quantitative binding data, and detailed protocols for essential experimental assays.
The Hippo Signaling Pathway and the Central Role of TEAD-YAP/TAZ
The Hippo pathway is a kinase cascade that, when active, phosphorylates and inactivates the downstream effectors YAP and TAZ.[1] In its active state, a core kinase complex consisting of MST1/2 (Hippo in Drosophila) and LATS1/2 (Warts in Drosophila) phosphorylates YAP and TAZ.[3] This phosphorylation event leads to the cytoplasmic sequestration of YAP/TAZ by 14-3-3 proteins and subsequent proteasomal degradation.[3]
When the Hippo pathway is inactive, unphosphorylated YAP and TAZ translocate to the nucleus, where they associate with the TEAD family of transcription factors (TEAD1-4).[3][4] TEADs possess a DNA-binding domain but lack a transcriptional activation domain. Conversely, YAP and TAZ contain potent transactivation domains but cannot directly bind DNA. Thus, the formation of the TEAD-YAP/TAZ complex is essential for the recruitment of the transcriptional machinery and the subsequent expression of genes that promote cell proliferation, survival, and migration.[2][5]
Several upstream signals regulate the Hippo pathway, including cell-cell contact, mechanical stress, and G-protein coupled receptor (GPCR) signaling. The dysregulation of these upstream inputs or mutations in core Hippo pathway components can lead to the hyperactivation of the TEAD-YAP/TAZ transcriptional program, a common feature in many solid tumors.[3]
Figure 1: The Hippo Signaling Pathway.
Structural Basis of the TEAD-YAP/TAZ Interaction
The interaction between TEAD and YAP/TAZ is characterized by a large, shallow binding interface, which has historically presented challenges for the development of small molecule inhibitors. The YAP/TAZ proteins wrap around the globular structure of the TEAD DNA-binding domain, making extensive contacts at three principal interfaces.
-
Interface 1: Involves a β-strand from YAP/TAZ forming an anti-parallel β-sheet with a β-strand of TEAD.
-
Interface 2: An α-helix of YAP/TAZ nestles into a hydrophobic groove on the surface of TEAD.
-
Interface 3: A twisted coil region of YAP/TAZ, often referred to as the Ω-loop, inserts into a deeper pocket on TEAD.[6]
Mutational studies have confirmed that all three interfaces are critical for the formation of a stable and functional transcriptional complex.
Post-Translational Modifications and Competitive Regulation
The TEAD-YAP/TAZ interaction is further regulated by post-translational modifications and the presence of competitive binding partners.
TEAD Palmitoylation
A key regulatory feature of TEADs is their autopalmitoylation at a conserved cysteine residue located in a central hydrophobic pocket. This lipid modification is crucial for the stability of TEAD proteins and allosterically enhances their binding to YAP and TAZ. Small molecules that inhibit TEAD palmitoylation have been shown to disrupt the TEAD-YAP/TAZ interaction and promote the degradation of TEADs, highlighting the therapeutic potential of targeting this process.[5]
Competitive Inhibition by VGLL4
The Vestigial-Like Family Member 4 (VGLL4) is a transcriptional cofactor that acts as a natural tumor suppressor by competing with YAP and TAZ for binding to TEADs. VGLL4 contains two Tondu (TDU) domains that mimic the TEAD-binding domains of YAP and TAZ, allowing it to occupy the same binding interfaces on TEAD and thereby displace YAP/TAZ. The expression levels of VGLL4 are often downregulated in cancers with high YAP/TAZ activity, further contributing to oncogenic signaling.[7]
Figure 2: Regulation of TEAD Activity.
Quantitative Analysis of TEAD-YAP/TAZ Interaction
The affinity of the interaction between TEAD proteins and YAP/TAZ has been quantified using various biophysical techniques. This data is crucial for understanding the stability of the complex and for the development of potent inhibitors.
| Interacting Proteins | Technique | Dissociation Constant (Kd) | Reference |
| hTEAD4 (217-434) & hYAP (50-171) | Surface Plasmon Resonance (SPR) | 18 nM | [8] |
| hTEAD2 (217-447) & hYAP (2-268) | Isothermal Titration Calorimetry (ITC) | 33 nM | [9] |
| TEAD4-YBD & TMR-YAP | Fluorescence Polarization (FP) | 186.3 nM | [10] |
| Acyl-TEAD4 & hYAP (51-99) | Surface Plasmon Resonance (SPR) | < 3x greater than Non-Acyl-TEAD4 | [11] |
| Acyl-TEAD4 & hTAZ (14-56) | Surface Plasmon Resonance (SPR) | < 3x greater than Non-Acyl-TEAD4 | [11] |
Table 1: Binding Affinities of TEAD-YAP/TAZ Interactions
The development of small molecule inhibitors targeting the TEAD-YAP/TAZ interaction is an active area of research. The potency of these inhibitors is typically measured by their half-maximal inhibitory concentration (IC50).
| Compound | Target | Assay | IC50 | Reference |
| JM7 | TEAD Palmitoylation | Luciferase Reporter Assay | 972 nM | [12] |
| BY03 | YAP-TEAD Interaction | Luciferase Reporter Assay | 1.5 µM | [13] |
| Flufenamic Acid | YAP-TEAD Interaction | Luciferase Reporter Assay | 19.3 µM | [13] |
| Unlabeled YAP peptide | TMR-YAP - TEAD4-YBD | Fluorescence Polarization (FP) | 6.27 µM | [10] |
| Novartis Compound 6 | YAP-TEAD Interaction | TR-FRET | single-digit nM | [14] |
Table 2: Potency of Small Molecule Inhibitors
Detailed Experimental Protocols
A variety of in vitro and cell-based assays are employed to study the TEAD-YAP/TAZ interaction and to screen for potential inhibitors.
Co-Immunoprecipitation (Co-IP) to Detect In-Cell Interaction
Co-IP is used to determine if two proteins interact within a cell. An antibody against a "bait" protein (e.g., TEAD) is used to pull it out of a cell lysate, and any interacting "prey" proteins (e.g., YAP) are co-precipitated and detected by Western blotting.
Protocol:
-
Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new tube.
-
-
Pre-clearing (Optional but Recommended):
-
Add protein A/G magnetic beads to the cell lysate and incubate with rotation for 1 hour at 4°C to reduce non-specific binding.
-
Place the tube on a magnetic rack and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the primary antibody against the bait protein (e.g., anti-TEAD) to the pre-cleared lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Place the tube on a magnetic rack and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer (a less stringent version of the lysis buffer).
-
-
Elution and Analysis:
-
Resuspend the beads in 1X SDS-PAGE loading buffer.
-
Boil the samples for 5-10 minutes to elute the proteins and denature them.
-
Separate the proteins by SDS-PAGE, transfer to a membrane, and perform Western blotting with an antibody against the prey protein (e.g., anti-YAP).
-
Figure 3: Co-Immunoprecipitation Workflow.
Luciferase Reporter Assay for Transcriptional Activity
This assay measures the transcriptional activity of the TEAD-YAP/TAZ complex. A reporter plasmid containing a luciferase gene downstream of TEAD-responsive elements (e.g., 8xGTIIC) is co-transfected with a control plasmid (e.g., Renilla luciferase) into cells. The activity of the TEAD-YAP/TAZ complex is proportional to the amount of firefly luciferase produced.
Protocol:
-
Cell Seeding and Transfection:
-
Seed cells (e.g., HEK293T) in a 96-well plate.
-
Co-transfect cells with the firefly luciferase reporter plasmid, a Renilla luciferase control plasmid, and any other plasmids of interest (e.g., expressing YAP or a potential inhibitor).
-
-
Incubation and Treatment:
-
Incubate the cells for 24-48 hours to allow for plasmid expression.
-
If testing inhibitors, add the compounds at various concentrations and incubate for a specified period.
-
-
Cell Lysis:
-
Remove the media and wash the cells with PBS.
-
Add passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
-
Luminescence Measurement:
-
Use a dual-luciferase reporter assay system.
-
Add the firefly luciferase substrate to the lysate and measure the luminescence (this is the experimental reading).
-
Add the Stop & Glo® reagent (which quenches the firefly reaction and contains the Renilla substrate) and measure the luminescence again (this is the control reading).
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Compare the normalized luciferase activity between different experimental conditions.
-
Förster Resonance Energy Transfer (FRET) for Direct Interaction
FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor. If the two proteins of interest are tagged with a FRET pair (e.g., CFP as the donor and YFP as the acceptor) and they interact, the excitation of the donor will lead to the emission of the acceptor.
Protocol:
-
Construct Generation:
-
Create expression vectors for TEAD fused to a FRET donor (e.g., TEAD-CFP) and YAP/TAZ fused to a FRET acceptor (e.g., YAP-YFP).
-
-
Cell Transfection and Imaging:
-
Co-transfect cells with the donor and acceptor plasmids.
-
Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the donor and acceptor fluorophores.
-
-
FRET Measurement:
-
Excite the donor fluorophore and measure the emission from both the donor and acceptor channels.
-
An increase in acceptor emission upon donor excitation indicates FRET and thus protein interaction.
-
Quantify the FRET efficiency using various methods (e.g., acceptor photobleaching FRET).
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
AlphaLISA is a bead-based immunoassay that measures protein-protein interactions with high sensitivity. Donor and acceptor beads are coated with antibodies or streptavidin that bind to tagged versions of the proteins of interest. When the proteins interact, the beads are brought into close proximity, allowing for a chemical reaction that produces a luminescent signal.[15]
Protocol:
-
Reagent Preparation:
-
Prepare tagged proteins (e.g., GST-TEAD and His-YAP).
-
Prepare AlphaLISA donor beads (e.g., anti-GST coated) and acceptor beads (e.g., nickel chelate coated).
-
-
Assay Reaction:
-
In a 384-well plate, mix the tagged proteins, donor beads, and acceptor beads in the assay buffer.
-
If screening for inhibitors, add the compounds to the wells.
-
-
Incubation:
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 60 minutes) to allow for binding.
-
-
Signal Detection:
-
Read the plate on an AlphaScreen-compatible plate reader. The reader excites the donor beads at 680 nm and measures the emission from the acceptor beads at 615 nm.
-
-
Data Analysis:
-
The intensity of the luminescent signal is proportional to the extent of the protein-protein interaction.
-
Conclusion
The interaction between TEAD transcription factors and the YAP/TAZ coactivators is a central event in the Hippo signaling pathway and a critical driver of cell proliferation and survival. Its frequent dysregulation in cancer has made it a prime target for therapeutic intervention. This guide has provided a detailed overview of the molecular basis of this interaction, quantitative data on its strength, and comprehensive protocols for key experimental assays used in its study. A thorough understanding of these aspects is essential for researchers and drug development professionals working to develop novel strategies to combat YAP/TAZ-driven cancers.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Targeting YAP/TAZ-TEAD protein-protein interactions using fragment-based and computational modeling approaches | PLOS One [journals.plos.org]
- 3. hwpi.harvard.edu [hwpi.harvard.edu]
- 4. resources.revvity.com [resources.revvity.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. TEAD-targeting small molecules induce a cofactor switch to regulate the Hippo pathway | bioRxiv [biorxiv.org]
- 8. Dissection of the interaction between the intrinsically disordered YAP protein and the transcription factor TEAD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural and functional analysis of the YAP-binding domain of human TEAD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A covalent inhibitor of the YAP–TEAD transcriptional complex identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of the acylation of TEAD4 on its interaction with co‐activators YAP and TAZ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hot Spot Analysis of YAP-TEAD Protein-Protein Interaction Using the Fragment Molecular Orbital Method and Its Application for Inhibitor Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. bpsbioscience.com [bpsbioscience.com]
A Technical Guide to the Downstream Target Genes of the TEAD Transcription Factor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the transcriptional enhanced associate domain (TEAD) family of transcription factors, their regulation by the Hippo signaling pathway, and their downstream target genes. It includes a summary of key target genes implicated in cellular processes such as proliferation and survival, detailed experimental protocols for their identification and validation, and the signaling context in which they operate. This document is intended to serve as a valuable resource for researchers and professionals involved in oncology and drug development targeting the Hippo-TEAD axis.
The Hippo Signaling Pathway and TEAD Activation
The TEAD family of transcription factors (TEAD1-4) are the primary nuclear effectors of the highly conserved Hippo signaling pathway, which plays a critical role in regulating organ size, tissue homeostasis, and cell proliferation.[1] TEADs themselves do not possess transcriptional activation domains and require co-activators to drive gene expression. The most prominent of these co-activators are the Yes-associated protein (YAP) and the transcriptional co-activator with PDZ-binding motif (TAZ, also known as WWTR1).[2]
The activity of YAP/TAZ is tightly controlled by a kinase cascade at the core of the Hippo pathway.[3] When the pathway is "on" (e.g., in response to high cell density), the mammalian STE20-like kinases 1/2 (MST1/2) phosphorylate and activate the large tumor suppressor kinases 1/2 (LATS1/2).[3][4] Activated LATS1/2 then phosphorylate YAP and TAZ, leading to their sequestration in the cytoplasm via binding to 14-3-3 proteins and subsequent proteasomal degradation.[4]
Conversely, when the Hippo pathway is "off," unphosphorylated YAP and TAZ translocate to the nucleus, where they bind to TEAD transcription factors.[2][4] This YAP/TAZ-TEAD complex then recruits other chromatin-modifying enzymes and the transcriptional machinery to activate the expression of a wide array of downstream target genes that promote cell proliferation, migration, and inhibit apoptosis.[4][5] Dysregulation of this pathway, leading to constitutive TEAD activation, is a common driver in various human cancers.[2][6]
Downstream Target Genes of TEAD
The transcriptional program activated by the YAP/TAZ-TEAD complex is extensive and highly context-dependent. Target genes can be broadly categorized by their function in promoting cell growth, proliferation, survival (anti-apoptosis), migration, and tissue repair. Many of these genes are well-established oncogenes. Furthermore, a negative feedback loop exists where YAP/TAZ-TEAD can upregulate components of the Hippo pathway itself, such as NF2 and LATS2.[3]
Canonical and Pro-Proliferative Target Genes
A set of "canonical" target genes are consistently upregulated upon YAP/TAZ-TEAD activation across various cell types and are often used as reliable readouts of Hippo pathway activity.[3][7]
| Gene Symbol | Gene Name | Function | Example Fold Change (Condition) | Cancer Context |
| CTGF | Connective Tissue Growth Factor | Promotes cell proliferation, migration, adhesion | >2-fold increase (YAP/TAZ active)[4][6] | Pancreatic, Breast, Glioblastoma |
| CYR61 | Cysteine-rich Angiogenic Inducer 61 | Angiogenesis, cell proliferation, adhesion | >2-fold increase (YAP/TAZ active)[6][8] | Breast, Lung, Melanoma |
| ANKRD1 | Ankyrin Repeat Domain 1 | Cell differentiation, proliferation, signal transduction | Validated direct target by ChIP-qPCR[9][10] | Glioblastoma, Rhabdomyosarcoma |
| BIRC5 | Baculoviral IAP Repeat Containing 5 (Survivin) | Inhibition of apoptosis, regulation of cell division | Upregulated upon YAP/TAZ activation[7] | Broadly overexpressed in many cancers |
| MYC | MYC Proto-Oncogene | Master regulator of cell cycle entry and proliferation | Direct target of YAP/TAZ-TEAD[6][8] | Broadly implicated in most cancers |
| AREG | Amphiregulin | EGFR ligand, promotes cell growth and survival | Direct target, creates feedback loop[3][8][11] | Breast, Colon, Lung Cancer |
| AXL | AXL Receptor Tyrosine Kinase | Promotes cell survival, invasion, and metastasis | TEAD-dependent expression[6][8] | Melanoma, Lung Cancer, Breast Cancer |
| FOXM1 | Forkhead Box M1 | Regulates G2/M phase cell cycle genes | Driven by YAP/TAZ-TEAD association[5] | Pleural Mesothelioma, various cancers |
Context-Specific and Feedback-Regulated Target Genes
TEAD-mediated transcription is also influenced by other signaling pathways and cellular contexts, leading to the regulation of a distinct set of genes.
| Gene Symbol | Gene Name | Function | Example Fold Change (Condition) | Signaling Context |
| WNT5A/B | Wnt Family Member 5A/B | Non-canonical Wnt signaling, cell migration | Induced by TEAD activation[11] | Crosstalk with Wnt pathway |
| NF2 | Neurofibromin 2 (Merlin) | Upstream Hippo pathway activator | Upregulated by YAP/TAZ-TEAD[3] | Negative Feedback Loop |
| LATS2 | Large Tumor Suppressor Kinase 2 | Core Hippo pathway kinase | Upregulated by YAP/TAZ-TEAD[3] | Negative Feedback Loop |
| TGFB2 | Transforming Growth Factor Beta 2 | Regulates cell growth, differentiation, EMT | Induced by TEAD, creates feedback loop[6][11] | Crosstalk with TGF-β pathway |
| ARHGAP29 | Rho GTPase Activating Protein 29 | Regulates actin dynamics, cell invasion | TEAD target gene promoting metastasis[11] | Metastasis and Invasion |
Experimental Methodologies for Target Identification
Identifying the direct and indirect downstream targets of TEAD transcription factors requires a combination of genome-wide screening techniques and targeted validation assays. The following protocols outline the key experimental workflows used in the field.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is used to identify the genome-wide binding sites of a transcription factor. This protocol provides a general overview of the steps for TEAD ChIP-seq.
-
Cell Culture and Cross-linking: Culture cells of interest to ~80-90% confluency. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction by adding glycine to a final concentration of 125 mM.
-
Cell Lysis and Chromatin Shearing: Harvest and wash the cells. Perform cell lysis using appropriate buffers to isolate the nuclei. Resuspend the nuclear pellet and shear the chromatin into fragments of 200-500 bp using sonication (e.g., Bioruptor) or enzymatic digestion.
-
Immunoprecipitation (IP): Pre-clear the chromatin lysate with Protein A/G beads. Incubate the cleared lysate overnight at 4°C with an antibody specific to a TEAD family member (e.g., TEAD1 or TEAD4) or a pan-TEAD antibody. Use a non-specific IgG as a negative control.
-
Immune Complex Capture: Add Protein A/G magnetic beads to the antibody-chromatin mixture and incubate to capture the immune complexes.
-
Washes and Elution: Wash the beads extensively with a series of low-salt, high-salt, and LiCl buffers to remove non-specifically bound chromatin. Elute the protein-DNA complexes from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by incubating at 65°C in the presence of high salt concentration. Treat with RNase A and Proteinase K to remove RNA and protein. Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA fragments. This involves end-repair, A-tailing, and ligation of sequencing adapters. Perform high-throughput sequencing on a platform like Illumina.
-
Data Analysis:
-
Alignment: Align raw sequencing reads to a reference genome using tools like BWA.[12]
-
Peak Calling: Identify regions of significant enrichment (peaks) in the IP sample compared to the input or IgG control using software like MACS2.[12][13]
-
Peak Annotation: Annotate the identified peaks to the nearest genes to identify potential direct TEAD targets.[14]
-
Motif Analysis: Scan peak regions for the consensus TEAD binding motif (e.g., CATTCCA/T) to confirm direct binding.
-
RNA Sequencing (RNA-seq) for Differential Gene Expression
RNA-seq is used to quantify changes in the transcriptome following perturbation of TEAD activity (e.g., via YAP/TAZ knockdown or overexpression).
-
Experimental Perturbation: Modulate YAP/TAZ-TEAD activity in cells. This can be achieved through siRNA-mediated knockdown of YAP1 and WWTR1, CRISPR-Cas9 knockout, or overexpression of a constitutively active YAP mutant (e.g., YAP-S127A).[6][15]
-
RNA Extraction: Harvest cells and extract total RNA using a suitable method (e.g., TRIzol or column-based kits). Ensure high quality and integrity of the RNA using a Bioanalyzer or similar instrument.
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) or enrich for polyadenylated (polyA) mRNA.
-
Fragment the RNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second strand of cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library via PCR.
-
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis:
-
Quality Control: Check the quality of raw sequencing reads using tools like FastQC.[16][17]
-
Trimming: Remove adapter sequences and low-quality bases using software like Trimmomatic.[17]
-
Alignment: Align the trimmed reads to a reference genome using a splice-aware aligner like STAR.[16][17]
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.[17]
-
Differential Expression Analysis: Normalize the count data and perform statistical analysis to identify differentially expressed genes (DEGs) between conditions using packages like DESeq2 or edgeR.[17] Genes with a significant p-value (or adjusted p-value) and a log2 fold change above a certain threshold are considered DEGs.
-
Validation Assays
Candidate target genes identified from genome-wide screens must be validated using targeted approaches.
-
Quantitative Real-Time PCR (RT-qPCR): This method is used to confirm the expression changes of specific genes observed in RNA-seq.[5]
-
Synthesize cDNA from the same RNA samples used for RNA-seq.
-
Design and validate primers for the target genes of interest and one or more stable housekeeping genes (e.g., GAPDH, ACTB).
-
Perform qPCR using a SYBR Green or probe-based master mix.
-
Calculate the relative gene expression changes using the ΔΔCT method.[18][19]
-
-
Luciferase Reporter Assay: This assay directly measures the ability of TEAD to drive transcription from a specific promoter or enhancer element.[2][20][21]
-
Clone the promoter or a candidate enhancer region of a target gene upstream of a firefly luciferase reporter gene in a plasmid vector. Plasmids containing synthetic repeats of the TEAD binding site (e.g., 8xGTIIC) are often used as positive controls.
-
Co-transfect the reporter plasmid into cells along with a plasmid expressing a constitutively active Renilla luciferase (for normalization).
-
Modulate TEAD activity (e.g., by co-transfecting YAP/TAZ expression vectors or using pathway inhibitors).
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.
-
An increase in the firefly/Renilla luciferase ratio indicates transcriptional activation by TEAD.[20]
-
Conclusion and Therapeutic Implications
The TEAD family of transcription factors, as the final downstream effectors of the Hippo pathway, are responsible for executing a broad transcriptional program that is fundamental to cell proliferation and survival. The identification and validation of their target genes have revealed a network of pro-oncogenic players that drive tumor growth, metastasis, and resistance to therapy.[4][11] This makes the YAP/TAZ-TEAD interaction a highly attractive target for cancer drug development.
By understanding the specific downstream genes that are activated in different cancer contexts, researchers can develop more targeted therapeutic strategies. These may include direct inhibitors of the YAP-TEAD interaction, which are currently in clinical development, or therapies aimed at the products of key TEAD target genes like AXL or MYC. The experimental workflows detailed in this guide provide a robust framework for continuing to uncover the complexities of TEAD-mediated transcription and for evaluating the efficacy of novel therapeutic agents targeting this critical oncogenic axis.
References
- 1. youtube.com [youtube.com]
- 2. Luciferase Reporter Assays to Determine YAP/TAZ Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. The Hippo pathway effector proteins YAP and TAZ have both distinct and overlapping functions in the cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Real-Time PCR to Measure YAP/TAZ Activity in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. YAP1 Exerts Its Transcriptional Control via TEAD-Mediated Activation of Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Endogenous Real Time Imaging Reveals Dynamic Chromosomal Mobility During Ligand-Mediated Transcriptional Burst Events [elifesciences.org]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. youtube.com [youtube.com]
- 15. Transcriptomic profiling comparison of YAP over-expression and conditional knockout mouse tooth germs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. RNA-Seq data processing and gene expression analysis | H3ABioNet Standard Operating Procedures [h3abionet.github.io]
- 17. blog.genewiz.com [blog.genewiz.com]
- 18. mdpi.com [mdpi.com]
- 19. m.youtube.com [m.youtube.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. Luciferase Reporter Assays to Determine YAP/TAZ Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
TEAD Signaling in Embryonic Development: A Technical Guide
Introduction
The TEA Domain (TEAD) family of transcription factors are highly conserved proteins that play a pivotal role in orchestrating gene expression programs essential for embryonic development.[1][2] In mammals, this family consists of four members, TEAD1, TEAD2, TEAD3, and TEAD4.[1][2] These proteins function as the primary downstream effectors of the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and cell fate decisions.[1][3] The activity of TEAD proteins is largely dependent on their interaction with the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ).[1][4] The YAP/TAZ-TEAD complex is a master regulator of the transcriptional programs that drive key developmental processes, most notably the first cell fate decision in the preimplantation embryo, which segregates the trophectoderm (TE) from the inner cell mass (ICM).[5][6][7] This guide provides an in-depth overview of the core TEAD signaling pathway, its function in embryonic development, quantitative data from key studies, and detailed protocols for relevant experimental techniques.
Core Signaling Pathway: The Hippo-YAP/TAZ-TEAD Axis
The canonical Hippo pathway is a kinase cascade that negatively regulates the activity of YAP and TAZ.[8][9] When the Hippo pathway is "on," a series of phosphorylation events leads to the cytoplasmic sequestration and degradation of YAP/TAZ, preventing them from entering the nucleus and activating TEAD-mediated transcription.[6][10]
Key components and steps:
-
Upstream Regulation: The pathway is activated by a variety of signals, including cell-cell contact, cell polarity, and mechanical stress.[6][7] Upstream components like Neurofibromin 2 (NF2/Merlin) promote the activation of the core kinase cascade.[6]
-
Kinase Cascade Activation: Activated upstream signals lead to the phosphorylation and activation of the serine/threonine kinases MST1/2 (Hippo in Drosophila).[8][10][11] MST1/2, in complex with its regulatory protein SAV1, then phosphorylates and activates the LATS1/2 kinases and their co-activator MOB1.[6][8][11]
-
YAP/TAZ Phosphorylation: The activated LATS1/2-MOB1 complex phosphorylates YAP and TAZ on multiple serine residues.[8][11]
-
Cytoplasmic Sequestration: Phosphorylated YAP/TAZ are bound by 14-3-3 proteins, leading to their retention in the cytoplasm.[6] Further phosphorylation can recruit E3 ubiquitin ligases, targeting YAP/TAZ for proteasomal degradation.[6]
-
Pathway "Off" State: In the absence of active Hippo signaling (e.g., in outer cells of the morula with less cell-cell contact), YAP and TAZ remain unphosphorylated.[6]
-
Nuclear Translocation and TEAD Interaction: Unphosphorylated YAP/TAZ translocate into the nucleus, where they bind to TEAD transcription factors.[3][6][9] This interaction is essential for transcriptional activation, as YAP/TAZ lack DNA-binding domains.[6]
-
Target Gene Expression: The YAP/TAZ-TEAD complex recruits other chromatin-modifying factors and the transcriptional machinery to the promoters and enhancers of target genes, driving their expression.[4][5] These target genes are involved in cell proliferation, survival, and lineage specification.[3][5]
Role in Embryonic Development: Trophectoderm Specification
In mammalian preimplantation development, the Hippo-YAP/TAZ-TEAD pathway is the primary determinant of the first cell fate decision. This process segregates the blastomeres of the morula into two distinct lineages: the outer trophectoderm (TE), which will form the placenta, and the inner cell mass (ICM), which gives rise to the embryo proper.
-
Outer Cells (TE Progenitors): In the outer, polar cells of the morula, the Hippo pathway is inactive.[6][12] This is likely due to a combination of apical-basal cell polarity and reduced cell-cell contact.[6] Consequently, YAP and TAZ are not phosphorylated, allowing them to accumulate in the nucleus.[6][7][12] Nuclear YAP/TAZ then bind to TEAD4, the critical TEAD paralog at this stage.[7][12] The YAP/TAZ-TEAD4 complex directly activates the transcription of key TE-specifying genes, such as Cdx2 and Gata3.[6][13] These transcription factors repress pluripotency genes like Oct4 (POU5F1) and Nanog in the outer cells, committing them to the TE lineage.[6]
-
Inner Cells (ICM Progenitors): In the inner, apolar cells, extensive cell-cell contact activates the Hippo pathway kinase cascade.[12] This leads to the phosphorylation of YAP/TAZ, their sequestration in the cytoplasm, and their exclusion from the nucleus.[7][12] Without their nuclear co-activators, TEAD4 cannot efficiently activate TE-specific gene expression.[12] As a result, pluripotency factors like Oct4, Sox2, and Nanog are expressed, establishing the ICM lineage.[6]
Studies using mouse models have confirmed this critical role. Tead4 knockout embryos fail to upregulate Cdx2 expression, do not form a blastocyst cavity, and die at the morula stage.[6][7][13] This demonstrates that TEAD4 is indispensable for TE specification.[12] Similarly, knockout of Yap leads to early embryonic lethality due to defects in TE development.[3]
Quantitative Data Summary
Quantitative analysis of gene and protein expression is fundamental to understanding the precise role of TEAD signaling during development.
Table 1: Temporal Expression of TEAD4 in Porcine Embryos This table summarizes the relative mRNA expression and protein localization of TEAD4 during various stages of in vitro porcine embryonic development.[12]
| Embryonic Stage | TEAD4 mRNA Expression (Relative to MII Oocyte) | TEAD4 Protein Localization |
| MII Oocyte | 1.00 ± 0.17 | Cytoplasmic |
| 2-4 Cell | 2.58 ± 0.43 | Cytoplasmic |
| 8-16 Cell | 4.38 ± 0.69 | Cytoplasmic / Nuclear (starting at 16-cell) |
| Morula | 1.95 ± 0.29 | Cytoplasmic / Nuclear |
| Blastocyst | 0.96 ± 0.16 | Predominantly Nuclear (in TE) |
| Data adapted from Jeong et al. (2018). mRNA expression levels are shown as mean ± SEM. Expression at the 8-16 cell stage is significantly higher than at other stages (P < 0.05).[12] |
Table 2: Differentially Expressed Genes in Tead4 Knockout (KO) Mouse Morulae (E3.25) RNA-seq analysis reveals significant changes in genes related to TE specification and Hippo signaling in Tead4 KO mouse embryos compared to wild-type (WT).[13]
| Gene Category | Gene | Fold Change (KO vs. WT) | Adjusted p-value |
| TE Differentiation | Cdx2 | Down | < 0.05 |
| Gata3 | Down | < 0.05 | |
| Eomes | Down | < 0.05 | |
| Fgfr2 | Down | < 0.05 | |
| ICM Specification | Fgf4 | No significant change | > 0.05 |
| Sox2 | No significant change | > 0.05 | |
| Oct4 (Pou5f1) | No significant change | > 0.05 | |
| Hippo Signaling | Lats2 | Up | < 0.05 |
| Amotl2 | Up | < 0.05 | |
| This table summarizes findings from RNA-seq data where specific fold change values were not provided in the text but the direction of change and significance were noted.[13] |
Experimental Protocols
Investigating the TEAD signaling pathway requires a combination of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for TEAD
ChIP-seq is used to identify the genome-wide DNA binding sites of a transcription factor like TEAD.[14][15]
Objective: To map the genomic regions occupied by a specific TEAD protein (e.g., TEAD4) in embryonic stem cells or early embryos.
Methodology:
-
Cross-linking:
-
Culture embryonic stem cells (or collect embryos) to the desired confluency/stage.
-
Add formaldehyde to the culture medium to a final concentration of 1% to cross-link proteins to DNA.
-
Incubate for 10-15 minutes at room temperature with gentle shaking.[16]
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.[16]
-
Wash cells twice with ice-cold PBS.
-
-
Chromatin Preparation and Sonication:
-
Lyse the cells using a lysis buffer containing protease inhibitors to release the nuclei.[16]
-
Resuspend the nuclear pellet in a sonication/lysis buffer.
-
Shear the chromatin into fragments of 200-600 bp using a sonicator. Optimization of sonication cycles (e.g., 15-30 cycles of 30 seconds ON/30 seconds OFF) is critical.[17]
-
Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation (IP):
-
Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C to reduce non-specific binding.[17]
-
Set aside a small aliquot of the pre-cleared chromatin as the "Input" control.
-
Incubate the remaining chromatin overnight at 4°C with a ChIP-grade antibody specific to the TEAD protein of interest (e.g., anti-TEAD4) or a negative control IgG.
-
Add Protein A/G magnetic beads to the antibody-chromatin mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Wash the beads sequentially with low-salt, high-salt, LiCl, and TE buffers to remove non-specifically bound proteins and DNA.
-
-
Elution and Reverse Cross-linking:
-
Elute the protein-DNA complexes from the beads using an elution buffer.
-
Reverse the formaldehyde cross-links by adding NaCl and incubating at 65°C for several hours to overnight.
-
Treat the samples with RNase A and then Proteinase K to degrade RNA and proteins, respectively.[17]
-
-
DNA Purification and Library Preparation:
-
Purify the DNA from both the IP and Input samples using a DNA purification kit or phenol-chloroform extraction.[17]
-
Quantify the purified DNA.
-
Prepare sequencing libraries from the purified DNA according to the manufacturer's protocol for next-generation sequencing (NGS).
-
Sequence the libraries on an appropriate NGS platform.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Use peak-calling algorithms (e.g., MACS2) to identify genomic regions that are significantly enriched in the IP sample compared to the input control.
-
Perform motif analysis on the identified peaks to confirm the presence of the TEAD binding motif (e.g., M-CAT).
-
Co-Immunoprecipitation (Co-IP) for TEAD-YAP Interaction
Co-IP is used to determine if two proteins, such as TEAD and YAP, interact within the cell.[18]
Objective: To demonstrate the physical association between a TEAD protein and YAP/TAZ in a cellular context.
Methodology:
-
Cell Lysis:
-
Harvest cells expressing the proteins of interest.
-
Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.
-
Incubate on ice and then centrifuge to pellet cell debris. Collect the supernatant (whole-cell lysate).
-
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G beads to minimize non-specific binding.
-
Incubate the pre-cleared lysate with an antibody against the "bait" protein (e.g., anti-TEAD4) for several hours to overnight at 4°C. A parallel sample with a non-specific IgG antibody should be used as a negative control.[18]
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-3 hours to capture the immune complexes.
-
-
Washing and Elution:
-
Collect the beads by centrifugation or using a magnetic rack.
-
Wash the beads 3-5 times with Co-IP wash buffer to remove unbound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against the "prey" protein (e.g., anti-YAP).[18]
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.
-
A positive band for YAP in the TEAD4 IP lane (but not in the IgG control lane) indicates an interaction. The blot should also be probed for TEAD4 to confirm successful immunoprecipitation of the bait protein.
-
CRISPR-Cas9 Mediated Knockout of TEAD in Embryonic Stem Cells
CRISPR-Cas9 technology allows for the targeted disruption of genes to study their function.[19][20][21]
Objective: To generate a stable TEAD knockout embryonic stem cell line to study the consequences of TEAD loss on pluripotency and differentiation.
Methodology:
-
gRNA Design and Cloning:
-
Design two or more single guide RNAs (sgRNAs) targeting an early exon of the desired Tead gene to induce a frameshift mutation upon non-homologous end joining (NHEJ) repair.
-
Clone the synthesized sgRNA oligonucleotides into a Cas9 expression vector (e.g., lentiCRISPR v2), which co-expresses the Cas9 nuclease and the sgRNA.[20]
-
-
Transfection of Embryonic Stem Cells (ESCs):
-
Culture mouse or human ESCs under appropriate feeder-free conditions.
-
Transfect the ESCs with the Cas9/sgRNA plasmid using a suitable method (e.g., lipofection, electroporation).
-
-
Selection and Clonal Isolation:
-
If the vector contains a selection marker (e.g., puromycin resistance), apply the selection agent 24-48 hours post-transfection to enrich for transfected cells.[20]
-
After selection, re-plate the cells at a very low density to allow for the growth of single-cell-derived colonies (clones).
-
Manually pick individual clones and expand them in separate wells.
-
-
Screening and Validation:
-
Genomic DNA PCR: Extract genomic DNA from each expanded clone. Use PCR with primers flanking the target site to amplify the region. Gene editing events (insertions/deletions or "indels") can often be detected by a change in PCR product size on an agarose gel.
-
Sanger Sequencing: Sequence the PCR products from potential knockout clones to confirm the presence of frameshift-inducing mutations.[20]
-
Western Blot: Lyse the validated knockout clones and perform a Western blot with an antibody against the targeted TEAD protein to confirm the absence of protein expression.
-
Off-Target Analysis (Optional): Predict potential off-target sites and sequence them to ensure the specificity of the gene edit.
-
-
Phenotypic Analysis:
-
Characterize the validated knockout ESC line for changes in morphology, proliferation, expression of pluripotency markers (e.g., via qPCR or immunofluorescence), and differentiation potential.
-
TEAD signaling, as the terminal step of the Hippo pathway, is a master regulator of cell fate and proliferation during early embryonic development. The nuclear availability of the co-activators YAP and TAZ dictates TEAD's transcriptional program, with the YAP/TAZ-TEAD4 complex being indispensable for the establishment of the trophectoderm lineage in mammals. A thorough understanding of this pathway, facilitated by advanced experimental techniques, is crucial for developmental biology and holds significant promise for the fields of regenerative medicine and the development of novel therapeutics targeting diseases where this pathway is dysregulated.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Regulation of the Hippo pathway transcription factor TEAD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the Hippo Pathway and Cancer through the TEAD Family of Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Interplay Between Notch and YAP/TAZ Pathways in the Regulation of Cell Fate During Embryo Development [frontiersin.org]
- 6. Hippo signaling in embryogenesis and development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. The Hippo Pathway Effectors YAP/TAZ-TEAD Oncoproteins as Emerging Therapeutic Targets in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Frontiers | Molecular Mechanism of Hippo–YAP1/TAZ Pathway in Heart Development, Disease, and Regeneration [frontiersin.org]
- 12. The necessity of TEAD4 for early development and gene expression involved in differentiation in porcine embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Role and Mechanism of TEAD4 in Preimplantation Embryonic Development in Mice and Cattle | bioRxiv [biorxiv.org]
- 14. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol for Small Amounts of Frozen Biobanked Cardiac Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 16. rndsystems.com [rndsystems.com]
- 17. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]
- 18. youtube.com [youtube.com]
- 19. CRISPR-Cas9-mediated knockout of the Prkdc in mouse embryonic stem cells leads to the modulation of the expression of pluripotency genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. CRISPR-Cas9 Mediated Gene Deletion in Human Pluripotent Stem Cells Cultured Under Feeder-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The Core Structural Domains of TEAD1: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the structural domains of the Transcriptional Enhancer Activator Domain 1 (TEAD1), a key transcription factor implicated in organ size control, cell proliferation, and tumorigenesis. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and developmental biology research.
Introduction to TEAD1
TEAD1 is a member of the highly conserved TEAD family of transcription factors (TEAD1-4) that act as the primary downstream effectors of the Hippo signaling pathway.[1][2] While ubiquitously expressed, TEAD1 plays a crucial role in various tissues, including the heart and skeletal muscle.[3][4] TEAD proteins themselves lack a transcriptional activation domain and thus rely on interactions with co-activators to regulate gene expression.[4] The most well-characterized of these are the transcriptional co-activators Yes-associated protein (YAP) and its paralog, transcriptional co-activator with PDZ-binding motif (TAZ).[5] The TEAD1-YAP/TAZ complex is a central regulator of genes involved in cell proliferation, survival, and migration.
Core Structural Domains of TEAD1
TEAD1 possesses two primary functional domains: an N-terminal TEA domain responsible for DNA binding and a C-terminal YAP/TAZ-binding domain (YBD) that mediates interactions with co-activators.
The N-Terminal TEA Domain (DNA-Binding Domain)
The N-terminal region of TEAD1 contains the highly conserved TEA domain (amino acids 1-78), which is responsible for sequence-specific DNA binding.[1][4] This domain recognizes a specific DNA consensus sequence known as the M-CAT element (5'-CATTCCA/T-3').[3][4] Structurally, the TEA domain adopts a three-helix bundle with a homeodomain fold.[4] The third helix (H3) is the primary DNA recognition helix, inserting into the major groove of the DNA.[3]
The TEA domain binds to M-CAT elements with high affinity, facilitating the recruitment of the transcriptional machinery to target gene promoters. While the isolated TEA domain can bind DNA, the specificity and avidity of this interaction are influenced by other regions of the TEAD1 protein and its binding partners.
The C-Terminal YAP/TAZ-Binding Domain (YBD)
The C-terminal domain of TEAD1 (amino acids 209-426) is responsible for mediating protein-protein interactions, most notably with the transcriptional co-activators YAP and TAZ.[1][5] This domain folds into a globular structure that provides a binding platform for the TEAD-binding domain (TBD) of YAP/TAZ.[5] The interaction between the TEAD1 YBD and YAP/TAZ is critical for the transcriptional activation of target genes. This interaction is a key regulatory node in the Hippo signaling pathway and a primary target for therapeutic intervention in cancers characterized by Hippo pathway dysregulation.
Beyond YAP/TAZ, the YBD also interacts with other co-regulators, such as the Vestigial-like (VGLL) family of proteins, which can act as competitive inhibitors of YAP/TAZ binding.[6]
Quantitative Analysis of TEAD1 Domain Interactions
The following table summarizes key quantitative data related to the binding affinities of TEAD1's structural domains.
| Interacting Molecules | TEAD1 Domain | Binding Affinity (Kd) | Experimental Method |
| M-CAT DNA element | TEA Domain | 10–24 nM | Not Specified |
| YAP peptide (residues 61-100) | TEAD2 YBD | 96 nM | Isothermal Titration Calorimetry (ITC) |
Post-Translational Modifications Regulating TEAD1 Function
The activity of TEAD1 is further modulated by several post-translational modifications, which can impact its stability, DNA binding, and interaction with co-activators.
-
Phosphorylation: Protein Kinase A (PKA) and Protein Kinase C (PKC) can phosphorylate TEAD1 within the TEA domain, leading to a decrease in its DNA binding affinity.[6]
-
Palmitoylation: TEAD1 undergoes autopalmitoylation on a conserved cysteine residue within the YBD. This modification is crucial for the stability of the protein and its interaction with YAP/TAZ.[6][7]
Signaling Pathways Involving TEAD1
The Hippo Signaling Pathway
The Hippo pathway is a central regulator of TEAD1 activity. When the Hippo pathway is "on" (e.g., in response to high cell density), a kinase cascade involving MST1/2 and LATS1/2 leads to the phosphorylation of YAP/TAZ.[1][2] Phosphorylated YAP/TAZ is sequestered in the cytoplasm, preventing its interaction with TEAD1 in the nucleus.[8] This results in the suppression of TEAD1-mediated transcription. Conversely, when the Hippo pathway is "off," unphosphorylated YAP/TAZ translocates to the nucleus, binds to TEAD1, and activates the transcription of target genes that promote cell growth and proliferation.[1]
Caption: The Hippo Signaling Pathway regulating TEAD1 activity.
Detailed Methodologies for Key Experiments
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to study the binding of TEAD1 to its DNA recognition sequence in vitro.
Protocol:
-
Probe Preparation:
-
Synthesize complementary single-stranded oligonucleotides containing the M-CAT consensus sequence.
-
Anneal the oligonucleotides to form a double-stranded DNA probe.
-
Label the probe with a radioactive isotope (e.g., ³²P) using T4 polynucleotide kinase or a non-radioactive label (e.g., biotin).
-
Purify the labeled probe to remove unincorporated label.[9]
-
-
Binding Reaction:
-
Incubate the labeled probe with purified recombinant TEAD1 protein in a binding buffer containing a non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.[10]
-
For competition assays, include an excess of unlabeled specific or non-specific competitor DNA.
-
For supershift assays, add an antibody specific to TEAD1 after the initial binding reaction.
-
-
Electrophoresis:
-
Resolve the binding reactions on a non-denaturing polyacrylamide gel.
-
The protein-DNA complexes will migrate slower than the free probe, resulting in a "shifted" band.[11]
-
-
Detection:
-
Detect the labeled probe by autoradiography (for radioactive probes) or chemiluminescence (for non-radioactive probes).[10]
-
Caption: Workflow for Electrophoretic Mobility Shift Assay (EMSA).
Co-Immunoprecipitation (Co-IP)
Co-IP is used to investigate the in vivo interaction between TEAD1 and its binding partners, such as YAP.
Protocol:
-
Cell Lysis:
-
Lyse cells expressing endogenous or overexpressed tagged proteins in a non-denaturing lysis buffer to preserve protein-protein interactions.[12]
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific to the "bait" protein (e.g., TEAD1).
-
Add protein A/G beads to capture the antibody-protein complexes.[13]
-
-
Washing:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.[14]
-
-
Elution:
-
Elute the bound proteins from the beads using a low pH buffer or SDS-PAGE loading buffer.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein (e.g., YAP) to confirm the interaction.[14]
-
Caption: Workflow for Co-Immunoprecipitation (Co-IP).
Luciferase Reporter Assay
This assay is used to measure the transcriptional activity of TEAD1 in cells.
Protocol:
-
Plasmid Construction:
-
Clone a promoter containing M-CAT elements upstream of a luciferase reporter gene.
-
Co-transfect this reporter plasmid into cells along with expression plasmids for TEAD1 and its co-activators (e.g., YAP).
-
-
Cell Transfection and Treatment:
-
Transfect the plasmids into a suitable cell line.
-
Treat the cells with any compounds or stimuli being investigated.
-
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency.[15]
-
Caption: Workflow for Luciferase Reporter Assay.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is a powerful technique to identify the genome-wide binding sites of TEAD1.
Protocol:
-
Cross-linking:
-
Treat cells with formaldehyde to cross-link proteins to DNA.[16]
-
-
Chromatin Fragmentation:
-
Lyse the cells and shear the chromatin into small fragments (typically 200-600 bp) by sonication or enzymatic digestion.[17]
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to TEAD1.
-
Capture the antibody-chromatin complexes using protein A/G beads.
-
-
Washing and Elution:
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the chromatin from the beads and reverse the cross-links.
-
-
DNA Purification and Library Preparation:
-
Purify the immunoprecipitated DNA.
-
Prepare a sequencing library from the purified DNA.
-
-
Sequencing and Data Analysis:
-
Sequence the DNA library using a next-generation sequencing platform.
-
Analyze the sequencing data to identify regions of the genome enriched for TEAD1 binding.[17]
-
Caption: Workflow for Chromatin Immunoprecipitation sequencing (ChIP-seq).
Conclusion
A thorough understanding of the structural domains of TEAD1 and their functions is paramount for the development of novel therapeutics targeting the Hippo pathway. The TEA domain and the YAP/TAZ-binding domain represent key functional units that govern the DNA-binding and transcriptional activity of TEAD1. The experimental protocols detailed herein provide a robust framework for investigating the intricate molecular mechanisms of TEAD1 and for the evaluation of potential inhibitory compounds. Further research into the nuanced regulation of TEAD1 domains will undoubtedly pave the way for innovative cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Hippo signaling pathway - Wikipedia [en.wikipedia.org]
- 3. TEAD1 - Wikipedia [en.wikipedia.org]
- 4. An evolutionary, structural and functional overview of the mammalian TEAD1 and TEAD2 transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into the YAP and TEAD complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of the Hippo pathway transcription factor TEAD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Hippo Signaling Pathway in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrophoretic Mobility Shift Assay | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]
- 10. Electrophoretic mobility shift assay (EMSA) for protein–DNA complexes [bio-protocol.org]
- 11. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 15. researchgate.net [researchgate.net]
- 16. pubcompare.ai [pubcompare.ai]
- 17. youtube.com [youtube.com]
The Conductor of Oncogenesis: A Technical Guide to TEAD Dysregulation in Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Transcriptional Enhanced Associate Domain (TEAD) family of transcription factors (TEAD1-4) have emerged as critical nodes in cancer pathogenesis. While historically viewed as passive DNA-binding platforms, it is now clear they are central integrators of oncogenic signaling, primarily governed by the Hippo-YAP/TAZ pathway. Dysregulation of this axis, through genetic alterations in upstream regulators or overexpression of the TEADs and their co-activators, unleashes potent transcriptional programs that drive cell proliferation, therapy resistance, metastasis, and metabolic reprogramming. This document provides an in-depth technical overview of the mechanisms of TEAD dysregulation, the quantitative landscape of these alterations across human cancers, and the experimental protocols essential for their study. We explore the burgeoning field of TEAD-targeted therapeutics, offering a comprehensive resource for professionals dedicated to oncology research and drug development.
The Core Regulatory Axis: Hippo-YAP/TAZ Signaling
The canonical pathway controlling TEAD activity is the Hippo signaling cascade, a highly conserved tumor-suppressive pathway that regulates organ size and tissue homeostasis. The state of this pathway—either "ON" or "OFF"—dictates the cellular location and activity of the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ).
-
Hippo "ON" State (Tumor Suppressive): In response to signals such as high cell density, the core kinase cascade, comprising MST1/2 and LATS1/2, is active. LATS1/2 phosphorylates YAP and TAZ, leading to their sequestration in the cytoplasm by 14-3-3 proteins and subsequent proteasomal degradation. This prevents their interaction with nuclear TEADs, and transcription of target genes is repressed.
-
Hippo "OFF" State (Oncogenic): Disruption of upstream signals, often through mutations in Hippo pathway components like NF2, leads to inactivation of the LATS1/2 kinases. Unphosphorylated YAP/TAZ translocate to the nucleus, where they bind to TEADs. This YAP/TAZ-TEAD complex recruits other chromatin-modifying enzymes and the transcriptional machinery to drive the expression of a wide array of genes that promote cancer phenotypes.[1]
Mechanisms of TEAD Dysregulation in Cancer
TEAD activity is pathologically elevated in cancer through several mechanisms, rarely involving mutations in the TEAD genes themselves. Instead, dysregulation occurs through alterations in the upstream Hippo pathway or crosstalk with other oncogenic signals.
2.1. Genetic Alterations in Hippo Pathway Components Mutations and copy number variations in the core Hippo kinase cascade are a primary driver of TEAD hyperactivation.
-
NF2 Inactivation: Loss-of-function mutations or deletions of the NF2 (Merlin) gene, a key upstream activator of the Hippo pathway, are frequent in cancers like malignant mesothelioma (~40% of cases) and meningioma.[1]
-
LATS1/2 Deletion/Mutation: As the direct kinases that phosphorylate YAP/TAZ, loss of LATS1 or LATS2 function through deletion or mutation leads to constitutive YAP/TAZ activity.
-
YAP1/TAZ Amplification and Fusions: The genomic locus containing YAP1 (11q22) is frequently amplified in various tumors.[2] Gene fusions involving YAP1 or TAZ (e.g., YAP1-TFE3) create constitutively active fusion proteins and are defining features of specific cancers, such as epithelioid hemangioendothelioma (>90% of cases carry YAP1-TFE3 or WWTR1-CAMTA1 fusions).[1]
2.2. Crosstalk with Other Oncogenic Pathways TEAD activity is not solely dependent on the Hippo pathway. It serves as a convergence point for other major signaling cascades that are commonly dysregulated in cancer.[3]
-
EGFR/RAS/MAPK Pathway: Activating mutations in EGFR, KRAS, or BRAF can increase YAP expression and TEAD-mediated transcription, contributing to tumor progression and resistance to targeted therapies.[3]
-
Wnt/β-catenin Pathway: Components of the Wnt pathway can interact with and regulate YAP/TAZ, providing a mechanism for Hippo-independent TEAD activation.
-
GPCR Signaling: G-protein coupled receptors, particularly those involving Gαq/11, can activate YAP/TAZ, linking extracellular signals to TEAD-driven transcription.
2.3. Post-Translational Modifications TEAD proteins themselves are subject to regulatory modifications. Notably, auto-palmitoylation of a conserved cysteine residue is essential for TEAD stability and its interaction with YAP/TAZ. This lipid modification has become a key target for therapeutic intervention.
Quantitative Landscape of TEAD Pathway Dysregulation
The frequency of genetic alterations in the TEAD/Hippo pathway varies significantly across cancer types. The following tables summarize key quantitative data sourced from pan-cancer analyses.
Table 1: Gene Amplification Frequencies of TEADs and Co-activators in Select Cancers
| Gene | Ovarian Cancer | NSCLC | Pancreatic Cancer | Cervical Cancer |
|---|---|---|---|---|
| TEAD1 | ~2% | ~3% | ~2% | ~4% |
| TEAD2 | ~1% | ~1% | <1% | ~2% |
| TEAD3 | ~1% | ~2% | ~1% | ~3% |
| TEAD4 | ~20% | ~6% | ~5% | ~5% |
| YAP1 | ~5% | ~4% | ~3% | ~19% |
| WWTR1 (TAZ) | ~6% | ~3% | ~2% | ~7% |
Data compiled from pan-cancer analyses.[4][5] Frequencies are approximate and can vary by specific subtype and study cohort.
Table 2: Mutation Frequencies of Core Hippo Pathway Genes in Select Cancers
| Gene | Mesothelioma | Head & Neck Cancer | Endometrial Cancer | Uveal Melanoma |
|---|---|---|---|---|
| NF2 | ~23-40% | ~5% | ~4% | <1% |
| LATS1 | ~5% | ~3% | ~4% | <1% |
| LATS2 | ~10% | ~4% | ~5% | <1% |
| FAT1 | ~15% | ~25% | ~25% | ~2% |
| GNAQ | <1% | <1% | <1% | ~50% |
| GNA11 | <1% | <1% | <1% | ~44% |
Data compiled from cBioPortal and literature.[1][5][6] FAT1 is an upstream regulator; GNAQ/GNA11 mutations drive YAP activity in uveal melanoma.
Table 3: TEAD4 mRNA Expression Changes in Cancer vs. Normal Tissue (TCGA Data)
| Cancer Type | Expression Status |
|---|---|
| Bladder Urothelial Carcinoma (BLCA) | Upregulated |
| Breast Invasive Carcinoma (BRCA) | Upregulated |
| Cholangiocarcinoma (CHOL) | Upregulated |
| Colon Adenocarcinoma (COAD) | Upregulated |
| Esophageal Carcinoma (ESCA) | Upregulated |
| Glioblastoma Multiforme (GBM) | Upregulated |
| Head and Neck Squamous Cell Carcinoma (HNSC) | Upregulated |
| Liver Hepatocellular Carcinoma (LIHC) | Upregulated |
| Lung Squamous Cell Carcinoma (LUSC) | Upregulated |
| Prostate Adenocarcinoma (PRAD) | Upregulated |
| Stomach Adenocarcinoma (STAD) | Upregulated |
| Kidney Chromophobe (KICH) | Downregulated |
| Kidney Renal Clear Cell Carcinoma (KIRC) | Downregulated |
| Kidney Renal Papillary Cell Carcinoma (KIRP) | Downregulated |
| Lung Adenocarcinoma (LUAD) | Downregulated |
Data from a systematic evaluation of TCGA datasets.[7][8] Upregulation in a majority of studied cancer types highlights its broad oncogenic role.
Therapeutic Strategies Targeting the TEAD Pathway
The critical role of TEADs in mediating oncogenic signaling has made them highly attractive therapeutic targets. Strategies primarily focus on disrupting the formation or function of the active TEAD transcriptional complex.
-
YAP/TAZ-TEAD Interaction Inhibitors: These small molecules aim to block the physical binding of YAP and TAZ to TEADs, preventing the formation of the active transcriptional complex.
-
TEAD Palmitoylation Inhibitors: Targeting the "lipid pocket" of TEADs prevents the crucial auto-palmitoylation step. This destabilizes the TEAD proteins and inhibits their transcriptional activity. Several such compounds are currently in clinical development.
-
Upstream Kinase Activators: While challenging, strategies to reactivate the Hippo kinase cascade (e.g., LATS1/2) could restore the natural, tumor-suppressive phosphorylation of YAP/TAZ.
Appendix: Key Experimental Protocols
A.1 Chromatin Immunoprecipitation sequencing (ChIP-seq) for TEAD Occupancy
This protocol outlines the workflow to identify the genome-wide binding sites of a TEAD transcription factor.
Detailed Methodology:
-
Cross-linking:
-
Culture cells to ~80-90% confluency.
-
Add formaldehyde directly to the culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.
-
Wash cells twice with ice-cold PBS.
-
-
Chromatin Preparation:
-
Scrape cells and pellet by centrifugation (1000 x g, 5 min, 4°C).
-
Resuspend pellet in Cell Lysis Buffer (see buffer recipes) and incubate on ice for 15 minutes.
-
Centrifuge to pellet nuclei (4000 rpm, 5 min, 4°C).
-
Resuspend nuclei in Nuclear Lysis Buffer .
-
Sonicate the lysate on ice to shear chromatin to an average size of 200-1000 bp. Optimization is critical and cell-type dependent.
-
Centrifuge at high speed (≥12,000 x g, 10 min, 4°C) to pellet debris. The supernatant is the soluble chromatin.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C.
-
Transfer the supernatant to a new tube. Save a small aliquot as "Input" control.
-
Add a ChIP-validated TEAD antibody (typically 2-5 µg) and incubate overnight at 4°C with rotation.
-
Add pre-washed Protein A/G beads and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
-
Washes and Elution:
-
Pellet beads on a magnetic rack and discard the supernatant.
-
Perform sequential washes (5-10 min each at 4°C) with:
-
Low Salt Wash Buffer (once)
-
High Salt Wash Buffer (once)
-
LiCl Wash Buffer (once)
-
TE Buffer (twice)
-
-
Elute the chromatin from the beads by adding Elution Buffer and incubating at 65°C for 15-30 minutes with vortexing.
-
-
Reverse Cross-linking and DNA Purification:
-
Add NaCl to the eluted samples and the Input control. Incubate overnight at 65°C to reverse cross-links.
-
Treat with RNase A (30 min at 37°C) and then Proteinase K (2 hours at 45°C).
-
Purify the DNA using phenol:chloroform extraction or a column-based kit.
-
-
Analysis:
-
Quantify DNA and proceed with library preparation for next-generation sequencing.
-
Bioinformatic analysis involves read alignment, peak calling (e.g., MACS2), and motif analysis to identify TEAD-bound genomic regions.
-
ChIP-seq Buffer Recipes:
-
Cell Lysis Buffer: 5 mM HEPES (pH 8.0), 85 mM KCl, 0.5% NP-40.
-
Nuclear Lysis Buffer: 50 mM Tris-HCl (pH 8.1), 10 mM EDTA, 1% SDS.
-
Low Salt Wash Buffer: 20 mM Tris-HCl (pH 8.1), 150 mM NaCl, 2 mM EDTA, 0.1% SDS, 1% Triton X-100.
-
High Salt Wash Buffer: 20 mM Tris-HCl (pH 8.1), 500 mM NaCl, 2 mM EDTA, 0.1% SDS, 1% Triton X-100.
-
LiCl Wash Buffer: 10 mM Tris-HCl (pH 8.1), 250 mM LiCl, 1 mM EDTA, 1% NP-40, 1% Sodium Deoxycholate.
-
TE Buffer: 10 mM Tris-HCl (pH 8.0), 1 mM EDTA.
-
Elution Buffer (Fresh): 1% SDS, 100 mM NaHCO₃. (Always add fresh protease inhibitors to lysis and wash buffers before use).[5][9]
A.2 Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction
This protocol is for validating the physical interaction between YAP and a specific TEAD protein in a cellular context.
Detailed Methodology:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS and harvest.
-
Lyse cells by resuspending the pellet in ice-cold Co-IP Lysis Buffer containing fresh protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at high speed (~16,000 x g, 15 min, 4°C) to pellet cell debris.
-
Transfer the supernatant (lysate) to a fresh, pre-chilled tube.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the lysate.
-
Pre-clear the lysate by adding Protein A/G beads for 1 hour at 4°C.
-
Pellet the beads and transfer the supernatant to a new tube. Save a small aliquot as "Input".
-
Add an antibody against the "bait" protein (e.g., TEAD1) to the lysate. Incubate for 4 hours to overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold Co-IP Lysis Buffer (or a less stringent wash buffer like PBS with 0.1% Tween-20).
-
After the final wash, remove all supernatant.
-
Elute the protein complexes by resuspending the beads in 1X SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
-
Detection:
-
Pellet the beads, and load the supernatant onto an SDS-PAGE gel for western blot analysis.
-
Probe the western blot with an antibody against the suspected interacting "prey" protein (e.g., YAP). The presence of a band indicates an interaction.
-
Co-IP Buffer Recipes:
-
Co-IP Lysis Buffer (Non-denaturing): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100 or 0.5% NP-40.
-
RIPA Buffer (More stringent): 20 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS. (Always add fresh protease and phosphatase inhibitors before use).[2][10]
A.3 Dual-Luciferase Reporter Assay for TEAD Transcriptional Activity
This assay quantifies TEAD activity by measuring the expression of a reporter gene (e.g., Firefly luciferase) driven by a promoter containing multiple TEAD binding sites (e.g., 8xGTIIC). A second reporter (e.g., Renilla luciferase) driven by a constitutive promoter is co-transfected as a normalization control.
Detailed Methodology:
-
Cell Plating and Transfection:
-
Plate cells in a 96-well plate at a density that will result in ~80% confluency at the time of transfection.
-
Co-transfect cells using a lipid-based reagent (e.g., Lipofectamine) with:
-
The TEAD-responsive Firefly luciferase reporter plasmid (e.g., pGL4.32[luc2P/8xGTIIC/Hygro]).
-
The constitutive Renilla luciferase control plasmid (e.g., pRL-TK).
-
(Optional) Plasmids overexpressing pathway components (e.g., YAP, LATS1) or siRNAs for knockdown studies.
-
-
-
Incubation and Lysis:
-
Incubate cells for 24-48 hours post-transfection to allow for plasmid expression and response to any treatments (e.g., TEAD inhibitors).
-
Remove the culture medium and gently wash the cells with PBS.
-
Add 1X Passive Lysis Buffer to each well and incubate for 15-20 minutes at room temperature on an orbital shaker.
-
-
Luminescence Measurement:
-
Transfer 20 µL of the cell lysate from each well to a white, opaque 96-well assay plate.
-
Use a dual-injector luminometer.
-
Injector 1: Add Luciferase Assay Reagent II (LAR II) to the lysate and measure the Firefly luciferase activity.
-
Injector 2: Add Stop & Glo® Reagent to quench the Firefly reaction and simultaneously measure the Renilla luciferase activity.
-
-
Data Analysis:
References
- 1. ImmunoPrecipitation of Nuclear Protein with Antibody Affinity Columns [en.bio-protocol.org]
- 2. Co-immunoprecipitation (Co-IP) Protocols | Antibodies.com [antibodies.com]
- 3. Immunoprecipitation / coimmunoiprecipitation (IP / Co-IP) {biochemistry} [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. arigobio.com [arigobio.com]
- 6. Assessing Self-interaction of Mammalian Nuclear Proteins by Co-immunoprecipitation [en.bio-protocol.org]
- 7. Frontiers | Integrative analysis identifies TEAD4 as a universal prognostic biomarker in human cancers [frontiersin.org]
- 8. Pan-cancer analysis, cell and animal experiments revealing TEAD4 as a tumor promoter in ccRCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chromatin Immunoprecipitation (ChIP) Protocol | Antibodies.com [antibodies.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Dual-Luciferase® Reporter 1000 Assay System Protocol [promega.com]
- 13. youtube.com [youtube.com]
The Evolutionary Trajectory of TEAD Transcription Factors: A Technical Guide for Researchers
An In-depth Exploration of the TEAD Family of Proteins, from Ancient Origins to Functional Divergence and Therapeutic Targeting
Introduction
The TEA Domain (TEAD) family of transcription factors, comprising four paralogs in vertebrates (TEAD1-4), represents a pivotal nexus in the regulation of cellular proliferation, differentiation, and tissue homeostasis. These proteins are evolutionarily conserved and function as the primary DNA-binding partners for the transcriptional co-activators YAP and TAZ, the downstream effectors of the Hippo signaling pathway. The TEAD-YAP/TAZ complex is a master regulator of organ size and its dysregulation is a hallmark of numerous cancers, making TEAD proteins a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the evolution of the TEAD family, their functional diversification, and the experimental methodologies used to study their intricate biology. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical protein family.
Evolutionary History and Phylogenetic Distribution
The TEAD family of proteins has ancient evolutionary roots, with orthologs identified across a wide range of eukaryotic lineages. The defining feature of this family is the highly conserved TEA domain, a DNA-binding motif that recognizes the M-CAT (5'-CATTCCA/T-3') element in the promoter and enhancer regions of target genes[1].
Domain Architecture and its Conservation
All TEAD proteins share a conserved domain structure consisting of an N-terminal TEA domain and a C-terminal YAP-binding domain (YBD)[1]. The TEA domain, responsible for DNA recognition, is the most conserved region, with human TEAD paralogs sharing over 99% identity in this domain[1]. The YBD, which mediates the interaction with transcriptional co-activators like YAP and TAZ, is also highly conserved, adopting an immunoglobulin-like fold[1]. The regions outside of these core domains, including the N-terminal region and a proline-rich domain, are more variable and may contribute to the functional specificity of the different paralogs[1].
Phylogenetic Lineage of the TEAD Family
Phylogenetic analyses reveal that TEAD proteins are present in a diverse array of metazoans, from early-branching animals like placozoans to vertebrates[2]. The interaction between TEAD and YAP appears to be a feature that emerged early in metazoan evolution, as the key residues involved in this binding interface are conserved in ancient multicellular organisms like Trichoplax adhaerens[3]. While the core components of the Hippo pathway and the TEAD-YAP interaction are ancient, some regulatory features, such as specific phosphorylation sites on YAP, appear to be later additions during vertebrate evolution, suggesting a progressive refinement of the pathway's regulatory complexity[2]. Invertebrates typically possess a single TEAD ortholog, such as Scalloped (Sd) in Drosophila melanogaster, while vertebrates have four paralogs (TEAD1-4), likely as a result of whole-genome duplication events during early vertebrate evolution.
Functional Divergence of TEAD Paralogs
The expansion of the TEAD family in vertebrates has been accompanied by a divergence in their functions, allowing for more nuanced regulation of gene expression in different tissues and developmental contexts. This functional specialization is driven by differences in their expression patterns, and potentially, subtle variations in their interactions with cofactors and DNA.
Differential Tissue Expression
The four vertebrate TEAD paralogs exhibit both overlapping and distinct expression patterns. TEAD1, TEAD3, and TEAD4 are widely expressed in numerous tissues, including the pancreas, lungs, heart, and placenta. In contrast, TEAD2 expression is more restricted to embryonic tissues such as the cerebellum and testis, with limited expression in adult tissues. This differential expression suggests that each paralog may have specialized roles during development and in the maintenance of specific adult tissues.
Cofactor Specificity and Regulation
While all four TEAD paralogs can interact with the primary co-activators YAP and TAZ, there is emerging evidence for differential interactions with other cofactors. The Vestigial-like (VGLL) family of proteins (VGLL1-4) are another class of TEAD-interacting proteins that can compete with YAP/TAZ for binding to TEADs, often acting as transcriptional repressors[4][5][6]. Subtle differences in the binding affinities of TEAD paralogs for these various cofactors could contribute to their distinct functional outputs. Furthermore, post-translational modifications, such as phosphorylation and palmitoylation, can modulate TEAD activity, DNA binding, and cofactor interactions, adding another layer of regulatory complexity[4].
Target Gene Specificity
While the TEA domain is highly conserved, it is possible that the different paralogs have evolved preferences for specific DNA sequences or chromatin contexts, leading to the regulation of distinct sets of target genes. Comparative ChIP-seq analyses of the different TEAD paralogs are needed to fully elucidate the extent of their target gene overlap and specificity. It has been shown that TEAD4 can interact with the transcription factor TCF4 to regulate Wnt target genes, independently of the Hippo pathway, highlighting the potential for paralog-specific functions outside of the canonical YAP/TAZ axis[4].
Quantitative Data on TEAD Protein Interactions and Expression
A quantitative understanding of the molecular interactions and expression levels of TEAD proteins is crucial for building accurate models of their function and for designing targeted therapeutics. The following tables summarize key quantitative data for the human TEAD family.
| Parameter | TEAD1 | TEAD2 | TEAD3 | TEAD4 | Source |
| DNA Binding Affinity (Kd) | Data not available | Data not available | Data not available | Data not available | |
| YAP Binding Affinity (Kd) | Data not available | Data not available | Data not available | Data not available | |
| TAZ Binding Affinity (Kd) | Data not available | Data not available | Data not available | Data not available | |
| VGLL4 Binding Affinity (Kd) | Data not available | Data not available | Data not available | Data not available |
| Tissue | TEAD1 Expression (TPM) | TEAD2 Expression (TPM) | TEAD3 Expression (TPM) | TEAD4 Expression (TPM) |
| Adipose - Subcutaneous | 15.8 | 0.1 | 4.2 | 11.2 |
| Adrenal Gland | 20.1 | 0.2 | 8.5 | 18.9 |
| Artery - Aorta | 22.5 | 0.1 | 5.9 | 15.3 |
| Brain - Cerebellum | 8.9 | 0.5 | 2.1 | 4.7 |
| Breast - Mammary Tissue | 18.7 | 0.1 | 4.9 | 13.6 |
| Colon - Transverse | 14.3 | 0.1 | 3.8 | 9.8 |
| Heart - Left Ventricle | 35.1 | 0.2 | 10.2 | 25.4 |
| Kidney - Cortex | 12.6 | 0.1 | 3.5 | 8.9 |
| Liver | 10.5 | 0.1 | 2.8 | 7.1 |
| Lung | 25.8 | 0.2 | 7.1 | 18.2 |
| Muscle - Skeletal | 42.3 | 0.2 | 12.5 | 30.1 |
| Pancreas | 28.9 | 0.2 | 8.1 | 20.5 |
| Skin - Sun Exposed (Lower leg) | 19.6 | 0.1 | 5.2 | 14.1 |
| Spleen | 11.2 | 0.1 | 3.1 | 7.9 |
| Testis | 9.8 | 1.5 | 2.9 | 6.5 |
Table 2: Median Gene Expression of Human TEAD Paralogs Across Selected Tissues (Data from GTEx V8). TPM: Transcripts Per Million. This table provides a snapshot of the relative expression levels of the four human TEAD paralogs in various tissues, highlighting their differential expression patterns.
Key Experimental Protocols
Studying the function of TEAD proteins requires a range of molecular and cellular biology techniques. This section provides detailed methodologies for three key experimental approaches.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) to Identify TEAD Target Genes
ChIP-seq is a powerful technique to identify the genome-wide binding sites of a transcription factor.
Protocol:
-
Cell Culture and Cross-linking: Grow cells to 80-90% confluency. Cross-link protein-DNA complexes by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Cell Lysis and Chromatin Sonication: Harvest and lyse the cells to isolate the nuclei. Resuspend the nuclear pellet in a sonication buffer and sonicate the chromatin to an average fragment size of 200-500 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to the TEAD paralog of interest. Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washes and Elution: Wash the beads extensively to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K to remove RNA and protein. Purify the DNA using phenol-chloroform extraction or a DNA purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA. Perform high-throughput sequencing of the library.
-
Data Analysis: Align the sequencing reads to the reference genome. Use a peak-calling algorithm to identify regions of the genome that are significantly enriched in the ChIP sample compared to a control (e.g., input DNA). Perform motif analysis on the identified peaks to confirm the enrichment of the TEAD binding motif.
Co-Immunoprecipitation (Co-IP) to Study TEAD-Cofactor Interactions
Co-IP is used to determine if two proteins interact in a cellular context.
Protocol:
-
Cell Culture and Lysis: Grow cells expressing the proteins of interest. Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the "bait" protein (e.g., a specific TEAD paralog) overnight at 4°C. Add protein A/G beads to capture the antibody-bait protein complex.
-
Washes: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer them to a membrane. Probe the membrane with an antibody against the "prey" protein (e.g., YAP or a VGLL protein) to determine if it was co-immunoprecipitated with the bait protein.
Dual-Luciferase Reporter Assay to Measure TEAD Transcriptional Activity
This assay is used to quantify the ability of TEAD proteins to activate the transcription of a target gene.
Protocol:
-
Plasmid Construction: Clone a promoter or enhancer region containing TEAD binding sites upstream of a firefly luciferase reporter gene in an expression vector. Co-transfect this reporter plasmid into cells along with a second plasmid constitutively expressing Renilla luciferase, which serves as a transfection control.
-
Cell Transfection and Treatment: Transfect the plasmids into the desired cell line. If studying the effect of a specific treatment or signaling pathway, treat the cells accordingly.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Activity Measurement: In a luminometer, first measure the firefly luciferase activity by adding a firefly luciferase substrate. Then, add a reagent that quenches the firefly luciferase activity and simultaneously provides the substrate for Renilla luciferase, and measure the Renilla luciferase activity.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in transfection efficiency and cell number. Compare the normalized luciferase activity between different experimental conditions to determine the effect on TEAD-mediated transcription.
Signaling Pathways, Workflows, and Logical Relationships
Visualizing the complex interplay of molecules and experimental procedures is essential for a clear understanding of TEAD biology. The following diagrams, rendered using the DOT language, illustrate key aspects of TEAD function and investigation.
References
- 1. An evolutionary, structural and functional overview of the mammalian TEAD1 and TEAD2 transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Study of the TEAD‐binding domain of the YAP protein from animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of the Hippo pathway transcription factor TEAD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. New Insights into YAP/TAZ-TEAD-Mediated Gene Regulation and Biological Processes in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
TEAD Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol: A Detailed Guide for Researchers
Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to performing Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for the TEA Domain (TEAD) family of transcription factors. TEAD proteins are key downstream effectors of the Hippo signaling pathway, playing critical roles in development, tissue homeostasis, and cancer. Understanding their genomic localization is crucial for elucidating their biological functions and for the development of targeted therapeutics.
This guide offers a detailed experimental protocol, including a dual-crosslinking method ideal for capturing transient protein-DNA interactions, recommendations for quantitative parameters, and a workflow for data analysis.
The Hippo Signaling Pathway and TEAD Transcription Factors
The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis. When the pathway is "on," a kinase cascade leads to the phosphorylation and cytoplasmic retention of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif). In the "off" state, unphosphorylated YAP and TAZ translocate to the nucleus and bind to TEAD transcription factors to regulate the expression of target genes involved in cell growth and survival.
Caption: The Hippo Signaling Pathway.
Quantitative Parameters for TEAD ChIP-seq
Successful ChIP-seq experiments depend on optimizing several key parameters. The following table summarizes typical ranges for TEAD ChIP-seq, compiled from various studies. These values should be used as a starting point and may require further optimization based on the specific cell type, antibody, and experimental conditions.
| Parameter | Recommended Range | Notes |
| Cell Number per IP | 1 x 107 – 5 x 107 cells | Sufficient cell numbers are crucial for obtaining enough chromatin for immunoprecipitation. |
| Antibody Amount | 2 - 10 µg per IP | The optimal antibody concentration should be determined by titration. Use a ChIP-validated antibody. |
| Chromatin Amount | 10 - 50 µg per IP | The amount of chromatin can be adjusted based on the abundance of the target protein. |
| Sonication Fragment Size | 200 - 600 bp | Proper fragmentation is critical for high-resolution mapping of binding sites. |
| Sequencing Depth | 20 - 40 million reads per sample | For transcription factors, this depth is generally sufficient to identify binding sites with confidence. |
| TEAD Antibodies (Examples) | Santa Cruz (sc-376113), Abcam (ab133533) | Always validate the antibody for specificity and efficiency in your system. |
Detailed Experimental Protocol: Dual-Crosslinking TEAD ChIP-seq
This protocol is optimized for transcription factors like TEADs, which may have transient or indirect interactions with DNA. The dual-crosslinking approach helps to stabilize protein-protein interactions within larger complexes before fixing them to the DNA.
Materials and Reagents
-
Phosphate-Buffered Saline (PBS)
-
Disuccinimidyl glutarate (DSG) or Ethylene glycol bis(succinimidyl succinate) (EGS) solution (20 mM in DMSO)
-
Formaldehyde (37%, methanol-free)
-
Glycine (2.5 M)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Chromatin shearing buffer (e.g., SDS lysis buffer)
-
ChIP dilution buffer
-
Protein A/G magnetic beads
-
TEAD antibody (ChIP-validated)
-
IgG control antibody
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A
-
Proteinase K
-
DNA purification kit
Protocol Steps
-
Dual-Crosslinking:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend cells in PBS and add DSG or EGS to a final concentration of 2 mM.
-
Incubate for 30-45 minutes at room temperature with gentle rotation. This step crosslinks proteins within proximity.[1][2]
-
Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature to crosslink protein-DNA complexes.[1][2]
-
Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Fragmentation:
-
Lyse the cells using an appropriate lysis buffer containing protease inhibitors.
-
Resuspend the nuclear pellet in chromatin shearing buffer.
-
Fragment the chromatin to an average size of 200-600 bp using a sonicator. Optimization of sonication conditions (power, duration, cycles) is critical.
-
-
Immunoprecipitation (IP):
-
Dilute the sheared chromatin with ChIP dilution buffer.
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Incubate a portion of the pre-cleared chromatin with the TEAD antibody and another portion with an IgG control antibody overnight at 4°C with rotation.
-
Add pre-blocked Protein A/G magnetic beads to each IP reaction and incubate for 2-4 hours at 4°C.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, and LiCl wash buffer to remove non-specifically bound proteins.
-
Elute the protein-DNA complexes from the beads using elution buffer.
-
-
Reverse Crosslinking and DNA Purification:
-
Reverse the crosslinks by incubating the eluates at 65°C overnight with the addition of NaCl.
-
Treat with RNase A to remove RNA and then with Proteinase K to digest proteins.
-
Purify the DNA using a DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified ChIP DNA and input DNA samples.
-
Perform high-throughput sequencing.
-
Data Analysis Workflow
The analysis of TEAD ChIP-seq data involves several computational steps to identify and interpret the genomic binding sites.
Caption: TEAD ChIP-seq Data Analysis Workflow.
Key Data Analysis Steps:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to the appropriate reference genome using aligners such as Bowtie2 or BWA.
-
Peak Calling: Identify regions of the genome with a significant enrichment of ChIP-seq reads compared to the input control. MACS2 is a widely used tool for this purpose. TEAD transcription factors typically exhibit sharp and well-defined peaks at their binding sites.
-
Peak Annotation: Annotate the identified peaks to determine their genomic features (e.g., promoter, enhancer, gene body) and associate them with nearby genes using tools like HOMER or ChIPseeker.
-
Motif Analysis: Identify enriched DNA sequence motifs within the TEAD binding peaks to confirm the TEAD binding motif and discover potential co-factors.
-
Downstream Analysis:
-
Pathway Analysis: Perform gene ontology and pathway enrichment analysis on the genes associated with TEAD binding sites to understand the biological processes regulated by TEAD.
-
Integration with RNA-seq: Correlate TEAD binding events with changes in gene expression from RNA-seq data to identify direct target genes whose expression is regulated by TEAD. This can help to distinguish between activating and repressive roles of TEAD at different genomic loci.
-
By following this detailed protocol and data analysis workflow, researchers can generate high-quality TEAD ChIP-seq data to gain valuable insights into the gene regulatory networks controlled by these important transcription factors.
References
Measuring TEAD Transcriptional Activity in Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The TEA Domain (TEAD) family of transcription factors are crucial downstream effectors of the Hippo signaling pathway. The Hippo pathway plays a vital role in regulating organ size, cell proliferation, and apoptosis.[1] Dysregulation of this pathway, leading to the activation of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif), is frequently observed in various cancers.[2] YAP and TAZ lack a DNA-binding domain and exert their transcriptional control by interacting with TEAD proteins. This interaction is critical for driving the expression of genes that promote cell proliferation and inhibit apoptosis. Consequently, the YAP/TAZ-TEAD transcriptional complex has emerged as a promising target for cancer therapy.
These application notes provide detailed protocols for several key methods to measure TEAD transcriptional activity in cells, enabling researchers to investigate the Hippo pathway and screen for potential therapeutic inhibitors.
Signaling Pathway Overview
The core of the Hippo signaling pathway consists of a kinase cascade. When the pathway is "on," a series of phosphorylation events leads to the phosphorylation of YAP and TAZ. Phosphorylated YAP/TAZ is sequestered in the cytoplasm and targeted for degradation. When the pathway is "off," unphosphorylated YAP and TAZ translocate to the nucleus, where they bind to TEAD transcription factors to initiate the transcription of target genes.[2][3]
I. Luciferase Reporter Assay
This assay provides a quantitative measure of TEAD transcriptional activity by utilizing a reporter plasmid containing TEAD binding sites upstream of a luciferase gene.
Experimental Workflow
Protocol
Materials:
-
Cells of interest (e.g., HEK293T, MCF7)
-
TEAD-responsive luciferase reporter plasmid (e.g., pGL3-8xGTIIC-luciferase)
-
Control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization
-
Transfection reagent (e.g., Lipofectamine 3000)
-
96-well white, clear-bottom tissue culture plates
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding:
-
The day before transfection, seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection. For HEK293T cells, a density of 2 x 10^4 cells per well is a good starting point.
-
-
Transfection:
-
Prepare the transfection mix according to the manufacturer's protocol. A typical ratio is 100 ng of TEAD reporter plasmid and 10 ng of control plasmid per well.
-
Add the transfection mix to the cells and incubate for 24-48 hours.
-
-
Treatment:
-
After incubation, replace the medium with fresh medium containing the test compounds (e.g., small molecule inhibitors) at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 16-24 hours).
-
-
Cell Lysis:
-
Remove the medium and wash the cells once with PBS.
-
Add 20 µL of passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
-
Measure Luciferase Activity:
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity using a luminometer.
-
Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Calculate the fold change in TEAD activity relative to the vehicle control.
-
Data Presentation
| Compound | Concentration (µM) | Normalized Luciferase Activity (Fold Change vs. Control) |
| Vehicle (DMSO) | - | 1.00 |
| Inhibitor A | 0.1 | 0.75 |
| 1 | 0.42 | |
| 10 | 0.15 | |
| Inhibitor B | 0.1 | 0.95 |
| 1 | 0.80 | |
| 10 | 0.65 |
II. Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is a powerful technique to identify the genome-wide binding sites of a transcription factor, providing direct evidence of TEAD target genes.
Experimental Workflow
Protocol
Materials:
-
Cells of interest
-
Formaldehyde (37%)
-
Glycine
-
Lysis buffers
-
Chromatin shearing equipment (sonicator or micrococcal nuclease)
-
TEAD-specific antibody (ChIP-grade)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
NGS library preparation kit
Procedure:
-
Cross-linking:
-
Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction by adding glycine to a final concentration of 0.125 M.
-
-
Cell Lysis and Chromatin Shearing:
-
Lyse the cells to release the nuclei.
-
Isolate the nuclei and lyse them to release the chromatin.
-
Shear the chromatin to an average size of 200-600 bp using sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with a TEAD-specific antibody overnight at 4°C. An IgG control should be included.
-
Add Protein A/G magnetic beads to pull down the antibody-chromatin complexes.
-
-
Washes and Elution:
-
Wash the beads several times to remove non-specifically bound chromatin.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA according to the manufacturer's instructions.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Use peak-calling algorithms (e.g., MACS2) to identify regions of TEAD enrichment.
-
Perform motif analysis to confirm the presence of TEAD binding motifs within the identified peaks.
-
III. Real-Time Quantitative PCR (RT-qPCR)
RT-qPCR is used to measure the mRNA expression levels of known TEAD target genes, providing an indirect measure of TEAD transcriptional activity.
Experimental Workflow
Protocol
Materials:
-
Treated and control cells
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for TEAD target genes (e.g., CTGF, CYR61, ANKRD1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Cell Treatment and RNA Extraction:
-
Treat cells with compounds of interest as described for the luciferase assay.
-
Extract total RNA from the cells using an RNA extraction kit.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
Quantitative PCR:
-
Set up qPCR reactions using a qPCR master mix, cDNA, and primers for the target and housekeeping genes.
-
Run the qPCR reaction on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression using the ΔΔCt method.[4]
-
Data Presentation
| Gene | Treatment | Fold Change in mRNA Expression (vs. Control) |
| CTGF | Vehicle | 1.0 |
| Inhibitor A (1 µM) | 0.35 | |
| CYR61 | Vehicle | 1.0 |
| Inhibitor A (1 µM) | 0.48 | |
| ANKRD1 | Vehicle | 1.0 |
| Inhibitor A (1 µM) | 0.29 |
IV. Proximity Ligation Assay (PLA)
PLA is an immunoassay that can be used to visualize and quantify the interaction between two proteins in situ, such as the interaction between YAP/TAZ and TEAD. A positive signal is generated only when the two proteins are in close proximity (typically <40 nm).[5]
Experimental Workflow
Protocol
Materials:
-
Cells grown on coverslips
-
Fixation and permeabilization buffers
-
Primary antibodies against YAP/TAZ and TEAD (from different species)
-
PLA probes (secondary antibodies conjugated to oligonucleotides)
-
Ligation and amplification reagents
-
Fluorescence microscope
Procedure:
-
Cell Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
-
Primary Antibody Incubation:
-
Incubate the cells with primary antibodies against YAP/TAZ and TEAD overnight at 4°C.
-
-
PLA Probe Incubation:
-
Incubate with PLA probes (anti-rabbit PLUS and anti-mouse MINUS) for 1 hour at 37°C.
-
-
Ligation and Amplification:
-
Ligate the oligonucleotides on the PLA probes to form a circular DNA template.
-
Amplify the circular DNA via rolling circle amplification to generate a long DNA product.
-
-
Detection and Imaging:
-
Detect the amplified DNA with fluorescently labeled oligonucleotides.
-
Image the cells using a fluorescence microscope. Each fluorescent spot represents a single YAP-TEAD interaction.
-
-
Quantification:
-
Quantify the number of PLA signals per cell or per nucleus to measure the extent of the YAP-TEAD interaction.
-
Conclusion
The methods described in these application notes provide a robust toolkit for researchers to investigate TEAD transcriptional activity. The choice of assay will depend on the specific research question. Luciferase reporter assays are well-suited for high-throughput screening of compounds that modulate TEAD activity. ChIP-seq provides a global view of TEAD binding sites, enabling the discovery of novel target genes. RT-qPCR is a reliable method for validating changes in the expression of known TEAD target genes. Finally, PLA offers a powerful approach to visualize and quantify the direct interaction between TEAD and its co-activators YAP and TAZ within the cellular context. By employing these techniques, researchers can gain valuable insights into the regulation of the Hippo pathway and advance the development of novel therapeutics targeting TEAD-driven cancers.
References
Designing a TEAD Luciferase Reporter Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for designing and performing a TEAD luciferase reporter assay. This powerful cell-based assay is instrumental in studying the activity of the Hippo signaling pathway and for screening compounds that modulate the interaction between the transcriptional co-activators YAP/TAZ and the TEAD family of transcription factors. Dysregulation of the Hippo pathway is implicated in various cancers, making it a critical target for drug discovery.[1][2]
Introduction: The Hippo-YAP/TAZ-TEAD Signaling Pathway
The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis.[1] When the pathway is active, a kinase cascade involving MST1/2 and LATS1/2 leads to the phosphorylation of the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ).[1][2] Phosphorylated YAP and TAZ are retained in the cytoplasm and targeted for degradation.[2] However, when the Hippo pathway is inactive, unphosphorylated YAP and TAZ translocate to the nucleus, where they bind to the TEA domain (TEAD) family of transcription factors to drive the expression of genes involved in cell proliferation and survival.[1][2]
Figure 1: Simplified Hippo-YAP/TAZ-TEAD signaling pathway.
Principle of the TEAD Luciferase Reporter Assay
The TEAD luciferase reporter assay is a quantitative method to measure the transcriptional activity of TEAD.[3][4] The core component of this assay is a reporter vector in which the firefly luciferase gene is placed under the control of a minimal promoter and tandem repeats of a TEAD-responsive element (TRE). When YAP/TAZ are active and bind to TEAD, the TEAD-YAP/TAZ complex drives the expression of the luciferase gene. The amount of light produced upon the addition of the luciferase substrate, luciferin, is directly proportional to the level of TEAD transcriptional activity.
Experimental Protocols
This section provides a detailed methodology for performing a TEAD luciferase reporter assay in a 96-well format.
Materials and Reagents
-
Cell Line: A suitable mammalian cell line (e.g., HEK293T, MDA-MB-231).
-
TEAD Reporter Plasmid: A plasmid containing a TEAD-responsive element driving firefly luciferase expression.
-
Control Plasmid: A plasmid expressing a different luciferase (e.g., Renilla luciferase) under a constitutive promoter (e.g., CMV or SV40) for normalization.
-
Transfection Reagent: A high-efficiency, low-toxicity transfection reagent.
-
Cell Culture Medium: As recommended for the chosen cell line.
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
Phosphate-Buffered Saline (PBS)
-
Dual-Luciferase Reporter Assay System: Contains reagents for lysing cells and detecting both firefly and Renilla luciferase activity.
-
White, clear-bottom 96-well assay plates
-
Luminometer
Experimental Workflow
Figure 2: General experimental workflow for a TEAD luciferase reporter assay.
Step-by-Step Protocol
Day 1: Cell Seeding
-
Culture cells to approximately 80-90% confluency.
-
Trypsinize and resuspend cells in complete growth medium.
-
Seed 1-2 x 10^4 cells per well in a 96-well white, clear-bottom plate.
-
Incubate at 37°C in a 5% CO2 incubator overnight.
Day 2: Transfection
-
Prepare the transfection mix in sterile tubes. For each well, combine:
-
TEAD reporter plasmid (e.g., 100 ng)
-
Renilla control plasmid (e.g., 10 ng)
-
Transfection reagent according to the manufacturer's instructions.
-
-
Incubate the transfection mix at room temperature for the recommended time.
-
Add the transfection mix to each well.
-
Gently swirl the plate to ensure even distribution.
-
Incubate for 18-24 hours.
Day 3: Compound Treatment
-
Prepare serial dilutions of your test compounds in the appropriate cell culture medium.
-
Carefully remove the medium from the wells.
-
Add the medium containing the test compounds to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 24 hours.
Day 4: Cell Lysis and Luminescence Reading
-
Equilibrate the 96-well plate and the luciferase assay reagents to room temperature.[5][6]
-
Remove the medium from the wells and gently wash once with PBS.
-
Add passive lysis buffer (e.g., 20 µL per well) and incubate on a shaker for 15 minutes at room temperature.[7]
-
Program the luminometer to inject the firefly luciferase substrate and measure the luminescence, followed by the injection of the Stop & Glo® reagent (or equivalent) and measurement of the Renilla luciferase luminescence.[7]
-
Initiate the reading.
Data Presentation and Analysis
Raw luminescence data should be normalized to the internal control (Renilla luciferase) to account for variations in cell number and transfection efficiency.[8][9]
Data Normalization
The normalized response for each well is calculated as:
Normalized Response = (Firefly Luminescence) / (Renilla Luminescence)
Data Presentation
Summarize the normalized data in a table for clear comparison. Calculate the mean, standard deviation (SD), and percentage of inhibition or activation relative to the vehicle control.
| Treatment Group | Concentration (µM) | Mean Normalized Luminescence | Standard Deviation | % Inhibition |
| Vehicle (DMSO) | - | 150.25 | 12.5 | 0 |
| Compound A | 0.1 | 135.80 | 10.2 | 9.6 |
| Compound A | 1 | 88.65 | 7.8 | 41.0 |
| Compound A | 10 | 35.10 | 4.1 | 76.6 |
| Positive Control | 1 | 25.50 | 3.5 | 83.0 |
Data Analysis Workflow
Figure 3: Logical workflow for TEAD luciferase reporter assay data analysis.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Luminescence Signal | Poor transfection efficiency | Optimize transfection reagent and plasmid DNA concentration. |
| Low cell number | Increase the number of cells seeded. | |
| Inactive luciferase enzyme | Ensure proper storage and handling of assay reagents. | |
| High Well-to-Well Variability | Inconsistent cell seeding | Ensure a homogenous cell suspension and use a multichannel pipette for seeding. |
| Pipetting errors | Calibrate pipettes and use reverse pipetting for viscous solutions. | |
| Edge effects | Avoid using the outer wells of the 96-well plate. | |
| Unexpected Results | Compound cytotoxicity | Perform a cell viability assay in parallel. |
| Off-target effects of compounds | Validate hits with secondary assays. |
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. youtube.com [youtube.com]
- 3. Luciferase Reporter Assays to Determine YAP/TAZ Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. Statistical analysis of Luciferase Assays - Moritz Schaefer - BioMedical AI [moritzs.de]
- 9. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Studying TEAD-YAP Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell proliferation.[1][2] Its dysregulation is implicated in the development and progression of various cancers.[3][4] The downstream effectors of this pathway, Yes-associated protein (YAP) and its paralog TAZ, are transcriptional co-activators that, when active, translocate to the nucleus.[5] In the nucleus, YAP/TAZ interact with the TEA domain (TEAD) family of transcription factors (TEAD1-4) to drive the expression of genes that promote cell proliferation and inhibit apoptosis.[2][6]
The interaction between YAP and TEAD is a crucial node for oncogenic signaling, making it an attractive target for therapeutic intervention.[5][7] YAP is an intrinsically disordered protein, which makes it challenging to target directly.[8][9] However, the well-defined binding interfaces between YAP and TEAD present a viable opportunity for the development of small molecules and peptidomimetics that can disrupt this protein-protein interaction (PPI).[10][11] Structural studies have revealed that YAP binds to TEAD through three primary interfaces, with the third interface, involving the Ω-loop of YAP, being a major contributor to the binding affinity.[8][12] Furthermore, TEAD transcription factors possess a central lipid-binding pocket that is allosterically coupled to the YAP binding site, offering an alternative strategy for inhibiting the complex.[9][13]
This document provides a comprehensive overview of various experimental methods used to study and target the TEAD-YAP interaction, complete with detailed protocols for key assays and a summary of quantitative data to guide researchers in this field.
The Hippo-YAP-TEAD Signaling Pathway
The activity of the YAP/TAZ-TEAD complex is tightly controlled by the Hippo kinase cascade. When the pathway is "ON," a series of phosphorylation events, initiated by MST1/2 and continued by LATS1/2, leads to the phosphorylation of YAP.[8] Phosphorylated YAP is then sequestered in the cytoplasm by 14-3-3 proteins, preventing its nuclear entry and promoting its degradation.[8][14] When the pathway is "OFF," unphosphorylated YAP translocates to the nucleus, binds to TEAD transcription factors, and initiates the transcription of target genes.[2][5]
Experimental Workflow for Inhibitor Discovery
The discovery of TEAD-YAP inhibitors typically follows a multi-stage process, starting with high-throughput screening to identify initial hits, followed by a series of validation and characterization assays to confirm their activity and elucidate their mechanism of action.
Section 1: Biochemical and Biophysical Assays (In Vitro)
These assays utilize purified proteins to directly measure the binding interaction between TEAD and YAP or the ability of a compound to disrupt it. They are essential for confirming direct binding and determining binding kinetics and affinity.
Fluorescence Polarization (FP) Assay
-
Application Note: The FP assay is a homogeneous, solution-based technique ideal for high-throughput screening (HTS) and for determining binding affinities (Kd) or inhibitory constants (IC50).[8] The principle relies on the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. A fluorescently tagged YAP-derived peptide tumbles rapidly in solution, resulting in low polarization. When bound to the much larger TEAD protein, the complex tumbles more slowly, increasing the polarization of the emitted light. A compound that disrupts this interaction will cause a decrease in fluorescence polarization.[8]
-
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of a fluorescently labeled YAP peptide (e.g., FAM-YAP60-99) in an appropriate buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).[15]
-
Prepare a stock solution of purified TEAD protein (e.g., TEAD1-4) in the same buffer.
-
Serially dilute test compounds in DMSO, followed by dilution in the assay buffer.
-
-
Assay Procedure (384-well format):
-
Add test compounds to the wells of a black, low-volume 384-well plate.
-
Add the purified TEAD protein to the wells and incubate with the compounds for 15-30 minutes at room temperature.
-
Add the fluorescently labeled YAP peptide to all wells to initiate the binding reaction.
-
Incubate the plate for 1-2 hours at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.
-
Calculate the change in polarization relative to positive (TEAD + peptide, no inhibitor) and negative (peptide only) controls.
-
Plot the data and fit to a dose-response curve to determine IC50 values.
-
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
-
Application Note: TR-FRET is a robust, homogeneous assay format widely used for HTS in drug discovery.[16] It relies on the transfer of energy between a long-lifetime lanthanide donor fluorophore (e.g., Terbium) and a suitable acceptor fluorophore (e.g., FITC, d2) when they are in close proximity (<10 nm).[16][17] For the TEAD-YAP interaction, TEAD (e.g., His-tagged) can be complexed with a Terbium-labeled anti-His antibody (donor), while a biotinylated YAP peptide can be complexed with a streptavidin-acceptor conjugate. Interaction brings the donor and acceptor close, generating a FRET signal. Inhibitors disrupt the interaction, leading to a loss of the FRET signal.[18]
-
Protocol:
-
Reagent Preparation:
-
Prepare purified His-tagged TEAD protein and a biotinylated YAP peptide in assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% BSA).
-
Prepare donor (e.g., Tb-cryptate anti-6xHis antibody) and acceptor (e.g., d2-conjugated streptavidin) reagents according to the manufacturer's instructions.
-
Prepare serial dilutions of test compounds.
-
-
Assay Procedure (384-well format):
-
Dispense test compounds into a low-volume 384-well assay plate.
-
Add a mixture of His-tagged TEAD and the biotinylated YAP peptide to the wells.
-
Add a mixture of the donor and acceptor reagents to all wells.
-
Incubate the plate for 2-4 hours at room temperature, or as optimized, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence emission at two wavelengths (one for the donor, one for the acceptor) after a time delay using a TR-FRET-compatible plate reader.
-
Calculate the ratio of the acceptor signal to the donor signal.
-
Normalize the data against controls and determine IC50 values from dose-response curves.
-
-
| Table 1: Quantitative Data from In Vitro Biochemical/Biophysical Assays | | :--- | :--- | :--- | :--- | :--- | | Assay Type | Interaction Partners | Compound/Peptide | Measured Value (IC50/Kd) | Reference | | TR-FRET | YAP peptide, TEAD4 | Isolated YAP α-helix | IC50 < 150 µM |[19] | | Isothermal Titration Calorimetry (ITC) | mTEAD4, Fragment 1 | Fragment 1 | Kd = 130 ± 10 µM |[20] | | Fluorescence Polarization (FP) | TEAD, Palmitate | Compound 9 | Disrupts interaction |[10] | | Fluorescence Polarization (FP) | TEAD, YAP peptide | Compound 9 | Disrupts interaction |[10] | | TR-FRET | YAP peptide, TEAD4 | - | High compound concentration (500 µM) used for screening |[18] |
Section 2: Cell-Based Assays (In Cellulo)
These assays measure the TEAD-YAP interaction or its downstream consequences within a cellular context, providing more physiologically relevant data.
Co-Immunoprecipitation (Co-IP)
-
Application Note: Co-IP is a gold-standard technique used to verify protein-protein interactions in their native cellular environment.[8][21] An antibody targeting a "bait" protein (e.g., YAP) is used to pull down the protein from a cell lysate. If a "prey" protein (e.g., TEAD) is part of a stable complex with the bait, it will be pulled down as well and can be detected by Western blotting.[22][23] This assay is crucial for confirming that a compound disrupts the endogenous YAP-TEAD complex within cells.[8][10]
-
Protocol:
-
Cell Culture and Treatment:
-
Culture cells (e.g., HEK293T, or a cancer cell line with high YAP activity) to ~90% confluency.
-
Treat cells with the test compound or vehicle (e.g., DMSO) for a predetermined time (e.g., 6-24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.[24]
-
Add ice-cold IP lysis buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, with protease and phosphatase inhibitors) and incubate on ice for 15 minutes.[22][24]
-
Scrape the cells and transfer the lysate to a pre-cooled microcentrifuge tube.[25]
-
Centrifuge at ~16,000 x g for 15 minutes at 4°C to pellet cellular debris.[25]
-
Transfer the supernatant (cleared lysate) to a new tube.
-
-
Immunoprecipitation:
-
(Optional but recommended) Pre-clear the lysate by incubating with Protein A/G-agarose beads for 1 hour at 4°C to reduce non-specific binding.[21]
-
Incubate the pre-cleared lysate with a primary antibody against the bait protein (e.g., anti-YAP) or an isotype control IgG overnight at 4°C with gentle rotation.[22]
-
Add Protein A/G-agarose beads to the lysate-antibody mixture and incubate for another 2-4 hours at 4°C to capture the immune complexes.[24]
-
-
Washing and Elution:
-
Pellet the beads by centrifugation (e.g., 1000 x g for 1 min).[22]
-
Wash the beads 3-5 times with cold IP lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by resuspending them in 2x SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform Western blotting using antibodies against both the bait (YAP) and prey (TEAD) proteins. A band for TEAD in the YAP IP lane (but not the IgG control lane) confirms the interaction.
-
-
Luciferase Reporter Assay
-
Application Note: This is the most common cell-based assay for screening and characterizing inhibitors of YAP-TEAD transcriptional activity.[8] Cells are co-transfected with a reporter plasmid containing a TEAD-responsive element (e.g., the synthetic 8xGTIIC promoter) driving the expression of Firefly luciferase, and a control plasmid expressing Renilla luciferase for normalization.[8][26] High YAP-TEAD activity leads to high Firefly luciferase expression. Inhibitors of the interaction reduce this expression, which is measured as a decrease in luminescence.[12]
-
Protocol:
-
Cell Seeding and Transfection:
-
Seed cells (e.g., HEK293T) in a white, clear-bottom 96-well plate.
-
Co-transfect cells with the 8xGTIIC-Firefly luciferase reporter plasmid and a constitutive Renilla luciferase plasmid (e.g., pRL-TK). For a stronger signal, a plasmid expressing a constitutively active YAP mutant (e.g., YAP-5SA) can be included.[8]
-
Allow cells to express the plasmids for 24 hours.
-
-
Compound Treatment:
-
Treat the transfected cells with serial dilutions of the test compounds for 18-24 hours.
-
-
Lysis and Luminescence Reading:
-
Remove the culture medium and lyse the cells using a passive lysis buffer.
-
Measure Firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well to control for cell number and transfection efficiency.
-
Calculate the percentage of inhibition relative to vehicle-treated controls and plot against compound concentration to determine IC50 values.
-
-
NanoLuc® Bioluminescence Complementation Assay (Split-Luciferase)
-
Application Note: This assay directly measures the TEAD-YAP PPI in living cells.[8] The NanoLuc® luciferase is split into two non-functional fragments, a large bit (LgBiT) and a small bit (SmBiT).[8] One fragment is fused to YAP and the other to TEAD. If YAP and TEAD interact, the fragments are brought into close proximity, reconstituting an active luciferase enzyme that generates a bright luminescent signal upon addition of its substrate.[27] This provides a direct readout of the PPI, unlike reporter assays which measure a downstream consequence.
-
Protocol:
-
Plasmid Construction and Transfection:
-
Generate expression constructs for YAP-SmBiT and LgBiT-TEAD (or vice versa).
-
Co-transfect cells with both plasmids.
-
-
Cell Culture and Compound Treatment:
-
Plate the transfected cells in a 96-well plate.
-
After 24 hours, treat the cells with test compounds for the desired duration.
-
-
Luminescence Measurement:
-
Add the Nano-Glo® Live Cell substrate to the wells according to the manufacturer's protocol.
-
Measure luminescence immediately using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the signal to a viability marker if necessary.
-
Determine the percent inhibition and IC50 values as described for the luciferase reporter assay.
-
-
| Table 2: Quantitative Data from Cell-Based Assays | | :--- | :--- | :--- | :--- | :--- | | Assay Type | Cell Line | Compound | Measured Value (IC50) | Reference | | Luciferase Reporter | HEK293T | Compound 2 | Significant decrease at 5 & 10 µM |[12] | | Luciferase Reporter | HEK293T | Compound 3 | Significant decrease at 5 & 10 µM |[12] | | Luciferase Reporter | CAL51 | - | Varies by YAP1 isoform and substrate stiffness |[26] | | Split Luciferase | - | MYF-01-037 | Disrupts interaction |[10][27] |
Section 3: Hit Validation and Mechanistic Assays
Once a compound is confirmed to inhibit TEAD-YAP activity in cells, these assays help to determine its specific mechanism of action.
TEAD Palmitoylation Assay
-
Application Note: TEAD transcription factors undergo autopalmitoylation on a conserved cysteine residue, a post-translational modification that is important for their stability and function.[2][8][9] The palmitate group occupies a central hydrophobic pocket, which has become a key site for developing allosteric inhibitors.[9][13] Compounds that bind to this pocket can prevent palmitoylation, leading to TEAD instability and/or disruption of the YAP-TEAD interaction.[8][9] This assay determines if a compound directly interferes with this modification.
-
Protocol (Click Chemistry-Based):
-
Cell Culture and Labeling:
-
Culture cells and treat with the test compound or vehicle.
-
Add a clickable alkyne-analog of palmitic acid (e.g., 17-octadecynoic acid) to the culture medium and incubate for 4-6 hours to allow metabolic incorporation.
-
-
Lysis and Immunoprecipitation:
-
Lyse the cells and perform immunoprecipitation for TEAD as described in the Co-IP protocol.
-
-
Click Reaction:
-
On the beads, perform a copper-catalyzed click reaction to attach a reporter tag (e.g., biotin-azide or a fluorescent azide) to the alkyne-modified palmitate on TEAD.
-
-
Analysis:
-
Elute the proteins and analyze by Western blotting.
-
If using a biotin tag, probe the blot with streptavidin-HRP to detect palmitoylation. A decrease in the signal in the compound-treated lane indicates inhibition of palmitoylation.
-
-
TEAD Stability Assay
-
Application Note: Since preventing TEAD palmitoylation can render the protein unstable, it is important to assess whether an inhibitor affects the total levels of TEAD protein.[8][9] This assay is typically performed by Western blotting for endogenous TEAD levels after compound treatment. To distinguish between effects on protein stability versus transcription, cells can be co-treated with a protein synthesis inhibitor like cycloheximide (CHX).[8]
-
Protocol:
-
Cell Treatment:
-
Treat cells with increasing concentrations of the test compound for an extended period (e.g., 16-24 hours).
-
For stability assessment, perform a time-course experiment where cells are pre-treated with the test compound, followed by the addition of cycloheximide. Collect cell lysates at various time points (e.g., 0, 2, 4, 8 hours) after CHX addition.
-
-
Lysis and Western Blotting:
-
Prepare whole-cell lysates.
-
Perform SDS-PAGE and Western blotting using an antibody against a pan-TEAD or isoform-specific TEAD.
-
Include a loading control (e.g., GAPDH, actin) for normalization.[8]
-
-
Analysis:
-
Quantify the TEAD band intensity and normalize to the loading control. A dose-dependent decrease in TEAD levels suggests the compound induces TEAD degradation.
-
-
Summary and Comparison of Methods
Choosing the appropriate assay depends on the specific research question, the stage of the drug discovery process, and available resources.
| Table 3: Comparison of Methods for Studying TEAD-YAP Interaction | | :--- | :--- | :--- | :--- | :--- | | Method | Principle | Throughput | Data Output | Key Advantage | | Fluorescence Polarization (FP) | Change in molecular rotation | High | Quantitative (IC50, Kd) | Homogeneous, direct binding | | TR-FRET | Proximity-based energy transfer | High | Quantitative (IC50) | Robust, low background, sensitive | | Surface Plasmon Resonance (SPR) | Change in refractive index | Low | Quantitative (kon, koff, Kd) | Real-time kinetics, label-free | | Co-Immunoprecipitation (Co-IP) | Antibody-based pulldown | Low | Qualitative/Semi-quantitative | Validates interaction in a native context | | Luciferase Reporter Assay | Transcriptional activation | High | Quantitative (IC50) | Measures functional transcriptional output | | Split-Luciferase Assay | Protein fragment complementation | High | Quantitative (IC50) | Directly measures PPI in live cells | | qRT-PCR | mRNA quantification | Medium | Quantitative (Fold Change) | Measures endogenous target gene expression | | TEAD Palmitoylation/Stability Assays | PTM/Protein level detection | Low | Qualitative/Semi-quantitative | Elucidates mechanism of action |
References
- 1. academic.oup.com [academic.oup.com]
- 2. portlandpress.com [portlandpress.com]
- 3. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Small-molecule YAP-TEAD inhibitors by High-throughput docking for the Treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. blog.cellsignal.com [blog.cellsignal.com]
- 6. Regulation of the Hippo pathway transcription factor TEAD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Hot Spot Analysis of YAP-TEAD Protein-Protein Interaction Using the Fragment Molecular Orbital Method and Its Application for Inhibitor Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. youtube.com [youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. 2024.sci-hub.box [2024.sci-hub.box]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Targeting YAP/TAZ-TEAD protein-protein interactions using fragment-based and computational modeling approaches | PLOS One [journals.plos.org]
- 21. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 22. assaygenie.com [assaygenie.com]
- 23. m.youtube.com [m.youtube.com]
- 24. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 25. Co-immunoprecipitation (Co-IP) Protocols | Antibodies.com [antibodies.com]
- 26. researchgate.net [researchgate.net]
- 27. Protein-Protein Interaction Disruptors of the YAP/TAZ-TEAD Transcriptional Complex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TEAD Inhibitor Screening and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell fate. Its dysregulation is a key driver in the development and progression of various cancers. The TEA Domain (TEAD) family of transcription factors are the most downstream effectors of the Hippo pathway. In their active state, the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif) translocate to the nucleus and bind to TEAD proteins, initiating a transcriptional program that promotes cell proliferation, survival, and migration.[1] Consequently, inhibiting the interaction between YAP/TAZ and TEAD or modulating TEAD activity directly has emerged as a promising therapeutic strategy for a range of solid tumors.
These application notes provide a comprehensive overview of current techniques and detailed protocols for the screening and development of TEAD inhibitors. This guide is intended to equip researchers with the necessary information to identify and characterize novel TEAD-targeting compounds.
The Hippo-YAP-TEAD Signaling Pathway
The core of the Hippo pathway consists of a kinase cascade involving MST1/2 and LATS1/2.[2] When the pathway is "on" (e.g., in response to high cell density), LATS1/2 phosphorylates YAP and TAZ, leading to their cytoplasmic sequestration and subsequent degradation. This prevents their interaction with TEAD in the nucleus, and target gene expression is silenced. Conversely, when the Hippo pathway is "off," unphosphorylated YAP/TAZ enters the nucleus, binds to TEAD, and recruits other co-activators to drive the expression of pro-proliferative and anti-apoptotic genes such as CTGF and CYR61.[3][4]
TEAD Inhibitor Screening Workflow
A typical workflow for the discovery and development of TEAD inhibitors involves a multi-tiered approach, starting with high-throughput screening (HTS) to identify initial hits, followed by a series of secondary and tertiary assays to validate and characterize these compounds.
Quantitative Data Summary of Representative TEAD Inhibitors
The following tables summarize the biochemical and cellular activities of several known TEAD inhibitors, categorized by their proposed mechanism of action.
Table 1: Inhibitors of the TEAD Palmitoylation Pocket
| Compound | Target | Biochemical IC50 | Cellular Activity (Cell Line) | Cellular IC50 |
| MGH-CP1 | TEAD2/4 auto-palmitoylation | 710 nM (TEAD2), 672 nM (TEAD4) | NCI-H226 (Mesothelioma) | ~1 µM (proliferation) |
| K-975 | Pan-TEAD | Not Reported | NCI-H226 (Mesothelioma) | 18 nM (proliferation) |
| VT103 | Pan-TEAD | Not Reported | NCI-H226 (Mesothelioma) | 21 nM (proliferation) |
| MYF-03-176 | Pan-TEAD | 47 nM (TEAD1), 32 nM (TEAD3), 71 nM (TEAD4) | NCI-H226 (Mesothelioma) | 11 nM (luciferase reporter) |
| pan-TEAD-IN-1 | Pan-TEAD | Not Reported | NCI-H226 (Mesothelioma) | 1.52 nM (proliferation) |
Table 2: Inhibitors of the YAP/TAZ-TEAD Protein-Protein Interaction (PPI)
| Compound | Target | Biochemical IC50/EC50 | Cellular Activity (Cell Line) | Cellular IC50 |
| Verteporfin | YAP-TEAD PPI | Not Applicable | Liver Cancer Cells | ~200 nM (proliferation) |
| TED-347 | TEAD4-YAP1 PPI | 5.9 µM (EC50) | Not Reported | Not Reported |
| YAP/TEAD-IN-1 (Peptide 17) | YAP-TEAD PPI | 25 nM | Not Reported | Not Reported |
| IAG933 | YAP/TAZ-TEAD PPI | 9 nM | NCI-H226 (Mesothelioma) | Not Reported |
| YAP/TAZ-TEAD-IN-2 | YAP/TAZ-TEAD PPI | Not Reported | Breast Cancer Cells | 1.2 nM (luciferase reporter) |
Experimental Protocols
Primary Screening: TEAD Luciferase Reporter Assay
This cell-based assay is a robust method for high-throughput screening to identify compounds that inhibit TEAD-mediated transcription.
Principle: A reporter construct containing a luciferase gene under the control of a promoter with multiple TEAD binding sites (e.g., 8xGTIIC) is stably or transiently expressed in a suitable cell line (e.g., HEK293T, NCI-H226). Inhibition of the YAP-TEAD interaction or TEAD activity leads to a decrease in luciferase expression, which is measured as a reduction in luminescence.
Materials:
-
HEK293T or NCI-H226 cells
-
TEAD Luciferase Reporter plasmid (e.g., 8xGTIIC-luciferase)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Cell culture medium (DMEM or RPMI-1640 with 10% FBS)
-
White, clear-bottom 96-well or 384-well plates
-
Test compounds dissolved in DMSO
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in 96-well or 384-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the TEAD luciferase reporter plasmid and the Renilla luciferase control plasmid according to the manufacturer's protocol for the chosen transfection reagent.
-
Compound Treatment: After 24 hours of transfection, add the test compounds at various concentrations to the cells. Include a DMSO vehicle control.
-
Incubation: Incubate the plates for an additional 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the percent inhibition of TEAD activity for each compound relative to the DMSO control.
Biophysical Assay: AlphaLISA for YAP-TEAD Interaction
This is a bead-based, no-wash immunoassay suitable for HTS and for quantifying the disruption of the YAP-TEAD protein-protein interaction in a biochemical format.
Principle: An anti-tag antibody-conjugated AlphaLISA acceptor bead binds to a tagged TEAD protein, and a streptavidin-coated donor bead binds to a biotinylated YAP peptide. When YAP and TEAD interact, the donor and acceptor beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which triggers a chemiluminescent signal from the acceptor bead at 615 nm. Inhibitors of the YAP-TEAD interaction will disrupt this proximity, leading to a decrease in the AlphaLISA signal.
Materials:
-
Recombinant tagged TEAD protein (e.g., His-TEAD4)
-
Biotinylated YAP peptide (containing the TEAD binding domain)
-
Anti-His AlphaLISA Acceptor beads
-
Streptavidin-coated Donor beads
-
AlphaLISA assay buffer
-
384-well white microplates
-
Test compounds dissolved in DMSO
-
Plate reader capable of AlphaLISA detection
Protocol:
-
Reagent Preparation: Prepare solutions of His-TEAD4, biotinylated YAP peptide, and test compounds in AlphaLISA assay buffer.
-
Compound Addition: Add the test compounds to the wells of the 384-well plate.
-
Protein Incubation: Add the His-TEAD4 and biotinylated YAP peptide mixture to the wells and incubate for 60 minutes at room temperature to allow for protein-protein interaction and inhibition by the compounds.
-
Bead Addition: Add the Anti-His AlphaLISA Acceptor beads and incubate for 60 minutes at room temperature in the dark.
-
Donor Bead Addition: Add the Streptavidin-coated Donor beads and incubate for 30 minutes at room temperature in the dark.
-
Signal Detection: Read the plate on an AlphaLISA-compatible plate reader.
-
Data Analysis: Calculate the percent inhibition of the YAP-TEAD interaction for each compound concentration relative to the DMSO control.
Secondary Cellular Assay: Quantitative RT-PCR for TEAD Target Genes
This assay validates the on-target effect of hit compounds by measuring the expression of known YAP-TEAD target genes.
Principle: Hippo-low cancer cells (e.g., NCI-H226) are treated with TEAD inhibitors. Total RNA is then extracted, reverse transcribed to cDNA, and the expression levels of target genes like CTGF and CYR61 are quantified using real-time PCR. A decrease in the mRNA levels of these genes indicates successful inhibition of TEAD transcriptional activity.[4]
Materials:
-
NCI-H226 or other suitable cancer cell line
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
RNA extraction kit (e.g., TRIzol)
-
Reverse transcription kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for CTGF, CYR61, and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Protocol:
-
Cell Treatment: Seed NCI-H226 cells in 6-well plates and treat with various concentrations of the test compound for 24 hours.
-
RNA Extraction: Harvest the cells and extract total RNA using a suitable kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using primers for the target genes and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the DMSO-treated control.
Cell Viability/Proliferation Assay
This assay assesses the functional consequence of TEAD inhibition on cancer cell growth.
Principle: Cancer cells dependent on YAP-TEAD signaling are treated with inhibitors, and cell viability or proliferation is measured over time. A reduction in cell viability or proliferation indicates a potential anti-cancer effect of the compound.
Materials:
-
Hippo-low cancer cell line (e.g., NCI-H226)
-
Cell culture medium and supplements
-
96-well clear or white plates
-
Test compounds dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo, MTT, or resazurin)
-
Plate reader (luminometer, spectrophotometer, or fluorometer)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a low density.
-
Compound Treatment: The following day, treat the cells with a serial dilution of the test compounds.
-
Incubation: Incubate the plates for 72-120 hours.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal on a plate reader.
-
Data Analysis: Plot the cell viability against the compound concentration and determine the IC50 value.
Conclusion
The screening and development of TEAD inhibitors represent a promising avenue for the treatment of cancers driven by Hippo pathway dysregulation. The assays and protocols outlined in these application notes provide a robust framework for the identification and characterization of novel TEAD-targeting therapeutics. A multi-faceted approach, combining high-throughput screening with detailed biochemical, biophysical, and cellular validation, is essential for the successful progression of candidate compounds from the bench to the clinic.
References
- 1. Antiproliferative and Antimigratory Effects of a Novel YAP–TEAD Interaction Inhibitor Identified Using in Silico Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptional regulation of CYR61 and CTGF by LM98: a synthetic YAP-TEAD inhibitor that targets in-vitro vasculogenic mimicry in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Silencing the Conductor: In Vitro TEAD Knockdown Using siRNA and shRNA
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The Transcriptional Enhanced Associate Domain (TEAD) family of transcription factors (TEAD1-4) are central players in cell proliferation, differentiation, and organ size control.[1][2] They act as the downstream effectors of the Hippo signaling pathway, primarily through their interaction with the transcriptional co-activators YAP and TAZ.[3][4][5] Dysregulation of the Hippo-YAP/TAZ-TEAD axis is frequently implicated in various cancers, making TEAD proteins attractive therapeutic targets.[1][4][6] This document provides detailed protocols and application notes for the in vitro knockdown of TEAD expression using two common RNA interference (RNAi) techniques: small interfering RNA (siRNA) and short hairpin RNA (shRNA). These methods are crucial for studying TEAD function and for the preclinical validation of TEAD-targeting therapeutics.
The TEAD Signaling Pathway
The canonical Hippo signaling pathway acts as a tumor suppressor by negatively regulating the transcriptional co-activators YAP and TAZ. When the Hippo pathway is active, a kinase cascade involving MST1/2 and LATS1/2 leads to the phosphorylation of YAP and TAZ, resulting in their cytoplasmic retention and degradation. In the "OFF" state, or when the pathway is dysregulated, unphosphorylated YAP and TAZ translocate to the nucleus and bind to TEAD transcription factors.[4][7] This complex then drives the expression of genes involved in cell proliferation, survival, and migration.[6]
Caption: The Hippo-YAP/TAZ-TEAD signaling pathway.
Quantitative Data Summary
The following tables summarize quantitative data from representative TEAD knockdown experiments. These values can serve as a benchmark for expected outcomes.
Table 1: TEAD Knockdown Efficiency
| Method | Target | Cell Line | Transfection Reagent | Knockdown Efficiency (%) | Validation Method |
| siRNA | TEAD1 | Sheep Primary Embryonic Myoblasts | Lipofectamine RNAiMAX | ~70% | qRT-PCR |
| siRNA | TEAD4 | C2C12 cells | Lipofectamine RNAiMAX | >80% | RT-qPCR |
| siRNA | RRM2 (example) | HEK293A | Lipofectamine 2000 | ~90% (at 1 nM) | Luciferase Reporter Assay[8] |
| shRNA | TEAD4 | C2C12 cells | Lentiviral Transduction | Not specified, but led to phenotypic changes | Western Blot |
Table 2: Effects of TEAD Knockdown on Cellular Phenotypes
| Target | Cell Line | Assay | Observed Effect |
| TEAD1 | Sheep Primary Embryonic Myoblasts | CCK8 Assay | Inhibition of cell proliferation[9] |
| TEAD1 | Sheep Primary Embryonic Myoblasts | Scratch Assay | Inhibition of cell migration[9] |
| TEAD4 | C2C12 cells | Differentiation Assay | Formation of shortened myotubes[10] |
| RRM2 (example) | PANC-1 | Colony Formation Assay | ~70% reduction in colonies[8] |
Table 3: Effects of TEAD Knockdown on Target Gene Expression
| Target | Cell Line | Downstream Gene | Change in Expression | Validation Method |
| TEAD1 | Sheep Primary Embryonic Myoblasts | MyoG | Decreased | qRT-PCR[9] |
| TEAD1 | Sheep Primary Embryonic Myoblasts | FoxO3 | Decreased | qRT-PCR[9] |
| TEAD4 | C2C12 cells | Myh | Decreased | RT-qPCR[10] |
| TEAD4 | C2C12 cells | Ctgf | Repressed | RNA-seq[10] |
Experimental Protocols
Protocol 1: TEAD Knockdown using siRNA
This protocol describes the transient knockdown of TEAD expression using synthetic siRNA molecules.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Targeting the Hippo pathway in cancers - American Chemical Society [acs.digitellinc.com]
- 3. researchgate.net [researchgate.net]
- 4. blog.cellsignal.com [blog.cellsignal.com]
- 5. The Hippo pathway effector proteins YAP and TAZ have both distinct and overlapping functions in the cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. ss.bjmu.edu.cn [ss.bjmu.edu.cn]
- 8. siRNA Knockdown of RRM2 Effectively Suppressed Pancreatic Tumor Growth Alone or Synergistically with Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. TEAD transcription factors are required for normal primary myoblast differentiation in vitro and muscle regeneration in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Generating a TEAD Knockout Mouse Model Using CRISPR/Cas9
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The TEA Domain (TEAD) family of transcription factors are crucial downstream effectors of the Hippo signaling pathway, playing a significant role in regulating cell proliferation, tissue growth, and organ size.[1][2][3] Dysregulation of the Hippo-YAP/TAZ-TEAD axis is implicated in various cancers, making TEAD proteins attractive targets for therapeutic development.[2][4] Generating TEAD knockout mouse models is essential for in-depth studies of their physiological functions and for validating them as drug targets. The CRISPR/Cas9 system offers a rapid, efficient, and precise method for creating such genetically modified animal models.[5][6]
These application notes provide a detailed guide for generating TEAD knockout mouse models using the CRISPR/Cas9 technology, from the initial design and preparation of reagents to the final phenotypic analysis of the knockout animals.
The YAP/TAZ-TEAD Signaling Pathway
The Hippo signaling pathway is a key regulator of organ size and tissue homeostasis.[1][7] When the Hippo pathway is active, a kinase cascade leads to the phosphorylation of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif).[4][7] Phosphorylated YAP/TAZ are retained in the cytoplasm and targeted for degradation.[4][7] In the absence of Hippo pathway signaling ("OFF-state"), unphosphorylated YAP/TAZ translocate to the nucleus, where they bind to TEAD transcription factors (TEAD1-4) to regulate the expression of genes involved in cell proliferation and apoptosis.[2][7][8]
Caption: The Hippo-YAP/TAZ-TEAD signaling pathway.
Experimental Workflow for Generating TEAD Knockout Mice
The generation of a TEAD knockout mouse model using CRISPR/Cas9 involves a series of sequential steps, from the design of the guide RNAs to the breeding of founder mice to establish a knockout line.
Caption: Experimental workflow for TEAD knockout mouse generation.
Experimental Protocols
sgRNA Design and Synthesis
-
Target Selection: Identify the target TEAD gene (e.g., Tead1, Tead2, Tead3, or Tead4) and select a critical exon for targeting. Targeting an early exon is often preferred to induce a frameshift mutation leading to a premature stop codon and nonsense-mediated decay of the mRNA.
-
sgRNA Design: Use online design tools such as CHOPCHOP or similar software to design multiple sgRNAs targeting the selected exon.[9][10] Key considerations include:
-
High on-target efficiency score.
-
Low off-target score to minimize unintended mutations.
-
The sgRNA should target a region containing a protospacer adjacent motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).
-
-
sgRNA Synthesis: Synthesize the designed sgRNAs. This can be done through in vitro transcription or by ordering synthetic sgRNAs. Synthetic sgRNAs often offer higher purity and consistency.
Cas9 Preparation
-
Cas9 mRNA: In vitro transcribe Cas9 mRNA from a linearized plasmid template. Purify the mRNA and verify its integrity and concentration.
-
Cas9 Protein: Alternatively, commercially available recombinant Cas9 protein can be used. This can lead to higher editing efficiency and reduced off-target effects due to the transient nature of the protein.[11][12]
Zygote Microinjection
-
Superovulation and Mating: Induce superovulation in female mice (e.g., C57BL/6J strain) using hormone injections and mate them with stud males.
-
Zygote Collection: Collect fertilized zygotes from the oviducts of the female mice.
-
Microinjection: Prepare the injection mix containing Cas9 mRNA/protein and the selected sgRNA(s). Microinject the mix into the cytoplasm or pronucleus of the collected zygotes.[5][13]
-
Embryo Culture: Culture the injected zygotes overnight in appropriate media to allow them to develop to the two-cell stage.
Embryo Transfer
-
Surrogate Mothers: Prepare pseudopregnant female mice by mating them with vasectomized males.
-
Surgical Transfer: Surgically transfer the two-cell stage embryos into the oviducts of the pseudopregnant females.
Genotyping of Founder Mice
-
DNA Extraction: Once the pups are born, collect a small tissue sample (e.g., tail snip) at weaning age and extract genomic DNA.
-
PCR Amplification: Design PCR primers that flank the sgRNA target site and amplify the genomic region.
-
Mutation Detection: Analyze the PCR products for the presence of mutations (indels - insertions and deletions) using methods such as:
-
Sanger Sequencing: Sequence the PCR products to identify specific mutations.
-
Mismatch Cleavage Assay (e.g., Surveyor Assay): This assay detects heteroduplexes formed between wild-type and mutant DNA strands.[14]
-
Next-Generation Sequencing (NGS): For a more comprehensive analysis of the types and frequencies of mutations.[14]
-
Off-Target Analysis
-
Prediction of Off-Target Sites: Use bioinformatics tools to predict potential off-target sites in the genome that have high sequence similarity to the on-target site.[15]
-
Verification of Off-Target Mutations: Amplify the predicted off-target regions by PCR from the genomic DNA of founder mice with confirmed on-target mutations. Sequence the PCR products to check for any unintended mutations.[11][15] Strategies to minimize off-target effects include using high-fidelity Cas9 variants and delivering the CRISPR components as a ribonucleoprotein (RNP) complex.[11][12]
Breeding and Establishment of Knockout Line
-
Breeding of Founders: Breed the founder mice that carry the desired TEAD gene mutation with wild-type mice to produce the F1 generation.
-
Germline Transmission: Genotype the F1 offspring to confirm germline transmission of the mutation.
-
Establishment of Homozygous Line: Intercross heterozygous F1 mice to generate homozygous TEAD knockout mice (F2 generation).
Quantitative Data Summary
| Parameter | Typical Range/Value | Reference |
| sgRNA On-Target Efficiency | > 70% (in vitro) | [14] |
| Zygote Survival Rate after Microinjection | 70-90% | [13] |
| Birth Rate of Pups from Transferred Embryos | 20-40% | [13] |
| Founder Mice with Target Gene Mutation | 20-80% | [16] |
| Germline Transmission Rate | > 50% | - |
| Off-Target Mutation Rate (with high-fidelity Cas9) | < 0.1% | [12] |
Note: These values are approximate and can vary depending on the specific gene target, experimental conditions, and the expertise of the personnel.
Phenotypic Analysis of TEAD Knockout Mice
A comprehensive phenotypic analysis should be performed to understand the functional consequences of TEAD gene knockout. This may include:
-
Embryonic Lethality: Constitutive knockout of some TEAD genes, such as Tead1, can lead to embryonic lethality.[17] Therefore, it is important to monitor embryonic development at different stages.
-
Histological Analysis: Examine tissues and organs for any developmental or morphological abnormalities.
-
Gene Expression Analysis: Use techniques like qRT-PCR or RNA-sequencing to analyze the expression of known TEAD target genes (e.g., Ctgf, Cyr61) and other related pathways.[8]
-
Cell Proliferation Assays: Assess cell proliferation rates in different tissues using methods like Ki67 staining.
-
Functional Studies: Conduct specific functional assays relevant to the known or hypothesized roles of the targeted TEAD gene. For example, if studying TEAD's role in cancer, tumor induction models could be employed.
Conclusion
The CRISPR/Cas9 system provides a powerful platform for the efficient generation of TEAD knockout mouse models. These models are invaluable tools for dissecting the complex roles of TEAD transcription factors in development, physiology, and disease. The protocols and guidelines presented here offer a comprehensive framework for researchers to successfully create and characterize TEAD knockout mice, thereby advancing our understanding of the Hippo signaling pathway and facilitating the development of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. blog.cellsignal.com [blog.cellsignal.com]
- 3. eangel.me [eangel.me]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. google.com [google.com]
- 7. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Hippo pathway effector proteins YAP and TAZ have both distinct and overlapping functions in the cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CHOPCHOP [chopchop.cbu.uib.no]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. semanticscholar.org [semanticscholar.org]
- 14. google.com [google.com]
- 15. youtube.com [youtube.com]
- 16. google.com [google.com]
- 17. Characterization of mice carrying a conditional TEAD1 allele - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Identifying TEAD-Protein Interactions via Co-Immunoprecipitation
Introduction
The TEA Domain (TEAD) family of transcription factors (TEAD1-4) are crucial downstream effectors of the Hippo signaling pathway, playing a pivotal role in regulating organ size, cell proliferation, and stem cell self-renewal.[1] TEAD proteins themselves do not possess transcriptional activation domains and rely on binding to co-activators to regulate gene expression.[2] The most well-characterized TEAD co-activators are the Hippo pathway effectors Yes-associated protein (YAP) and its paralog, the transcriptional co-activator with PDZ-binding motif (TAZ).[3][4] When the Hippo kinase cascade is inactive, unphosphorylated YAP/TAZ translocate to the nucleus, bind to TEADs, and initiate a transcriptional program that promotes cell proliferation and inhibits apoptosis.[1][5]
Dysregulation of the Hippo pathway and subsequent hyperactivation of the YAP/TAZ-TEAD transcriptional complex are common in various cancers, making this interaction a prime target for therapeutic development.[6][7] Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions in their cellular context.[8][9] This method allows for the isolation of a specific protein of interest (the "bait," e.g., TEAD) from a cell lysate, along with any proteins that are bound to it (the "prey").
This application note provides a detailed protocol for performing TEAD co-immunoprecipitation to identify and validate TEAD binding partners, a critical step for understanding TEAD biology and for screening compounds that disrupt or modulate these interactions.[10]
TEAD Signaling Pathway Overview
The activity of TEAD transcription factors is primarily regulated by the Hippo signaling pathway. In its "ON" state, a core kinase cascade leads to the phosphorylation and cytoplasmic retention of the transcriptional co-activators YAP and TAZ. In the "OFF" state, YAP and TAZ are free to enter the nucleus and bind to TEADs, driving the expression of growth-promoting genes.
References
- 1. blog.cellsignal.com [blog.cellsignal.com]
- 2. TEAD Proteins Associate With DNA Repair Proteins to Facilitate Cellular Recovery From DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Hippo Pathway Effectors YAP/TAZ-TEAD Oncoproteins as Emerging Therapeutic Targets in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. portlandpress.com [portlandpress.com]
- 6. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Co-Immunoprecipitation (Co-IP): Principles, Experimental Design and Applications - Creative Proteomics [iaanalysis.com]
- 10. Protein-Protein Interaction Disruptors of the YAP/TAZ-TEAD Transcriptional Complex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting TEAD Protein-Protein Interactions Using Proximity Ligation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The TEA Domain (TEAD) family of transcription factors are central regulators of cell proliferation and organ size, acting as the downstream effectors of the Hippo signaling pathway. The interaction of TEAD proteins with co-activators, most notably YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif), is crucial for their transcriptional activity. Dysregulation of the Hippo pathway, leading to constitutive activation of the YAP/TAZ-TEAD transcriptional complex, is a hallmark of several cancers.[1] Therefore, the ability to accurately detect and quantify TEAD protein-protein interactions (PPIs) in a cellular context is of significant interest for both basic research and the development of novel cancer therapeutics.
The in situ Proximity Ligation Assay (PLA) is a powerful and highly sensitive technique for visualizing and quantifying protein-protein interactions within fixed cells and tissues.[2] This method offers single-molecule resolution, allowing for the precise localization and enumeration of protein complexes. PLA is particularly well-suited for studying TEAD interactions as it can detect endogenous protein complexes in their native cellular environment.
These application notes provide a detailed overview of the principles of PLA and a comprehensive protocol for its application in studying TEAD-protein interactions in adherent cell cultures.
Principle of the Proximity Ligation Assay
The Proximity Ligation Assay is an antibody-based method that converts the detection of a protein-protein interaction into a quantifiable DNA amplification event. The key steps are as follows:
-
Primary Antibody Incubation: Two primary antibodies, raised in different species, recognize the two proteins of interest (e.g., TEAD and YAP).
-
PLA Probe Incubation: Secondary antibodies, each conjugated to a unique short DNA oligonucleotide (a PLA probe), bind to the primary antibodies.
-
Ligation: If the two proteins of interest are in close proximity (typically less than 40 nm), the oligonucleotides on the PLA probes are brought near each other. Connector oligonucleotides are added, which hybridize to the PLA probes and are enzymatically ligated to form a circular DNA molecule.
-
Amplification: The circular DNA molecule serves as a template for rolling-circle amplification (RCA) by a DNA polymerase, generating a long, concatameric DNA product.
-
Detection: The amplified DNA product is detected using fluorescently labeled oligonucleotides that hybridize to the repeated sequences of the RCA product. Each interaction event is visualized as a distinct fluorescent spot (PLA signal) using a fluorescence microscope.[2]
Signaling and Experimental Workflow Diagrams
Hippo Signaling Pathway
Caption: The Hippo Signaling Pathway regulating YAP/TAZ-TEAD activity.
Proximity Ligation Assay Workflow
Caption: Step-by-step workflow of the Proximity Ligation Assay.
Quantitative Data from TEAD Interaction Studies
The following tables summarize quantitative data from studies that have utilized PLA to investigate TEAD interactions.
Table 1: Quantification of YAP-TEAD Interaction Inhibition
| Cell Line | Treatment | PLA Signal Change | Reference |
| MSTO-211H | BY03 (YAP-TEAD inhibitor) | Attenuated nuclear PLA signals | [3] |
| A375 | BY03 (YAP-TEAD inhibitor) | Dose-dependent decrease in nuclear PLA signals | [4] |
Table 2: Quantification of AP-1 and TEAD Interactions
| Cell Line | AP-1 Dimer | Relative PLA Signal | Reference |
| MDA-MB231 | c-Jun/Fra1 | High | [5] |
| MCF7 | c-Jun/c-Fos | Moderate | [5] |
Experimental Protocols
Detailed Protocol for Detecting TEAD-YAP Interactions in Adherent Cells
This protocol is adapted for adherent cells cultured on coverslips in a 24-well plate. All incubation steps should be performed in a humidified chamber to prevent evaporation. All wash steps should be performed with gentle agitation.
Materials:
-
Cells: Adherent cell line of interest (e.g., A375, MSTO-211H).
-
Culture reagents: Cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, trypsin-EDTA, PBS.
-
Reagents for cell seeding: Poly-L-lysine or gelatin-coated sterile glass coverslips, 24-well tissue culture plates.
-
Fixation and permeabilization: 4% Paraformaldehyde (PFA) in PBS, 0.2% Triton X-100 in PBS.
-
Primary antibodies:
-
Rabbit anti-TEAD antibody (e.g., Cell Signaling Technology, D3F7L)
-
Mouse anti-YAP antibody (e.g., Santa Cruz Biotechnology, 63.7)
-
-
PLA reagents: Duolink® In Situ PLA Kit (e.g., Sigma-Aldrich/Merck), including:
-
Blocking Solution
-
Antibody Diluent
-
PLA Probes (anti-Rabbit PLUS and anti-Mouse MINUS)
-
Ligation buffer and Ligase
-
Amplification buffer and Polymerase
-
Wash Buffers A and B
-
Mounting Medium with DAPI
-
-
Equipment:
-
Humidified 37°C incubator with 5% CO2
-
Fluorescence microscope with appropriate filters
-
Staining jars
-
Pipettes and tips
-
Forceps
-
Procedure:
Day 1: Cell Seeding
-
Place sterile, coated coverslips into the wells of a 24-well plate.
-
Trypsinize and count your cells.
-
Seed the cells onto the coverslips at a density that will result in 60-70% confluency at the time of the experiment.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
Day 2: Fixation, Permeabilization, and PLA Reaction
-
Fixation:
-
Gently aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add 500 µL of 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Wash the cells 3 times for 5 minutes each with PBS.
-
-
Permeabilization:
-
Add 500 µL of 0.2% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.
-
Wash the cells 3 times for 5 minutes each with PBS.
-
-
Blocking:
-
Add 1-2 drops of Blocking Solution to each coverslip to completely cover the cells.
-
Incubate for 1 hour at 37°C in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (anti-TEAD and anti-YAP) in the Antibody Diluent to their predetermined optimal concentrations.
-
Tap off the Blocking Solution and add the primary antibody solution to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.
-
Note: Include negative controls: single primary antibody incubations (anti-TEAD only and anti-YAP only) and an IgG isotype control.
-
Day 3: PLA Signal Detection
-
PLA Probe Incubation:
-
Wash the coverslips 2 times for 5 minutes each with Wash Buffer A.
-
Dilute the anti-Rabbit PLUS and anti-Mouse MINUS PLA probes 1:5 in Antibody Diluent.
-
Tap off the wash buffer and add the PLA probe solution to each coverslip.
-
Incubate for 1 hour at 37°C in a humidified chamber.
-
-
Ligation:
-
Wash the coverslips 2 times for 5 minutes each with Wash Buffer A.
-
Dilute the Ligation buffer 1:5 in high-purity water. Add Ligase to this solution at a 1:40 dilution immediately before use.
-
Tap off the wash buffer and add the ligation-ligase solution to each coverslip.
-
Incubate for 30 minutes at 37°C in a humidified chamber.
-
-
Amplification:
-
Wash the coverslips 2 times for 2 minutes each with Wash Buffer A.
-
Dilute the Amplification buffer 1:5 in high-purity water. Add Polymerase to this solution at a 1:80 dilution immediately before use. Protect this solution from light.
-
Tap off the wash buffer and add the amplification-polymerase solution to each coverslip.
-
Incubate for 100 minutes at 37°C in a humidified chamber.
-
-
Final Washes and Mounting:
-
Wash the coverslips 2 times for 10 minutes each with Wash Buffer B.
-
Wash for 1 minute with 0.01x Wash Buffer B.
-
Carefully remove the coverslips from the wells with forceps and mount them onto a glass slide with a drop of Duolink® Mounting Medium with DAPI.
-
Allow the mounting medium to solidify for at least 15 minutes at room temperature in the dark before imaging.
-
Image Acquisition and Analysis:
-
Visualize the PLA signals using a fluorescence microscope. The PLA signals will appear as distinct red or green spots (depending on the kit), and the nuclei will be stained blue with DAPI.
-
Capture images using consistent settings (exposure time, gain) for all samples within an experiment.
-
Quantify the PLA signals per cell or per nucleus using image analysis software (e.g., ImageJ with the BlobFinder plugin). The data can be expressed as the average number of PLA spots per cell.
Troubleshooting
Table 3: Common Issues and Solutions in TEAD PLA Experiments
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Signal | - Insufficient blocking- Primary antibody concentration too high- Inadequate washing | - Increase blocking time to 1.5-2 hours.- Titrate primary antibodies to determine the optimal concentration.- Ensure all wash steps are performed with gentle agitation and for the recommended duration. |
| No or Weak Signal | - Low protein expression- Ineffective primary antibodies- Suboptimal fixation/permeabilization- Proteins are not in close proximity | - Confirm protein expression by Western blot or immunofluorescence.- Validate primary antibodies for immunofluorescence.- Optimize fixation and permeabilization conditions for your specific cell line and antibodies.- Consider that the two proteins may not interact under the experimental conditions. |
| Signal in Single Antibody Controls | - Non-specific antibody binding- Antibody cross-reactivity | - Further optimize primary antibody concentrations.- Ensure primary antibodies are from different species. |
| Difficulty in Quantifying Nuclear Signals | - High density of PLA signals in the nucleus- Out-of-focus signals | - Reduce primary antibody concentrations to avoid signal saturation.- Capture Z-stack images and use deconvolution software for better resolution. |
Conclusion
The Proximity Ligation Assay is a highly specific and sensitive method for the in situ detection of TEAD protein-protein interactions. By providing spatial information and allowing for the quantification of these interactions at the single-cell level, PLA is an invaluable tool for researchers in both academic and pharmaceutical settings. The detailed protocol and troubleshooting guide provided in these application notes should enable the successful implementation of this technique to further elucidate the role of TEAD interactions in health and disease and to screen for potential therapeutic inhibitors.
References
- 1. Targeting the YAP-TEAD interaction interface for therapeutic intervention in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TEAD Proteins Associate With DNA Repair Proteins to Facilitate Cellular Recovery From DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hot Spot Analysis of YAP-TEAD Protein-Protein Interaction Using the Fragment Molecular Orbital Method and Its Application for Inhibitor Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Situ Proximity Ligation Detection of c-Jun/AP-1 Dimers Reveals Increased Levels of c-Jun/Fra1 Complexes in Aggressive Breast Cancer Cell Lines in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TEAD Activity Assays in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for various TEAD (Transcriptional Enhanced Associate Domain) activity assays amenable to high-throughput screening (HTS). The assays described are critical tools for the discovery and development of novel therapeutics targeting the Hippo-YAP/TAZ-TEAD signaling axis, which is frequently dysregulated in cancer.
Introduction to TEAD Activity Assays
The interaction between the transcriptional co-activators YAP (Yes-associated protein) or TAZ (transcriptional co-activator with PDZ-binding motif) and the TEAD family of transcription factors is a critical downstream event in the Hippo signaling pathway.[1][2] This interaction is essential for promoting the expression of genes involved in cell proliferation, survival, and organ size control.[2][3] Dysregulation of the Hippo pathway, often leading to hyperactivation of the YAP/TAZ-TEAD transcriptional complex, is a key driver in the development and progression of various cancers.[4] Consequently, inhibiting the YAP/TAZ-TEAD interaction has emerged as a promising therapeutic strategy.[5][6]
High-throughput screening (HTS) plays a pivotal role in identifying small molecule inhibitors of this protein-protein interaction (PPI).[7] A variety of robust and scalable assays have been developed to screen large compound libraries for potential TEAD inhibitors. These assays can be broadly categorized into biochemical (target-based) and cell-based assays.
Biochemical assays directly measure the binding of compounds to TEAD or their ability to disrupt the YAP/TAZ-TEAD interaction in a purified system. Common formats include:
-
Fluorescence Polarization (FP) Assays: These assays measure the disruption of the interaction between a fluorescently labeled YAP-derived peptide and the TEAD protein.[6][8][9]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: This technology detects the proximity of donor and acceptor fluorophores conjugated to TEAD and YAP/TAZ, respectively.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) Assays: This bead-based proximity assay generates a chemiluminescent signal when donor and acceptor beads bound to the interacting proteins are brought into close proximity.[4][10]
-
Thermal Shift Assays (TSA): Also known as Differential Scanning Fluorimetry (DSF), this method assesses the binding of a compound to TEAD by measuring changes in the protein's thermal stability.[11][12][13][14]
Cell-based assays evaluate the activity of the TEAD transcriptional complex within a cellular context. The most common format is the:
-
Luciferase Reporter Assay: In this assay, cells are engineered to express a luciferase reporter gene under the control of TEAD-responsive elements. Inhibition of TEAD activity leads to a decrease in luciferase expression and signal.[9][15]
This document provides detailed protocols and comparative data for some of the most widely used TEAD activity assays in HTS.
Signaling Pathway and Experimental Workflow
To provide a conceptual framework, the following diagrams illustrate the Hippo signaling pathway leading to TEAD activation and a general workflow for a high-throughput screening campaign targeting the YAP-TEAD interaction.
Data Presentation: Comparison of HTS Assays for TEAD Activity
The selection of an appropriate assay for an HTS campaign depends on various factors including the specific scientific question, available instrumentation, and desired throughput. The following table summarizes key performance metrics for commonly used TEAD activity assays.
| Assay Type | Principle | Target | Typical Throughput | Key Performance Parameters | Reference |
| Fluorescence Polarization (FP) | Measures changes in the polarization of fluorescent light upon binding/displacement of a small fluorescent probe from a larger protein. | Purified TEAD protein and a fluorescently labeled YAP peptide. | 384- to 1536-well | Kd: ~31.0 nM - 186.3 nM for YAP peptide binding to TEAD. Z'-factor: >0.5, often around 0.86. IC50 (unlabeled YAP peptide): ~6.27 µM. | [6][8][16] |
| Luciferase Reporter (Cell-based) | Measures light output from the luciferase enzyme, whose expression is driven by a TEAD-responsive promoter. | Endogenous or overexpressed TEAD activity in cells. | 96- to 384-well | Signal-to-Background (S/B): Variable, but generally >3. Z'-factor: >0.5 is achievable. IC50 (Verteporfin): ~3-10 µM in cell-based transactivation assay. | [4][9] |
| NanoLuc® Bioluminescence Complementation (NanoBiT®) | Reconstitution of a bright luciferase (NanoLuc) from two fragments (SmBiT and LgBiT) fused to YAP and TEAD, respectively. | Purified YAP and TEAD fusion proteins or expressed in cells. | 384-well | Signal Reduction by Inhibitors: ≥ 2-fold reduction for primary hits. IC50 (Celastrol): Identified as a novel inhibitor. | [9][15] |
| AlphaScreen | Bead-based proximity assay where singlet oxygen transfer from a donor to an acceptor bead generates a light signal upon protein interaction. | Purified tagged TEAD and YAP proteins. | 384- to 1536-well | IC50: Hits in the µM range identified from a 50,000 compound screen, optimized to 50-100 nM. | [4] |
| Thermal Shift Assay (TSA) | Measures the change in thermal denaturation temperature (Tm) of a protein upon ligand binding. | Purified TEAD protein. | 96- to 384-well | ΔTm: Confirmed hits shifted the Tm by 1.47 °C to 3.71 °C. | [8][11] |
Note: Performance parameters can vary depending on the specific proteins, reagents, and instrumentation used.
Experimental Protocols
Fluorescence Polarization (FP) Competition Assay
This protocol is designed to identify compounds that disrupt the interaction between the TEAD YAP-binding domain (YBD) and a fluorescently labeled YAP peptide.
Materials:
-
Purified recombinant TEAD4-YBD protein.
-
Tetramethylrhodamine (TMR)-labeled YAP peptide (e.g., TMR-YAP84-100).[8]
-
Unlabeled YAP peptide (for positive control).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Black, low-volume 384-well assay plates (e.g., Corning 3821).
-
Test compounds dissolved in DMSO.
-
A microplate reader capable of measuring fluorescence polarization.
Procedure:
-
Reagent Preparation:
-
Prepare a 2X solution of TEAD4-YBD (e.g., 2 µM) in Assay Buffer.
-
Prepare a 2X solution of TMR-YAP peptide (e.g., 100 nM) in Assay Buffer.[8]
-
Serially dilute test compounds and control compounds in DMSO. Then, dilute further in Assay Buffer to a 4X final concentration.
-
-
Assay Plate Setup:
-
Add 2 µL of the 4X compound solution to the appropriate wells of the 384-well plate. For controls, add 2 µL of Assay Buffer with the corresponding DMSO concentration.
-
Add 4 µL of water or unlabeled YAP peptide (for positive control) to each well.[8]
-
Add 4 µL of 1 µM TEAD4-YBD to each well.[8]
-
Incubate the plate, covered, for 1 hour at room temperature.[8]
-
-
Initiation of Binding Reaction:
-
Incubation and Measurement:
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate filters for TMR (e.g., excitation ~540 nm, emission ~590 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the high (no inhibitor) and low (saturating unlabeled peptide) controls.
-
Determine the Z'-factor for the assay plate to assess its quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[17]
-
Plot percent inhibition versus compound concentration to determine IC50 values for active compounds.
-
Cell-Based TEAD Luciferase Reporter Assay
This protocol describes a method to screen for inhibitors of TEAD-dependent transcription in a cellular context using a luciferase reporter system.
Materials:
-
HEK293T cells (or other suitable cell line).
-
8xGTIIC-luciferase reporter plasmid (contains multimerized TEAD binding sites driving firefly luciferase expression).[9]
-
A constitutively expressed Renilla luciferase plasmid (e.g., pRL-TK) for normalization.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Transfection reagent (e.g., Lipofectamine).
-
White, clear-bottom 96-well or 384-well cell culture plates.
-
Test compounds dissolved in DMSO.
-
Dual-Luciferase® Reporter Assay System (or equivalent).
-
A luminometer capable of reading both firefly and Renilla luciferase signals.
Procedure:
-
Cell Seeding and Transfection (Day 1):
-
Seed HEK293T cells into 96-well plates at a density that will result in ~80-90% confluency on the day of the assay.
-
Co-transfect the cells with the 8xGTIIC-luciferase reporter plasmid and the Renilla luciferase normalization plasmid according to the transfection reagent manufacturer's protocol.
-
Incubate the cells for 24 hours at 37°C in a CO2 incubator.
-
-
Compound Treatment (Day 2):
-
Prepare serial dilutions of test compounds in cell culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%).
-
Carefully remove the medium from the cells and replace it with the medium containing the test compounds or vehicle control.
-
Incubate the cells for an additional 18-24 hours.
-
-
Luciferase Assay (Day 3):
-
Equilibrate the Dual-Luciferase® reagents to room temperature.
-
Remove the medium from the wells.
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Add passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking to ensure complete cell lysis.[18]
-
Transfer 20 µL of the cell lysate to a white, opaque 96-well assay plate.[18]
-
Use a dual-injection luminometer to sequentially add the Luciferase Assay Reagent II (firefly substrate) and the Stop & Glo® Reagent (Renilla substrate and firefly quencher), measuring the luminescence after each injection.[18]
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for variations in cell number and transfection efficiency.
-
Calculate the percent inhibition of TEAD transcriptional activity for each compound relative to the vehicle control.
-
Determine IC50 values for active compounds by plotting the normalized luciferase activity against the compound concentration.
-
Thermal Shift Assay (TSA)
This protocol outlines a method to identify compounds that bind to TEAD by measuring changes in its thermal stability.
Materials:
-
Purified recombinant TEAD protein.
-
SYPRO Orange protein gel stain (5000x stock in DMSO).
-
Assay Buffer: e.g., 100 mM HEPES pH 7.5, 150 mM NaCl.
-
Test compounds dissolved in DMSO.
-
A real-time PCR instrument capable of performing a thermal melt curve.
-
96- or 384-well PCR plates.
Procedure:
-
Reagent Preparation:
-
Dilute the TEAD protein in Assay Buffer to a final concentration of 2 µM.
-
Dilute the SYPRO Orange dye in Assay Buffer to a final concentration of 5x.
-
Prepare test compounds at a 10x final concentration in Assay Buffer with a constant DMSO concentration.
-
-
Assay Plate Setup:
-
Add 2.5 µL of the 10x compound solution or vehicle control to each well of a PCR plate.
-
In a separate tube, prepare a master mix of TEAD protein and SYPRO Orange dye. For each reaction, you will need 22.5 µL of the TEAD/dye mix.
-
Add 22.5 µL of the TEAD/dye master mix to each well containing the compound. The final volume will be 25 µL.
-
-
Thermal Denaturation:
-
Seal the PCR plate.
-
Place the plate in the real-time PCR instrument.
-
Set up the instrument to heat the samples from 25°C to 95°C with a ramp rate of 0.5-1.0°C per minute, collecting fluorescence data at each interval.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature to generate a melt curve for each sample.
-
Determine the melting temperature (Tm), which is the midpoint of the transition, by fitting the curve to a Boltzmann equation or by finding the peak of the first derivative.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the vehicle control from the Tm of the compound-treated sample. A positive ΔTm indicates that the compound binds to and stabilizes the protein.[8]
-
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Protein-Protein Interaction Disruptors of the YAP/TAZ-TEAD Transcriptional Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence polarization assay for the identification and evaluation of inhibitors at YAP–TEAD protein–protein interface 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Screening Identifies PLK1 Inhibition as a Strategy to Potentiate BTK Blockade in Marginal Zone Lymphoma | bioRxiv [biorxiv.org]
- 8. A covalent inhibitor of the YAP–TEAD transcriptional complex identified by high-throughput screening - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00044C [pubs.rsc.org]
- 9. Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescence Thermal Shift Assay based High Through-put Screening in Small Molecule Drug Discovery: A Brief Overview [article.innovationforever.com]
- 13. youtube.com [youtube.com]
- 14. axxam.com [axxam.com]
- 15. Identification of Celastrol as a Novel YAP-TEAD Inhibitor for Cancer Therapy by High Throughput Screening with Ultrasensitive YAP/TAZ–TEAD Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. youtube.com [youtube.com]
Application Notes: High-Yield Purification of TEAD for In Vitro Biochemical Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: The TEA Domain (TEAD) family of transcription factors are key downstream effectors of the Hippo signaling pathway.[1] They act as the final nuclear mediators that, upon binding to co-activators like YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif), drive the expression of genes involved in cell proliferation, survival, and organ size control.[2] Dysregulation of the Hippo pathway, leading to constitutive activation of the TEAD-YAP/TAZ complex, is a hallmark of several cancers.[2][3] This makes the TEAD-YAP protein-protein interaction (PPI) a prime target for therapeutic intervention.
Reliable in vitro biochemical and biophysical assays are crucial for discovering and characterizing small molecule inhibitors of this interaction. A prerequisite for such assays is a robust protocol for obtaining highly pure and active TEAD protein. This document provides a detailed protocol for the expression and purification of N-terminally His-tagged TEAD1 from E. coli and its application in two common proximity-based assays: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaLISA.
The Hippo Signaling Pathway
The core of the Hippo pathway consists of a kinase cascade. When the pathway is "ON" (e.g., due to cell-cell contact), the MST1/2 kinases phosphorylate and activate the LATS1/2 kinases.[4] LATS1/2 then phosphorylates the transcriptional co-activators YAP and TAZ, leading to their sequestration in the cytoplasm and eventual degradation.[4] When the pathway is "OFF," unphosphorylated YAP/TAZ translocates to the nucleus, binds to TEAD transcription factors, and initiates the transcription of pro-proliferative and anti-apoptotic genes.[2]
Part 1: Recombinant TEAD Purification Protocol
This protocol describes the purification of N-terminally 6xHis-tagged TEAD1 using a two-step chromatography process: Immobilized Metal Affinity Chromatography (IMAC) followed by Size-Exclusion Chromatography (SEC) for polishing.[5][6]
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. microbenotes.com [microbenotes.com]
- 3. youtube.com [youtube.com]
- 4. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. google.com [google.com]
Application Notes and Protocols for TEAD Gene Expression Analysis by qRT-PCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transcriptional Enhanced Associate Domain (TEAD) family of transcription factors (TEAD1, TEAD2, TEAD3, and TEAD4) are key downstream effectors of the Hippo signaling pathway.[1][2][3] This pathway plays a crucial role in regulating organ size, cell proliferation, and apoptosis.[4] Dysregulation of the Hippo pathway, leading to the activation of TEADs and their co-activators YAP/TAZ, is implicated in the development and progression of various cancers.[2][5] Consequently, the TEADs have emerged as promising therapeutic targets for cancer drug development.[6]
Quantitative Real-Time PCR (qRT-PCR) is a sensitive and widely used technique to quantify gene expression levels. This document provides detailed application notes and protocols for the analysis of TEAD gene expression using SYBR Green-based qRT-PCR. These guidelines are intended for researchers and scientists in academia and industry who are investigating the Hippo pathway and developing novel therapeutics targeting TEADs.
Signaling Pathway
The Hippo signaling pathway is a kinase cascade that, when active, phosphorylates and inactivates the transcriptional co-activators YAP and TAZ, leading to their cytoplasmic retention and degradation.[1][7] When the pathway is inactive, unphosphorylated YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors, driving the expression of genes involved in cell proliferation and survival.[1][8]
Experimental Protocols
A typical workflow for analyzing TEAD gene expression by qRT-PCR involves total RNA extraction from cells or tissues, followed by reverse transcription to synthesize complementary DNA (cDNA), and finally, the quantitative PCR reaction itself.
Protocol 1: Total RNA Extraction
This protocol is for the extraction of total RNA from cultured mammalian cells using a TRIzol-based method.
Materials:
-
Cultured mammalian cells
-
TRIzol reagent
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
Microcentrifuge tubes (1.5 mL, RNase-free)
-
Pipette tips (RNase-free)
-
Microcentrifuge (refrigerated to 4°C)
Procedure:
-
Cell Lysis:
-
For adherent cells, aspirate the cell culture medium. Add 1 mL of TRIzol reagent directly to the culture dish (for a 60-100 mm dish).
-
For suspension cells, pellet the cells by centrifugation, aspirate the supernatant, and add 1 mL of TRIzol reagent to the cell pellet.
-
Pipette the cell lysate up and down several times to homogenize.
-
-
Phase Separation:
-
RNA Precipitation:
-
Following centrifugation, the mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase. RNA remains exclusively in the aqueous phase.
-
Carefully transfer the upper aqueous phase to a fresh microcentrifuge tube.
-
Add 0.5 mL of isopropanol per 1 mL of TRIzol reagent used initially.[9]
-
Mix gently by inverting the tube and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.[9] A white RNA pellet should be visible.
-
-
RNA Wash:
-
Discard the supernatant.
-
Wash the RNA pellet by adding 1 mL of 75% ethanol.
-
Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Repeat the wash step once.
-
-
RNA Solubilization:
-
Carefully discard the ethanol wash.
-
Air-dry the pellet for 5-10 minutes. Do not over-dry the pellet as it will be difficult to dissolve.
-
Resuspend the RNA pellet in 20-50 µL of RNase-free water.
-
Incubate at 55-60°C for 10 minutes to aid dissolution.
-
-
Quantification and Quality Control:
-
Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of >1.8 is considered pure.[9]
-
Store the RNA at -80°C.
-
Protocol 2: cDNA Synthesis (Reverse Transcription)
This protocol describes the synthesis of first-strand cDNA from total RNA.
Materials:
-
Total RNA (1 µg)
-
Reverse Transcriptase (e.g., PrimeScript RT Master Mix)
-
RNase-free water
-
Thermal cycler
Procedure:
-
Reaction Setup: On ice, prepare the following reaction mixture in a PCR tube:
-
Total RNA: 1 µg
-
5x PrimeScript RT Master Mix: 4 µL
-
RNase-free water: to a final volume of 20 µL
-
-
Incubation: Gently mix the components and briefly centrifuge. Place the tube in a thermal cycler and run the following program:
-
37°C for 15 minutes (Reverse Transcription)
-
85°C for 5 seconds (Enzyme Inactivation)
-
4°C hold[9]
-
-
Storage: The resulting cDNA can be diluted (e.g., to 100 µL with RNase-free water) and stored at -20°C for later use in qRT-PCR.[9]
Protocol 3: qRT-PCR with SYBR Green
This protocol outlines the setup for a SYBR Green-based qRT-PCR reaction.
Materials:
-
cDNA template
-
Forward and reverse primers for target genes (TEAD1-4) and a housekeeping gene (e.g., GAPDH)
-
2x SYBR Green qPCR Master Mix
-
Nuclease-free water
-
qPCR plate and optical seals
-
Real-Time PCR instrument
Primer Sequences: The following table provides validated primer sequences for human TEAD genes and a common housekeeping gene, GAPDH.
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| TEAD1 | AGAGGAGGAACAGAGGAAGGA | GCTTCAGCCAGGAAGAAGAT |
| TEAD2 | TTCCTCTCCCTCTTCCTCTTC | AGCTTCAGCCAGGAAGAACT |
| TEAD3 | AGAGGAGGAACAGAGGAAGGA | GCTTCAGCCAGGAAGAAGAT |
| TEAD4 | TTCCTCTCCCTCTTCCTCTTC | AGCTTCAGCCAGGAAGAACT |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | TTGAGGTCAATGAAGGGGTC |
Reaction Setup:
-
Prepare a master mix for each primer set on ice. For a single 20 µL reaction:
-
2x SYBR Green qPCR Master Mix: 10 µL
-
Forward Primer (10 µM): 0.8 µL
-
Reverse Primer (10 µM): 0.8 µL
-
Nuclease-free water: 3.4 µL
-
-
Aliquot 15 µL of the master mix into each well of a qPCR plate.
-
Add 5 µL of diluted cDNA to each well.
-
Seal the plate with an optical seal and briefly centrifuge to collect the contents at the bottom of the wells.
Thermal Cycling Conditions: The following is a standard SYBR Green cycling protocol. Optimization may be required depending on the primers and instrument used.
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 10 minutes | 1 |
| Denaturation | 95°C | 15 seconds | 40 |
| Annealing/Extension | 60°C | 1 minute | |
| Melt Curve Analysis | Instrument Default | - | 1 |
Data Analysis
The relative expression of TEAD genes can be calculated using the 2-ΔΔCt method. This method normalizes the expression of the target gene to a housekeeping gene and compares the expression in a test sample to a control sample.
Example Data
The following table shows example data for the relative expression of TEAD4 in different urinary bladder cancer (UBC) cell lines compared to a non-malignant urothelial cell line (SV-HUC-1).[10]
| Cell Line | TEAD4 Expression (Fold Change vs. SV-HUC-1) |
| T24 | 3.5 |
| 5637 | 4.2 |
| J82 | 2.8 |
| RT4 | 1.5 |
Application in Drug Development
The development of small molecule inhibitors targeting the TEAD-YAP interaction is a promising strategy for cancer therapy.[6] These inhibitors can be broadly classified based on their mechanism of action.
Table of TEAD-YAP Inhibitors and their Mechanisms:
| Inhibitor Class | Mechanism of Action |
| Palmitate Pocket Binders | These small molecules bind to the central lipid pocket of TEAD proteins, which is normally occupied by palmitic acid. This binding can allosterically inhibit the interaction with YAP/TAZ or destabilize the TEAD protein.[6] |
| Covalent Inhibitors | These compounds form a covalent bond with a conserved cysteine residue in the TEAD palmitate pocket, leading to the inhibition of TEAD transcriptional activity. Some of these inhibitors have also been shown to induce the degradation of both TEAD and YAP proteins.[11] |
| Molecular Glues | A subset of TEAD inhibitors act as "molecular glues" that, instead of disrupting the TEAD-YAP interaction, enhance the interaction between TEAD and the transcriptional repressor VGLL4. This shifts the balance towards transcriptional repression.[12][13] |
| YAP/TAZ-TEAD Interaction Disruptors | These inhibitors directly interfere with the protein-protein interaction between YAP/TAZ and TEADs, preventing the formation of the active transcriptional complex.[14] |
qRT-PCR is an essential tool for evaluating the efficacy of these inhibitors by measuring their effect on the expression of TEAD target genes. A decrease in the expression of known TEAD target genes, such as CTGF and CYR61, following treatment with a TEAD inhibitor would indicate successful target engagement and pathway inhibition.[2]
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the analysis of TEAD gene expression using qRT-PCR. This powerful technique is invaluable for basic research into the Hippo signaling pathway and for the preclinical evaluation of novel therapeutics targeting TEAD transcription factors in the context of cancer and other diseases. Accurate and reproducible measurement of TEAD gene expression is a critical step in advancing our understanding of this important signaling pathway and in the development of new and effective treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | TEAD transcription factor family emerges as a promising therapeutic target for oral squamous cell carcinoma [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Hippo signaling pathway - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The history and regulatory mechanism of the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. qRT-PCR (SYBR Green) [protocols.io]
- 10. TEAD4 as a Prognostic Marker Promotes Cell Migration and Invasion of Urinary Bladder Cancer via EMT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pnas.org [pnas.org]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying TEAD Subcellular Localization with Immunofluorescence
For Researchers, Scientists, and Drug Development Professionals
Introduction
The TEA Domain (TEAD) family of transcription factors (TEAD1-4) are key regulators of gene expression, playing critical roles in development, tissue homeostasis, and cell proliferation.[1][2] The transcriptional activity of TEAD proteins is largely dependent on their subcellular localization. In their active state, TEADs reside in the nucleus, where they associate with the transcriptional co-activators Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ) to drive the expression of genes involved in cell growth and proliferation.[3][4] Conversely, when sequestered in the cytoplasm, TEADs are inactive.[5][6]
The subcellular distribution of TEADs is dynamically regulated by various signaling pathways, most notably the Hippo pathway.[3][5] When the Hippo pathway is active, it promotes the phosphorylation and cytoplasmic retention of YAP/TAZ, which in turn leads to the cytoplasmic localization of TEADs.[7][8] However, studies have also revealed Hippo-independent mechanisms for regulating TEAD localization. For instance, environmental stressors can induce the cytoplasmic translocation of TEAD via the p38 MAPK pathway.[2][5]
Given that the nuclear accumulation of TEADs is often associated with cancer progression and poor prognosis, studying their subcellular localization is of significant interest in cancer research and drug development.[1][9] Immunofluorescence microscopy is a powerful and widely used technique to visualize and quantify the nuclear and cytoplasmic distribution of TEAD proteins.[6][10] These application notes provide a detailed protocol for immunofluorescence staining of TEAD proteins and subsequent quantitative analysis of their subcellular localization.
Signaling Pathway Regulating TEAD Subcellular Localization
The Hippo signaling pathway is a primary regulator of TEAD localization through its control of YAP/TAZ.
References
- 1. Nuclear phosphoinositide signaling promotes YAP/TAZ-TEAD transcriptional activity in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oraclebio.com [oraclebio.com]
- 3. scispace.com [scispace.com]
- 4. Immunofluorescence microscopy to study endogenous TAZ in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Hippo pathway transcription factor TEAD by p38 MAPK-induced cytoplasmic translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. TEAD1 is crucial for developmental myelination, Remak bundles, and functional regeneration of peripheral nerves | eLife [elifesciences.org]
- 8. Frontiers | Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity [frontiersin.org]
- 9. A rapid method for quantifying cytoplasmic versus nuclear localization in endogenous peripheral blood leukocytes by conventional flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]
Application of TEAD Inhibitors in Cancer Cell Lines: A Guide for Researchers
Introduction
The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell fate.[1][2] Its dysregulation is implicated in the development and progression of various cancers.[3][4] The primary downstream effectors of this pathway are the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ).[1][2] When the Hippo pathway is inactive, YAP and TAZ translocate to the nucleus and bind to the TEA Domain (TEAD) family of transcription factors (TEAD1-4).[1][5] This complex then drives the expression of genes involved in cell proliferation, survival, and migration, contributing to tumorigenesis.[1][5] Consequently, inhibiting the YAP/TAZ-TEAD interaction has emerged as a promising therapeutic strategy in oncology.[4]
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals working with TEAD inhibitors in cancer cell lines. It covers the underlying signaling pathway, mechanisms of inhibitor action, quantitative data on inhibitor efficacy, and step-by-step experimental protocols.
The Hippo-YAP-TEAD Signaling Pathway
The core of the Hippo pathway consists of a kinase cascade. When the pathway is active, typically stimulated by signals such as high cell density, the MST1/2 kinases phosphorylate and activate LATS1/2 kinases.[1] LATS1/2 then phosphorylates YAP and TAZ, leading to their cytoplasmic sequestration and subsequent degradation. This prevents them from entering the nucleus and activating TEAD-mediated transcription. Conversely, in many cancers with mutations in upstream Hippo pathway components (like NF2), the kinase cascade is inactive, allowing YAP/TAZ to accumulate in the nucleus, bind to TEAD, and drive oncogenic gene expression.[1][5]
Mechanisms of TEAD Inhibitor Action
TEAD inhibitors primarily function through two distinct mechanisms to disrupt the oncogenic YAP/TAZ-TEAD complex:
-
Allosteric Inhibition via the Palmitate Pocket: TEAD proteins possess a central lipid pocket that is post-translationally modified by S-palmitoylation, a process crucial for stabilizing the protein and enabling the interaction with YAP/TAZ.[1] Allosteric inhibitors, such as K-975 and VT104 , bind covalently or non-covalently to a cysteine residue within this pocket, preventing palmitoylation.[1][6] This induces a conformational change that disrupts the YAP/TAZ binding interface, thereby inhibiting TEAD's transcriptional activity.[1]
-
Direct Disruption of Protein-Protein Interaction (PPI): These inhibitors directly target the interface where YAP/TAZ binds to TEAD. For example, IAG933 is a potent small molecule designed to occupy the Ω-loop pocket on TEAD, directly preventing the binding of YAP and TAZ.[7][8] This leads to the eviction of YAP from chromatin without affecting TEAD's genomic occupancy and suppresses Hippo-mediated transcription.[7][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The HIPPO Transducer YAP and Its Targets CTGF and Cyr61 Drive a Paracrine Signalling in Cold Atmospheric Plasma-Mediated Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Transcriptional regulation of CYR61 and CTGF by LM98: a synthetic YAP-TEAD inhibitor that targets in-vitro vasculogenic mimicry in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IAG933, a Novel YAP/TAZ-TEAD Inhibitor, Shows Promise in Preclinical Cancer Models [trial.medpath.com]
- 9. Direct and selective pharmacological disruption of the YAP–TEAD interface by IAG933 inhibits Hippo-dependent and RAS–MAPK-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Signal in TEAD Western Blotting
Welcome to the technical support center for TEAD Western blotting. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low or no signal when detecting TEAD proteins.
Frequently Asked Questions (FAQs)
Q1: What are TEAD proteins and why can they be difficult to detect?
TEAD proteins (TEAD1, TEAD2, TEAD3, and TEAD4) are a family of transcription factors that are the downstream effectors of the Hippo signaling pathway. Detecting them can be challenging due to potentially low endogenous expression levels in certain cell types, their primary localization within the nucleus, and the dependence of their stability on post-translational modifications.
Q2: Which TEAD isoform should I expect to see in my samples?
TEAD expression is tissue and cell-line specific. For example, TEAD1 is the most abundant isoform in the heart, while TEAD4 is crucial for trophectoderm lineage determination. It is recommended to consult literature or protein expression databases like The Human Protein Atlas to determine which TEAD isoforms are likely to be expressed in your specific model system.
Q3: What is the expected molecular weight of TEAD proteins?
TEAD proteins have a predicted molecular weight of approximately 48-50 kDa. However, the observed molecular weight on a Western blot can vary due to post-translational modifications such as palmitoylation and phosphorylation, which are crucial for their stability and function.
Q4: How important is the choice of lysis buffer for TEAD protein detection?
Since TEAD proteins are primarily located in the nucleus, the choice of lysis buffer is critical. A strong lysis buffer, such as RIPA buffer, is recommended to ensure efficient extraction of nuclear proteins. Incomplete cell lysis will result in a low yield of TEAD proteins in your lysate.
Q5: What are good positive controls for TEAD Western blotting?
A positive control is essential to confirm that your protocol and reagents are working correctly. This can be a cell lysate from a line known to express the TEAD isoform of interest or an overexpression lysate. If the expression in your model is uncharacterized, using an overexpression lysate is a reliable option.
Troubleshooting Guide: Low or No Signal
This section addresses common causes of weak or absent signals in TEAD Western blotting and provides actionable solutions.
Problem Area 1: Sample Preparation and Protein Loading
Question: I'm not getting any signal for my TEAD protein. Could the problem be my lysate?
| Possible Cause | Recommended Solution |
| Insufficient Protein Lysis | TEAD proteins are primarily nuclear. Use a strong lysis buffer like RIPA buffer, supplemented with protease and phosphatase inhibitors, to ensure efficient extraction. Sonication can also help to shear DNA and release nuclear proteins.[1] |
| Low Protein Concentration | The abundance of TEAD proteins can be low in some cell types. Ensure you are loading a sufficient amount of total protein per lane, typically 20-40 µg.[2] If the signal is still weak, consider enriching for your target protein using immunoprecipitation. |
| Protein Degradation | Always prepare lysates on ice and use freshly prepared lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation.[2] |
Problem Area 2: Antibody Selection and Incubation
Question: I have a faint band or no band at all. How can I optimize my antibody steps?
| Possible Cause | Recommended Solution |
| Suboptimal Primary Antibody | Ensure you are using an antibody that is validated for Western blotting and is specific to the TEAD isoform you are targeting. Check the antibody datasheet for recommended applications and positive control data. |
| Incorrect Antibody Dilution | The recommended antibody dilution is a starting point. Titrate your primary and secondary antibodies to find the optimal concentration that yields a strong signal with low background. If the signal is weak, try a lower dilution (higher concentration) of your primary antibody. |
| Insufficient Incubation Time | For low-abundance proteins like TEAD, extending the primary antibody incubation time to overnight at 4°C can significantly enhance the signal.[1] |
| Inactive Secondary Antibody | Ensure your secondary antibody is appropriate for the host species of your primary antibody (e.g., anti-rabbit secondary for a rabbit primary). Confirm that the secondary antibody is not expired and has been stored correctly. |
Problem Area 3: Electrophoresis and Transfer
Question: I see my ladder and loading control, but not my TEAD protein. Could there be a transfer issue?
| Possible Cause | Recommended Solution |
| Inefficient Protein Transfer | TEAD proteins are around 50 kDa. Optimize your transfer conditions (voltage, time) for this molecular weight range. A wet transfer is often more efficient than a semi-dry transfer for quantitative results. Confirm successful transfer by staining the membrane with Ponceau S before blocking. |
| Incorrect Membrane Pore Size | For proteins around 50 kDa, a 0.45 µm pore size membrane (PVDF or nitrocellulose) is generally suitable. |
| Air Bubbles During Transfer | Air bubbles between the gel and the membrane will block the transfer of proteins. Carefully use a roller to remove any bubbles when assembling the transfer sandwich. |
Problem Area 4: Signal Detection
Question: My signal is very weak, even with long exposures. How can I improve detection?
| Possible Cause | Recommended Solution |
| Inactive ECL Substrate | Ensure your enhanced chemiluminescence (ECL) substrate has not expired and has been stored correctly. Some substrates need to be warmed to room temperature before use for optimal enzyme activity. |
| Insufficient Substrate Volume | Make sure the entire surface of the blot is evenly coated with the ECL substrate to avoid areas of low signal. |
| Suboptimal Exposure Time | Capture multiple exposures of varying lengths. Digital imagers are often more sensitive than film and offer a wider dynamic range for detecting faint bands. |
Experimental Protocols
Nuclear Protein Extraction using RIPA Buffer
This protocol is designed for the efficient lysis of cultured cells to extract nuclear proteins like TEADs.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer (see recipe below)
-
Protease and Phosphatase Inhibitor Cocktail
-
Cell scraper
-
Microcentrifuge
RIPA Buffer Recipe:
| Component | Final Concentration |
|---|---|
| Tris-HCl, pH 7.4 | 20 mM |
| NaCl | 150 mM |
| EDTA | 1 mM |
| Triton X-100 | 1% |
| Sodium deoxycholate | 1% |
| SDS | 0.1% |
Procedure:
-
Wash cultured cells with ice-cold PBS.
-
Aspirate PBS and add ice-cold RIPA buffer supplemented with freshly added protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Sonicate the lysate briefly (e.g., 3 pulses of 10 seconds each) on ice to shear DNA and ensure complete lysis.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the protein extract, to a new pre-chilled tube.
-
Determine the protein concentration using a suitable assay (e.g., BCA).
TEAD Western Blotting Protocol
This protocol provides a standard workflow for detecting TEAD proteins.
Procedure:
-
Sample Preparation: Mix your protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel. Also, load a pre-stained protein ladder to monitor migration and transfer efficiency. Run the gel according to the manufacturer's instructions.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. After transfer, you can briefly stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with the primary TEAD antibody at the recommended dilution (see tables below) in blocking buffer. For low-abundance targets, incubate overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (step 6) to remove unbound secondary antibody.
-
Signal Detection: Incubate the membrane with an ECL substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.
Quantitative Data Summary
TEAD Protein Properties
| Protein | Alternative Names | Predicted Molecular Weight | Common Post-Translational Modifications |
| TEAD1 | TEF-1, TCF-13 | ~49 kDa | Phosphorylation, Palmitoylation |
| TEAD2 | TEF-4 | ~50 kDa | Palmitoylation |
| TEAD3 | TEF-5 | ~48 kDa | Palmitoylation |
| TEAD4 | RTEF-1, TEF-3 | ~48 kDa | Palmitoylation |
Recommended Positive Control Cell Lysates
| TEAD Isoform | Recommended Cell Lines |
| TEAD1 | A549, 293T, ACHN, COLO205, K562 |
| TEAD2 | MCF-7, HepG2, HCCLM3 |
| TEAD3 | A549, U-2 OS, HepG2, HEK293 |
| TEAD4 | HepG2, HeLa, SW480, Cal27, Fadu |
Note: Expression levels can vary. It is always best to confirm expression in your specific cell line or use an overexpression lysate as a positive control.
Commercially Available TEAD Antibodies and Recommended Dilutions
TEAD1
| Supplier | Catalog Number | Type | Recommended WB Dilution |
|---|---|---|---|
| Cell Signaling Technology | #12292 | Rabbit mAb | 1:1000 |
| Proteintech | 13283-1-AP | Rabbit pAb | 1:600 - 1:1500 |
| Thermo Fisher Scientific | PA5-106477 | Rabbit pAb | 1:500 - 1:1000 |
| Novus Biologicals | NBP3-10510 | Rabbit pAb | 1.0 µg/ml |
TEAD2
| Supplier | Catalog Number | Type | Recommended WB Dilution |
|---|---|---|---|
| Cell Signaling Technology | #8870 | Rabbit pAb | 1:1000 |
| Proteintech | 21159-1-PBS | Rabbit pAb | 1:300 |
| Aviva Systems Biology | OAAB18572 | Rabbit pAb | 1:1000 |
TEAD3
| Supplier | Catalog Number | Type | Recommended WB Dilution |
|---|---|---|---|
| Proteintech | 13120-1-AP | Rabbit pAb | 1:500 - 1:2000 |
| Novus Biologicals | NBP2-93128 | Rabbit pAb | 1:500 - 1:1000 |
| antibodies-online | ABIN7075852 | Rabbit pAb | 1:500 |
TEAD4
| Supplier | Catalog Number | Type | Recommended WB Dilution |
|---|---|---|---|
| Thermo Fisher Scientific | PA5-21977 | Rabbit pAb | 1:500 - 1:3000 |
| Novus Biologicals | NBP2-20590 | Rabbit pAb | 1:500 - 1:3000 |
| GeneTex | GTX64441 | Rabbit pAb | 1:200 - 1:2000 |
Visualizations
Caption: Troubleshooting workflow for low signal in TEAD Western blotting.
Caption: The Hippo Signaling Pathway and its regulation of TEAD transcription factors.
References
Optimizing TEAD ChIP-seq for Specific Cell Types: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Chromatin Immunoprecipitation sequencing (ChIP-seq) for the TEAD family of transcription factors.
Troubleshooting Guides
This section addresses common issues encountered during TEAD ChIP-seq experiments, offering potential causes and solutions in a question-and-answer format.
Question: Why is my TEAD ChIP-seq signal low or absent?
Answer: Low signal in TEAD ChIP-seq can stem from several factors, from initial cell handling to the final sequencing steps. A primary reason can be inefficient immunoprecipitation due to a suboptimal antibody. It is crucial to use a ChIP-grade antibody that has been validated for recognizing the specific TEAD protein of interest.[1][2] Additionally, since TEAD transcription factors can be less abundant and bind to DNA less stably than histones, the experimental conditions must be carefully optimized.[3][4][5]
Other potential causes include:
-
Insufficient starting material: A sufficient number of cells is critical for a detectable signal. For transcription factors like TEAD, typically 1 to 10 million cells are required per immunoprecipitation.[6]
-
Inefficient cross-linking: Formaldehyde cross-linking captures the in vivo protein-DNA interactions. If this step is inefficient, the TEAD-DNA complexes may dissociate. The duration and concentration of formaldehyde should be optimized for each cell type.[1]
-
Over-sonication of chromatin: While chromatin shearing is necessary, excessive sonication can damage epitopes on the TEAD protein that the antibody recognizes, or even dissociate the protein from the DNA, leading to a loss of signal.[5][7]
-
Suboptimal antibody concentration: Using too little antibody will result in inefficient pulldown of the TEAD-chromatin complexes. Conversely, using too much antibody can sometimes lead to decreased signal-to-noise ratios.[8]
Question: What is causing high background in my TEAD ChIP-seq results?
Answer: High background can obscure true binding sites and make data analysis challenging. Common culprits include:
-
Non-specific antibody binding: The antibody may be cross-reacting with other proteins or binding non-specifically to the chromatin or the beads used for immunoprecipitation. Using a highly specific, validated antibody and pre-clearing the chromatin with beads before adding the specific antibody can help reduce this.[7][9]
-
Insufficient washing: Inadequate washing after the immunoprecipitation step can leave behind non-specifically bound chromatin, leading to a high background. Ensure that the wash buffers and the number of washes are sufficient to remove these contaminants.
-
Too much antibody: An excess of antibody can lead to increased non-specific binding.[9]
-
Contaminated reagents: Ensure all buffers and solutions are freshly prepared and free of contaminants.[9]
-
Improper chromatin fragmentation: Chromatin that is not sheared to the optimal size range (typically 200-600 bp) can contribute to background.[10]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization of TEAD ChIP-seq experiments.
What is the optimal number of cells to use for a TEAD ChIP-seq experiment?
The optimal cell number can vary depending on the cell type and the expression level of the TEAD protein. However, a general guideline for transcription factors is to use between 1 and 10 million cells per immunoprecipitation.[6] For cell types with low TEAD expression, it may be necessary to start with a higher number of cells.
How do I choose the right antibody for TEAD ChIP-seq?
Selecting a high-quality, specific antibody is arguably the most critical step for a successful ChIP-seq experiment. Always use an antibody that has been validated for ChIP-seq.[1][11] Look for validation data from the manufacturer that demonstrates specificity, such as Western blots on nuclear extracts and, ideally, ChIP-qPCR data showing enrichment at known TEAD target genes.[2] If possible, use a monoclonal antibody for higher batch-to-batch consistency.[2]
What is the recommended sequencing depth for TEAD ChIP-seq?
For transcription factors like TEAD that typically have narrow binding peaks, a sequencing depth of at least 20 million uniquely mapped reads per sample is generally recommended for mammalian genomes.[1][9][12][13] However, for a more comprehensive analysis or for detecting weaker binding sites, a depth of 30-35 million unique reads may provide better saturation.[9]
Should I use sonication or enzymatic digestion for chromatin shearing?
Both sonication and enzymatic digestion (typically with micrococcal nuclease, MNase) can be used for chromatin fragmentation. For transcription factors like TEAD, enzymatic digestion is often preferred as it is a milder method and can better preserve the integrity of the protein-DNA interaction and antibody epitopes.[4][5] However, sonication can also be successful if carefully optimized to avoid over-sonication.[3][5] The choice may also depend on the specific cell type, as some cells are more resistant to lysis and may require sonication.[4]
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for TEAD ChIP-seq experiments, compiled from various sources. These values should be used as a starting point for optimization in your specific cell type.
| Parameter | Recommended Range | Cell Type Examples |
| Starting Cell Number | 1 - 20 million cells per IP | Mouse Hepatocytes, Human Glioblastoma Cells, various cancer cell lines |
| Formaldehyde Cross-linking | 1% final concentration for 10-15 minutes | Mouse Hepatocytes, various cancer cell lines |
| Antibody Concentration | 3 - 10 µg per IP | Mouse Hepatocytes (TEAD4), Human Glioblastoma Cells (TEAD1) |
| Chromatin Amount per IP | 50 - 100 µg | General recommendation for transcription factor ChIP |
| Sequencing Depth | 20 - 40 million uniquely mapped reads | Mammalian genomes |
Key Experimental Protocols
Detailed methodologies for the critical steps in a TEAD ChIP-seq experiment are provided below.
Cell Fixation
This protocol describes the cross-linking of proteins to DNA within intact cells.
Materials:
-
Formaldehyde (37% solution)
-
Glycine (2.5 M stock solution)
-
Phosphate-Buffered Saline (PBS), ice-cold
Procedure:
-
Grow cells to 80-90% confluency.
-
To the culture medium, add formaldehyde to a final concentration of 1%. For example, add 270 µl of 37% formaldehyde to 10 ml of medium.
-
Incubate at room temperature for 10-15 minutes with gentle shaking.[14]
-
Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M. For example, add 500 µl of 2.5 M glycine to 10 ml of medium.[15]
-
Incubate for 5 minutes at room temperature with gentle shaking.[14]
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping and pellet them by centrifugation. The cell pellet can be stored at -80°C or used immediately for chromatin preparation.[14]
Chromatin Shearing
This section provides protocols for both sonication and enzymatic digestion to fragment the chromatin.
Materials:
-
Lysis Buffers (various formulations exist, a common one includes HEPES, NaCl, EDTA, glycerol, NP-40, and Triton X-100)[14]
-
Sonication Buffer (e.g., 10mM Tris-HCl pH 8.0, 200mM NaCl, 1mM EDTA, 0.5mM EGTA, 0.1% Na-deoxycholate, 0.5% N-lauroylsarcosine)[14]
-
Sonicator (probe or water bath)
Procedure:
-
Resuspend the cross-linked cell pellet in Lysis Buffer 1 and incubate on ice.
-
Pellet the nuclei and resuspend in Lysis Buffer 2.
-
Pellet the nuclei again and resuspend in Sonication Buffer.[14]
-
Sonicate the chromatin on ice to an average fragment size of 200-600 bp. The optimal sonication conditions (power, duration, and number of cycles) must be determined empirically for each cell type and sonicator.[10][16]
-
After sonication, centrifuge to pellet cell debris. The supernatant contains the sheared chromatin.
-
Verify the chromatin fragment size by running a small aliquot on an agarose gel or using a Bioanalyzer.[10]
Materials:
-
Lysis Buffer (low detergent)
-
Micrococcal Nuclease (MNase)
-
MNase Digestion Buffer
-
EDTA (to stop the reaction)
Procedure:
-
Lyse the cross-linked cells in a low-detergent buffer.[17]
-
Digest the chromatin with MNase at 37°C. The optimal concentration of MNase and digestion time needs to be determined empirically to achieve fragments of 150-900 bp.[17]
-
Stop the digestion by adding EDTA.
-
Briefly sonicate the sample to lyse the nuclei and release the chromatin.[17]
-
Centrifuge to remove insoluble material. The supernatant contains the enzymatically sheared chromatin.
-
Confirm the fragment size on an agarose gel or Bioanalyzer.[17]
Immunoprecipitation (IP)
This protocol describes the enrichment of TEAD-bound chromatin.
Materials:
-
Sheared Chromatin
-
ChIP-grade anti-TEAD antibody
-
Control IgG antibody
-
Protein A/G magnetic beads
-
IP Dilution Buffer
-
Wash Buffers (low salt, high salt, LiCl)
-
Elution Buffer
Procedure:
-
Dilute the sheared chromatin with IP Dilution Buffer.
-
Set aside a small aliquot of the diluted chromatin as the "input" control.
-
Add the anti-TEAD antibody to the chromatin and incubate overnight at 4°C with rotation. For the negative control, use a corresponding amount of IgG antibody.[14]
-
Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with rotation to capture the antibody-chromatin complexes.
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, and LiCl wash buffer to remove non-specifically bound proteins and chromatin.
-
Elute the immunoprecipitated chromatin from the beads using Elution Buffer.
DNA Library Preparation for Sequencing
This protocol outlines the general steps for preparing the immunoprecipitated DNA for next-generation sequencing.
Materials:
-
Eluted ChIP DNA and Input DNA
-
DNA End-Repair Kit
-
A-tailing Kit
-
Sequencing Adapters
-
DNA Ligase
-
PCR Amplification Kit
-
DNA purification beads or columns
Procedure:
-
Reverse Cross-links: Add NaCl to the eluted ChIP DNA and input DNA and incubate at 65°C overnight to reverse the formaldehyde cross-links.
-
Protein and RNA Removal: Treat the samples with RNase A and then Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the DNA using a DNA purification kit or beads.
-
End Repair: Repair the ends of the DNA fragments to create blunt ends.
-
A-tailing: Add a single 'A' nucleotide to the 3' ends of the DNA fragments.
-
Adapter Ligation: Ligate the sequencing adapters to the A-tailed DNA fragments.
-
Size Selection: (Optional but recommended) Perform size selection to enrich for fragments of the desired size range.
-
PCR Amplification: Amplify the adapter-ligated DNA using PCR to generate a sufficient amount of library for sequencing.
-
Library Quantification and Quality Control: Quantify the final library using qPCR or a fluorometric method and assess the size distribution using a Bioanalyzer.
Visualizations
Hippo Signaling Pathway
The Hippo pathway is a key regulator of organ size and cell proliferation, and its dysregulation is often implicated in cancer. The TEAD family of transcription factors are the primary downstream effectors of this pathway, mediating the transcriptional output of the co-activators YAP and TAZ.
References
- 1. Practical Guidelines for the Comprehensive Analysis of ChIP-seq Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. whatisepigenetics.com [whatisepigenetics.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. How should I prepare and sequence samples for ChIP-seq? | DNA Technologies Core [dnatech.ucdavis.edu]
- 7. An overview of signaling pathways regulating YAP/TAZ activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asrb.org.in [asrb.org.in]
- 9. researchgate.net [researchgate.net]
- 10. An optimized chromatin immunoprecipitation protocol using Staph-seq for analyzing genome-wide protein-DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ChIP-seq Validated Antibodies | Cell Signaling Technology [cellsignal.com]
- 12. The Hippo Signaling Pathway in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CHiP-seq considerations – NGS Analysis [learn.gencore.bio.nyu.edu]
- 14. bio.unipd.it [bio.unipd.it]
- 15. pubcompare.ai [pubcompare.ai]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
Technical Support Center: TEAD Luciferase Reporter Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common issues with TEAD luciferase reporter assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a TEAD luciferase reporter assay?
A TEAD luciferase reporter assay is a cell-based assay used to study the activity of the Hippo signaling pathway.[1][2] The assay utilizes a reporter construct containing a luciferase gene (like Firefly or Renilla luciferase) under the control of a promoter with tandem repeats of the TEAD transcription factor binding sites (TEAD Response Elements).[1] When the Hippo pathway is inactive, the transcriptional co-activators YAP and TAZ translocate to the nucleus, bind to TEAD transcription factors, and drive the expression of the luciferase reporter gene.[1][3] The resulting light emission upon addition of a luciferase substrate is proportional to the level of TEAD transcriptional activity.
Q2: What is the role of a dual-luciferase reporter assay?
A dual-luciferase assay involves the use of two different luciferase reporters, typically Firefly and Renilla luciferase.[4] The experimental reporter (e.g., Firefly luciferase driven by a TEAD-responsive promoter) measures the activity of the pathway of interest. The second reporter (e.g., Renilla luciferase driven by a constitutive promoter) serves as an internal control to normalize the experimental reporter activity.[5][6] This normalization corrects for variability in transfection efficiency, cell number, and cell viability, thereby increasing the accuracy and reproducibility of the results.[5][6]
Q3: How do I choose the right plate for my luciferase assay?
For luciferase assays, it is recommended to use opaque, white-walled plates.[7][8] White plates reflect the light signal, maximizing the signal captured by the luminometer.[7] While black plates can also be used and offer a better signal-to-noise ratio by reducing background and cross-talk, they will result in lower overall relative light unit (RLU) values.[7] Clear plates are generally not suitable as they can lead to significant cross-talk between wells. Some manufacturers offer white-walled plates with clear bottoms, which allow for cell visualization during culture and are ideal for the assay itself, though they can be more expensive.[8]
Troubleshooting Guide
Problem 1: High Background Signal
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Contamination of control wells | Ensure fresh pipette tips are used for each well to prevent cross-contamination.[7] |
| Choice of assay plate | Use opaque, white-walled plates to minimize background luminescence and cross-talk between wells.[7][8] |
| Sub-optimal lysis buffer | Ensure the lysis buffer is compatible with the cell line and assay reagents. Incomplete cell lysis can contribute to background. |
| Intrinsic luminescence of test compounds | Test the intrinsic luminescence of your compounds by adding them to wells with cells that do not contain the luciferase reporter. |
Problem 2: Low or No Signal
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Poor plasmid DNA quality | Use high-purity, endotoxin-free plasmid DNA for transfection.[8] Impurities can inhibit transfection or be toxic to cells. |
| Low transfection efficiency | Optimize the transfection protocol for your specific cell line. This includes optimizing the DNA-to-reagent ratio, cell density at the time of transfection, and the transfection reagent itself. |
| Inefficient cell lysis | Ensure complete cell lysis by using the recommended lysis buffer and following the incubation time and agitation instructions. |
| Incorrect luciferase substrate | Verify that you are using the correct substrate for the type of luciferase in your reporter construct (e.g., D-luciferin for Firefly luciferase, coelenterazine for Renilla luciferase). |
| Inactive luciferase enzyme | Ensure proper storage and handling of luciferase assay reagents, particularly the substrate, which can be light and temperature sensitive.[7] |
| Problem with luminometer settings | Check the luminometer settings, including the integration time and sensitivity. A longer integration time may be needed for low signals.[7] |
Problem 3: High Signal/Signal Saturation
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Overexpression of luciferase | Reduce the amount of reporter plasmid DNA used for transfection.[8] |
| Strong constitutive promoter in the control vector | If using a dual-luciferase system, the control reporter (e.g., Renilla) should ideally be driven by a weaker promoter than the experimental reporter to avoid overwhelming the signal.[8] |
| High cell number per well | Optimize the cell seeding density. Too many cells can lead to an excessively strong signal. |
| Luminometer settings | Decrease the integration time on the luminometer to bring the signal within the dynamic range of the instrument.[7] |
| Sample dilution | If the signal is still too high, you can dilute the cell lysate before adding the luciferase substrate.[7] |
Problem 4: High Variability Between Replicates
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Inconsistent pipetting | Be precise and consistent with all pipetting steps, especially when adding transfection reagents, cells, and assay reagents. Using a master mix for replicates can help ensure consistency.[8] |
| Uneven cell distribution | Ensure a single-cell suspension before seeding to avoid clumps and ensure an even distribution of cells in each well. |
| Edge effects in the plate | To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill them with media or PBS. |
| Inconsistent incubation times | Ensure all wells are treated and incubated for the same amount of time before reading the luminescence. |
Signaling Pathway and Experimental Workflow
Caption: The Hippo-YAP/TAZ-TEAD signaling pathway.
Caption: A typical experimental workflow for a TEAD luciferase reporter assay.
Caption: A decision-making flowchart for troubleshooting common issues.
Experimental Protocol: TEAD Dual-Luciferase Reporter Assay
This protocol provides a general framework. Optimization of cell number, transfection conditions, and incubation times is recommended for specific cell lines and experimental conditions.
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
TEAD-responsive Firefly luciferase reporter plasmid
-
Constitutively active Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM I Reduced Serum Medium
-
96-well white, clear-bottom tissue culture plates
-
Test compounds and vehicle control (e.g., DMSO)
-
Dual-Luciferase® Reporter Assay System (e.g., Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 2 x 10^4 cells per well in a 96-well white, clear-bottom plate in 100 µL of complete growth medium.
-
Incubate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Transfection:
-
For each well, prepare the transfection mix in Opti-MEM. A typical ratio is 100 ng of TEAD reporter plasmid and 10 ng of Renilla control plasmid per well. Follow the manufacturer's protocol for your chosen transfection reagent.
-
Remove the growth medium from the cells and add the transfection mix.
-
Incubate for 4-6 hours at 37°C.
-
After incubation, replace the transfection mix with 100 µL of fresh, complete growth medium.
-
Incubate for another 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of your test compounds in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.
-
Incubate for the desired treatment period (e.g., 16-24 hours).
-
-
Cell Lysis:
-
Remove the medium containing the compounds.
-
Wash the cells once with 100 µL of PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well.
-
Incubate on an orbital shaker at room temperature for 15 minutes.
-
-
Luminescence Measurement:
-
Equilibrate the Luciferase Assay Reagent II (LAR II) and Stop & Glo® Reagent to room temperature.
-
Program the luminometer to perform a dual-luciferase assay, with a 2-second pre-read delay and a 10-second measurement time for each luciferase.
-
Add 100 µL of LAR II to each well to measure Firefly luciferase activity.
-
Immediately after the Firefly reading, add 100 µL of Stop & Glo® Reagent to quench the Firefly reaction and initiate the Renilla luciferase reaction.
-
Measure Renilla luciferase activity.
-
-
Data Analysis:
-
Calculate the ratio of Firefly luciferase activity to Renilla luciferase activity for each well to normalize the data.
-
Compare the normalized luciferase activity of compound-treated wells to the vehicle-treated control wells to determine the effect of the compounds on TEAD transcriptional activity.
-
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Immunopathogenesis and Therapeutic Implications in Basal Cell Carcinoma: Current Concepts and Future Directions [mdpi.com]
- 4. assaygenie.com [assaygenie.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. bitesizebio.com [bitesizebio.com]
reducing background noise in TEAD immunofluorescence
Welcome to the technical support center for TEAD (TEA Domain Transcription Factor) immunofluorescence. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and achieve high-quality staining results.
Troubleshooting Guide: Reducing Background Noise
High background noise can obscure specific TEAD staining, leading to inaccurate localization and quantification. This guide provides a systematic approach to identifying and resolving the root causes of high background.
Diagram: Troubleshooting Workflow for High Background in TEAD Immunofluorescence
Caption: A step-by-step workflow to diagnose and resolve high background noise in TEAD immunofluorescence experiments.
Frequently Asked Questions (FAQs)
Antibody Selection and Validation
Q1: My TEAD antibody is showing high background. How do I know if the antibody is the problem?
A1: The primary antibody is a critical factor in the specificity of your staining.[1] Here’s how to assess your TEAD antibody:
-
Check for IF Validation: Ensure the antibody is validated for immunofluorescence (IF) by the manufacturer. An antibody that works in Western Blot may not work in IF where the protein is in its native conformation.[1]
-
Perform a Negative Control: Use a cell line or tissue known not to express TEAD, or a knockout/knockdown sample if available. A lack of signal in the negative control is a good indicator of antibody specificity.[2]
-
Titrate the Antibody: High antibody concentrations can lead to non-specific binding.[3][4] Perform a titration to find the optimal concentration that provides a strong signal with low background.
-
Isotype Control: An isotype control is an antibody of the same isotype, host species, and conjugation as your primary antibody, but it is not directed against your target protein. It helps to determine if the observed staining is due to non-specific binding of the antibody to Fc receptors on the cells.
Q2: What should I look for when choosing a TEAD antibody?
A2: When selecting a TEAD antibody, consider the following:
-
Application Validation: The antibody must be explicitly validated for immunofluorescence.
-
Species Reactivity: Ensure the antibody is validated for the species you are working with.
-
Published Data: Look for publications that have successfully used the antibody for IF.
-
Clonality: Monoclonal antibodies generally offer higher specificity and lot-to-lot consistency compared to polyclonal antibodies.[5]
Sample Preparation and Fixation
Q3: Could my fixation method be causing high background?
A3: Yes, improper fixation is a common source of background noise.[4][6]
-
Over-fixation: Aldehyde-based fixatives like formaldehyde can cross-link proteins, which may increase the hydrophobicity of the tissue and lead to non-specific antibody binding.[4] Over-fixation can also induce autofluorescence.[4][7]
-
Under-fixation: Insufficient fixation can lead to poor preservation of tissue morphology and antigen diffusion, resulting in diffuse staining.[5]
-
Fixative Choice: While formaldehyde is common, some antigens may require methanol or acetone fixation. However, be aware that alcohol-based fixatives can alter protein conformation. It's crucial to optimize the fixation time and concentration for your specific sample and TEAD antibody.[8]
Q4: What is autofluorescence and how can I reduce it?
A4: Autofluorescence is the natural fluorescence emitted by certain biological structures (e.g., collagen, elastin, lipofuscin) or induced by fixation, which can obscure the specific signal.[3][6][7]
-
Assessment: To check for autofluorescence, examine an unstained sample under the microscope using the same filter sets as your experiment.[9]
-
Reduction Strategies: Several methods can be employed to reduce autofluorescence. The effectiveness of each can be measured by the improvement in the signal-to-noise ratio.[10]
| Method | Principle | Signal-to-Noise Improvement | Considerations |
| Sodium Borohydride | Reduces aldehyde-induced autofluorescence by converting free aldehyde groups to hydroxyl groups.[7] | Moderate to High | Can sometimes affect antigenicity. Prepare fresh solution. |
| Sudan Black B | A lipophilic dye that quenches autofluorescence from lipofuscin. | High | Can introduce its own background if not washed properly. |
| Commercial Reagents | Formulations designed to quench autofluorescence from various sources. | High | Can be costly; follow manufacturer's instructions carefully. |
| Spectral Unmixing | Computational method to separate the specific fluorescent signal from the broad-spectrum autofluorescence. | High | Requires appropriate imaging software and controls. |
| Use Far-Red Fluorophores | Autofluorescence is often weaker in the far-red and near-infrared spectra.[11] | High | Requires appropriate filter sets and detectors on the microscope. |
Blocking and Staining Protocol
Q5: My blocking step doesn't seem to be effective. What can I do?
A5: Inadequate blocking can lead to non-specific binding of both primary and secondary antibodies.[3][6]
-
Choice of Blocking Agent: The most common blocking agents are Bovine Serum Albumin (BSA) and normal serum from the same species as the secondary antibody.[8][12][13] Using serum from the secondary antibody's host prevents the secondary antibody from binding to the blocking agent itself.[2]
-
Concentration and Time: Typical concentrations for BSA are 1-5%, and for normal serum, 5-10%.[13] The blocking time can be extended to 1-2 hours or even overnight at 4°C.
| Blocking Agent | Relative Blocking Effectiveness | Common Concentration | Notes |
| Normal Serum | High | 5-10% | Host species should match the secondary antibody.[2][11] |
| Bovine Serum Albumin (BSA) | Moderate to High | 1-5% | A good general blocking agent.[8] |
| Non-fat Dry Milk | Moderate | 5% | Not recommended for phospho-specific antibodies due to casein content.[14] |
| Fish Skin Gelatin | Moderate | 0.1-1% | An alternative to mammalian protein blockers.[12] |
| Commercial Blockers | High | Varies | Often protein-free or contain proprietary formulations to reduce cross-reactivity.[14] |
Effectiveness is generalized; optimal agent and concentration should be determined empirically.
Q6: How can I be sure that my secondary antibody is not the cause of the background?
A6: To test for non-specific binding of the secondary antibody, perform a control where you omit the primary antibody but follow all subsequent steps of the protocol.[4][11] If you observe staining in this control, the secondary antibody is binding non-specifically. To resolve this:
-
Use a Pre-adsorbed Secondary Antibody: These antibodies have been passed through a column containing serum proteins from other species to remove antibodies that cross-react.
-
Titrate the Secondary Antibody: Use the lowest concentration that still provides a strong signal.
-
Ensure Proper Blocking: As mentioned, use normal serum from the host species of the secondary antibody.
Experimental Protocols
Protocol: Autofluorescence Quenching with Sodium Borohydride
-
After fixation and washing with PBS, prepare a fresh solution of 1 mg/mL sodium borohydride in ice-cold PBS.
-
Incubate the samples in the sodium borohydride solution for 10 minutes at room temperature.[7]
-
Repeat the incubation with fresh solution two more times.[7]
-
Wash the samples thoroughly with PBS (3 x 5 minutes) to remove all traces of sodium borohydride.
-
Proceed with the permeabilization and blocking steps of your standard immunofluorescence protocol.
Protocol: Optimized Blocking and Antibody Incubation
-
Permeabilization: After fixation and washing, permeabilize cells with 0.1-0.5% Triton X-100 or Tween-20 in PBS for 10-15 minutes.
-
Washing: Wash samples 3 times for 5 minutes each with PBS.
-
Blocking: Prepare a blocking buffer consisting of 5% normal goat serum (assuming a goat-hosted secondary antibody) and 1% BSA in PBS with 0.1% Triton X-100. Incubate samples in blocking buffer for at least 1 hour at room temperature in a humidified chamber.
-
Primary Antibody Incubation: Dilute the TEAD primary antibody in the blocking buffer to its optimal concentration (determined by titration). Incubate overnight at 4°C in a humidified chamber.
-
Washing: The next day, wash the samples 3-5 times for 5-10 minutes each with PBS containing 0.1% Tween-20 to remove unbound primary antibody.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Incubate for 1-2 hours at room temperature, protected from light.
-
Final Washes: Wash the samples 3-5 times for 5-10 minutes each with PBS containing 0.1% Tween-20, protected from light.
-
Mounting: Mount the coverslip with an anti-fade mounting medium, preferably containing a nuclear counterstain like DAPI.
Signaling Pathway
Diagram: The Hippo-YAP/TAZ-TEAD Signaling Pathway
The Hippo pathway is a critical regulator of organ size and cell proliferation, and its dysregulation is often implicated in cancer.[14][15] TEAD transcription factors are the final downstream effectors of this pathway, partnering with the co-activators YAP and TAZ to drive gene expression.[15]
Caption: Overview of the Hippo signaling pathway. When the pathway is "ON", YAP/TAZ are phosphorylated and retained in the cytoplasm. When "OFF", YAP/TAZ translocate to the nucleus and bind to TEAD, promoting gene expression.
References
- 1. oraclebio.com [oraclebio.com]
- 2. Blocking Buffers in Immunofluorescence Workflows [visikol.com]
- 3. southernbiotech.com [southernbiotech.com]
- 4. Ten Approaches That Improve Immunostaining: A Review of the Latest Advances for the Optimization of Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 7. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the best blocking buffer for immunofluorescence ? | AAT Bioquest [aatbio.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. kb.10xgenomics.com [kb.10xgenomics.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. An overview of signaling pathways regulating YAP/TAZ activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Off-Target Effects of TEAD Inhibitors
Here is a technical support center for researchers, scientists, and drug development professionals working with TEAD inhibitors.
This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify, understand, and mitigate off-target effects associated with TEAD inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for TEAD inhibitors?
TEAD inhibitors can be broadly categorized based on their mechanism of action. Understanding your inhibitor's class is crucial for predicting potential off-target effects.
-
YAP/TAZ-TEAD Interaction Inhibitors: These small molecules are designed to disrupt the protein-protein interface between TEADs and their co-activators YAP and TAZ.[1]
-
Palmitoylation Inhibitors: TEAD transcription factors require autopalmitoylation for stability and full activity. Inhibitors targeting the palmitate-binding pocket can lead to TEAD instability and degradation.[2][3]
-
"Molecular Glue" Modulators: Some compounds that bind to the TEAD lipid pocket do not disrupt the YAP-TEAD interaction but instead act as "molecular glues," enhancing the interaction between TEAD and the transcriptional repressor VGLL4. This cofactor switch represses gene expression and reduces cancer growth.[1]
Q2: What are common off-target effects and how do they arise?
Off-target effects occur when a drug binds to proteins other than the intended target, leading to unintended biological responses.[4] For TEAD inhibitors, these can manifest as:
-
Modulation of Other Signaling Pathways: Activation of compensatory pathways, such as the MAPK and JAK/STAT pathways, has been identified as a resistance mechanism and can be considered an off-target effect of the therapeutic intervention.[5]
-
Inhibition of Unrelated Proteins: Due to structural similarities in binding pockets, inhibitors may affect other proteins. For example, some kinase inhibitors have been found to have off-target effects on unrelated kinases.[6]
-
General Cytotoxicity: At higher concentrations, some compounds may induce cell death through mechanisms independent of TEAD inhibition.
Q3: How can I differentiate between on-target and off-target effects in my experiment?
Distinguishing between intended and unintended effects is critical for data interpretation. Key strategies include:
-
Using Multiple, Structurally Distinct Inhibitors: If two different inhibitors targeting TEAD produce the same phenotype, it is more likely to be an on-target effect.
-
Genetic Knockdown/Knockout: Compare the inhibitor's effect to the phenotype observed with YAP/TAZ or TEAD siRNA/CRISPR knockdown. A high degree of overlap in transcriptomic changes suggests the inhibitor is on-target.[7]
-
Negative Controls: Use a TEAD-independent reporter gene assay or measure the expression of housekeeping genes to ensure the inhibitor is not globally affecting transcription.[8]
-
Rescue Experiments: Attempt to rescue the phenotype by overexpressing a drug-resistant mutant of TEAD, if available.
Q4: Are pan-TEAD inhibitors more likely to have off-target effects than isoform-specific inhibitors?
Both pan-inhibitors and isoform-specific inhibitors have distinct considerations. The four TEAD isoforms (TEAD1-4) have redundant functions in many contexts.[9]
-
Pan-TEAD inhibitors are often desired to achieve full inhibition of the pathway, which may be more efficacious in a clinical setting.[9][10]
-
Isoform-specific inhibitors could theoretically offer a better safety profile by avoiding on-target toxicities in tissues that rely on a different TEAD isoform for normal function. However, the high structural conservation of the YAP-binding pocket makes developing truly selective inhibitors challenging.[8]
Troubleshooting Guides
Problem 1: The TEAD inhibitor shows low potency or no effect in my cancer cell line.
| Possible Cause | Recommended Action |
| Cell line is not dependent on YAP/TEAD signaling. | Confirm YAP/TAZ nuclear localization and expression of canonical TEAD target genes (e.g., CTGF, CYR61) via qPCR or Western blot. Test the inhibitor in a known YAP-dependent positive control cell line, such as NF2-mutant mesothelioma cells (e.g., NCI-H226).[7][11] |
| Poor inhibitor permeability or stability. | Review the compound's physicochemical properties. If possible, measure intracellular compound concentration. |
| Active drug efflux. | Check for high expression of efflux pumps like P-glycoprotein (P-gp) in your cell line. Test if co-incubation with an efflux pump inhibitor restores sensitivity.[12] |
| Acquired or intrinsic resistance. | Investigate the activation of compensatory signaling pathways. For example, hyperactivation of the MAPK pathway can confer resistance to TEAD inhibitors by reinstating the expression of a subset of YAP/TAZ target genes.[5] Consider combination therapy with an inhibitor of the identified resistance pathway (e.g., a MEK inhibitor).[5] |
Problem 2: The inhibitor works in my reporter assay but not in cell viability or migration assays.
| Possible Cause | Recommended Action |
| Transient vs. sustained effect. | TEAD inhibition may only cause a transient halt in cell proliferation without inducing cell death.[7] Monitor cells over a longer time course and consider assays that measure apoptosis (e.g., Annexin V staining). |
| Off-target effects on the reporter system. | Use a negative control reporter vector with a minimal promoter (e.g., TNT1) or a promoter driven by a different transcription factor (e.g., SRF) to rule out non-specific inhibition.[8] |
| Activation of feedback loops. | TEAD-YAP blockade can induce the expression of other genes that promote survival, such as those activating the AKT pathway.[7] |
Problem 3: I observe unexpected phenotypes or changes in pathways unrelated to Hippo signaling.
| Possible Cause | Recommended Action |
| Off-target binding. | This is a primary concern. A systematic approach is needed to identify the unintended target(s). |
| Cofactor Switching. | Some TEAD inhibitors don't block YAP binding but instead promote binding of the repressor VGLL4, leading to a different transcriptional output than expected from simple YAP-TEAD disruption.[1] |
Workflow for Investigating Off-Target Effects
The following workflow can guide the identification of unintended inhibitor targets.
Caption: Workflow for identifying TEAD inhibitor off-target effects.
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is based on the principle that ligand binding increases a protein's thermal stability.[13][14] This protocol allows for direct confirmation of TEAD engagement in intact cells.
Materials:
-
Cells of interest
-
TEAD inhibitor and vehicle (e.g., DMSO)
-
PBS, Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Equipment for protein quantification (Western blot or AlphaLISA/HTRF)[15]
Methodology:
-
Cell Treatment: Treat intact cells in suspension or adherent plates with the TEAD inhibitor or vehicle at the desired concentration for a specified time (e.g., 1 hour).
-
Heating: Aliquot the cell suspension into PCR tubes/plates. Place them in a thermocycler and heat across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C. One sample should remain at room temperature as a non-heated control.
-
Lysis: Lyse the cells by freeze-thaw cycles or addition of lysis buffer.
-
Centrifugation: Pellet the precipitated/aggregated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Quantification: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble TEAD protein at each temperature point using Western blotting or a high-throughput method like AlphaLISA.[15][16]
-
Analysis: Plot the percentage of soluble TEAD protein against temperature. A rightward shift in the melting curve for inhibitor-treated samples compared to vehicle-treated samples indicates target engagement.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess YAP-TEAD Interaction
This assay biochemically validates if an inhibitor disrupts the interaction between YAP and TEAD.[17]
Materials:
-
Treated cell lysates
-
Antibody against YAP or TEAD (for IP)
-
Protein A/G magnetic beads
-
Wash buffers
-
Antibodies against both YAP and TEAD (for Western blot)
Methodology:
-
Cell Lysis: Lyse cells treated with the inhibitor or vehicle in a non-denaturing IP lysis buffer.
-
Immunoprecipitation: Pre-clear the lysate with beads. Incubate the cleared lysate with an anti-YAP or anti-TEAD antibody overnight at 4°C.
-
Complex Capture: Add Protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with IP wash buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads using a low-pH buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluates by Western blotting. Probe the membrane with an antibody against the co-precipitated protein (e.g., if you pulled down YAP, blot for TEAD). A reduced amount of co-precipitated protein in the inhibitor-treated sample indicates disruption of the interaction.
Protocol 3: TEAD Palmitoylation Assay
This assay determines if an inhibitor blocks the autopalmitoylation required for TEAD stability and function.[2][17][18]
Materials:
-
Cells expressing epitope-tagged TEAD (e.g., FLAG-TEAD4)
-
Alkynyl palmitic acid (a metabolic label)
-
TEAD inhibitor and vehicle
-
Click chemistry reagents (e.g., azide-biotin, copper catalyst)
-
Streptavidin beads or fluorescent azide probe
Methodology:
-
Metabolic Labeling: Treat cells with the TEAD inhibitor followed by incubation with alkynyl palmitic acid for several hours.
-
Lysis and IP: Lyse the cells and immunoprecipitate the epitope-tagged TEAD protein.
-
Click Reaction: Perform a copper-catalyzed "click" reaction on the immunoprecipitated TEAD to conjugate the alkyne group on the incorporated palmitate to an azide-biotin tag.
-
Detection: Elute the proteins and detect the biotinylated (palmitoylated) TEAD via a streptavidin-HRP Western blot.
-
Analysis: Compare the amount of palmitoylated TEAD in the inhibitor-treated sample to the vehicle control. A decrease indicates inhibition of palmitoylation.
Signaling Pathway Reference
A clear understanding of the Hippo pathway is essential for designing experiments and interpreting results.
Caption: The core Hippo-YAP-TEAD signaling pathway.
References
- 1. pnas.org [pnas.org]
- 2. Frontiers | Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity [frontiersin.org]
- 3. Hanmi Pharma continues to unveil new anticancer drug pipelines globally < Pharma < Article - KBR [koreabiomed.com]
- 4. m.youtube.com [m.youtube.com]
- 5. embopress.org [embopress.org]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacological blockade of TEAD–YAP reveals its therapeutic limitation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiproliferative and Antimigratory Effects of a Novel YAP–TEAD Interaction Inhibitor Identified Using in Silico Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Frontiers | Safety Considerations in the Development of Hippo Pathway Inhibitors in Cancers [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 14. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A covalent inhibitor of the YAP–TEAD transcriptional complex identified by high-throughput screening - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00044C [pubs.rsc.org]
Technical Support Center: Enhancing TEAD Gene Knockdown Efficiency
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve the efficiency and reliability of your TEA Domain (TEAD) gene knockdown experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for knocking down TEAD gene expression?
A1: The most prevalent methods for TEAD gene knockdown are RNA interference (RNAi), including small interfering RNA (siRNA) and short hairpin RNA (shRNA), and CRISPR-Cas9-mediated gene knockout. Each method has its advantages and is suited for different experimental goals. siRNA offers transient knockdown, shRNA allows for stable, long-term suppression, and CRISPR-Cas9 provides permanent gene knockout.
Q2: How do I choose between siRNA, shRNA, and CRISPR for my TEAD knockdown experiment?
A2: The choice of method depends on your experimental needs:
-
siRNA: Ideal for transient knockdown and initial screening of the effects of TEAD suppression. It is relatively quick and easy to implement.
-
shRNA: Best for long-term, stable knockdown in cell lines and in vivo studies. It can be delivered via viral vectors for efficient transduction of various cell types.
-
CRISPR-Cas9: The preferred method for complete and permanent gene knockout. This is useful for creating stable knockout cell lines to study the complete loss-of-function phenotype.
Q3: How can I validate the efficiency of my TEAD knockdown?
A3: Knockdown efficiency should be validated at both the mRNA and protein levels.
-
mRNA level: Quantitative real-time PCR (qPCR) is the standard method to measure the reduction in TEAD mRNA transcripts.
-
Protein level: Western blotting is essential to confirm a corresponding decrease in TEAD protein levels. It is crucial to assess protein reduction as mRNA knockdown does not always directly correlate with protein depletion due to factors like protein stability and turnover rates.[1][2][3]
Q4: Should I target a specific TEAD family member (TEAD1, TEAD2, TEAD3, TEAD4) or multiple members simultaneously?
A4: TEAD family members can have both redundant and distinct functions depending on the cellular context.[4] If you are studying a process where functional redundancy is likely, knocking down multiple TEAD paralogs may be necessary to observe a phenotype. However, if you are investigating the specific role of one family member, a targeted approach is appropriate. Initial experiments might involve knocking down individual TEADs to assess their specific contributions.
Troubleshooting Guides
Problem 1: Low TEAD mRNA Knockdown Efficiency
| Possible Cause | Solution |
| Inefficient siRNA/shRNA delivery | Optimize your transfection or transduction protocol. For transfection, screen different reagents and optimize the siRNA-to-reagent ratio. For lentiviral transduction, titrate the virus to determine the optimal multiplicity of infection (MOI). Consider using transduction enhancers. |
| Poor siRNA/shRNA design | Ensure your siRNA or shRNA sequences are designed using reputable algorithms and target a region of the TEAD mRNA that is accessible and free of strong secondary structures. Test multiple siRNA/shRNA sequences to identify the most potent one. |
| Cell health issues | Ensure your cells are healthy, actively dividing, and at the optimal confluency at the time of transfection or transduction. High cell passage numbers can lead to reduced transfection efficiency. |
Problem 2: Significant TEAD mRNA Knockdown but Minimal or No Reduction in Protein Levels
| Possible Cause | Solution |
| High TEAD protein stability | TEAD proteins may have a long half-life. Extend the duration of your knockdown experiment to allow for protein turnover. A time-course experiment (e.g., 48, 72, 96 hours post-transfection) can help determine the optimal time point for protein analysis.[1] |
| Compensatory mechanisms | The cell may upregulate the translation of the remaining TEAD mRNA to compensate for the knockdown. While less common with RNAi, this is a possibility. |
| Antibody issues | Ensure the antibody you are using for Western blotting is specific and validated for the TEAD protein you are targeting. Run appropriate controls, including a positive control (lysate from cells known to express the TEAD protein) and a negative control (lysate from a validated knockout cell line, if available). |
Problem 3: Off-Target Effects Observed
| Possible Cause | Solution |
| siRNA/shRNA sequence has homology to other genes | Perform a BLAST search of your siRNA/shRNA seed region to identify potential off-targets. Use the lowest effective concentration of siRNA to minimize off-target effects.[5][6][7][8] Consider using a pool of multiple siRNAs targeting the same gene at a lower overall concentration. For CRISPR, carefully design guide RNAs with high specificity scores and use high-fidelity Cas9 variants to reduce off-target cleavage.[9][10][11][12] |
| Immune response activation | Certain siRNA sequences can trigger an innate immune response. Use modified siRNAs or commercially available reagents designed to minimize these effects. |
Problem 4: Compensatory Upregulation of Other TEAD Family Members
| Possible Cause | Solution |
| Functional redundancy | When one TEAD family member is knocked down, the cell may upregulate the expression of other TEADs to compensate for the loss of function. |
| Assess expression of other TEADs | When knocking down a specific TEAD, use qPCR to check the mRNA levels of the other TEAD family members to see if compensatory upregulation is occurring. If so, a pan-TEAD knockdown approach targeting multiple family members simultaneously may be necessary to achieve the desired phenotype. |
Data Presentation
The following tables summarize quantitative data on TEAD gene knockdown from various studies. Note that knockdown efficiency can vary significantly depending on the cell type, delivery method, and specific reagents used.
Table 1: Efficiency of siRNA-mediated TEAD Knockdown
| Target Gene | Cell Line | siRNA Concentration | % mRNA Knockdown | % Protein Knockdown | Reference |
| TEAD4 | HCCLM3 | 50 nM | ~70-80% | ~60-70% | |
| TEAD1 | SF268 | Not Specified | >80% | Not Specified | |
| TEAD4 | SF268 | Not Specified | >70% | Not Specified |
Table 2: Efficiency of CRISPR/Cas9-mediated TEAD Knockout
| Target Gene | Cell Line | Method | % mRNA Knockdown | % Protein Knockdown | Reference |
| TEAD1 | JEG-3 | CRISPR KO | 79% | >90% | |
| TEAD3 | JEG-3 | CRISPR KO | 77% | >90% | |
| TEAD1 | A549 | CRISPR KO | Not Specified | >95% |
Experimental Protocols
Protocol 1: siRNA-mediated Knockdown of TEAD1 in A549 Cells
This protocol provides a general guideline for transiently knocking down TEAD1 using siRNA. Optimization will be required for different cell lines and siRNA reagents.
Materials:
-
A549 cells
-
Complete growth medium (e.g., F-12K Medium with 10% FBS)
-
TEAD1 siRNA and non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
6-well plates
-
RNase-free tubes and pipette tips
Procedure:
-
Cell Seeding: The day before transfection, seed A549 cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 25 pmol of TEAD1 siRNA or control siRNA into 125 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 125 µL of Opti-MEM.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~250 µL). Mix gently and incubate for 5 minutes at room temperature.
-
-
Transfection:
-
Add the 250 µL of siRNA-lipid complex to each well containing cells and fresh medium.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Validation:
-
After incubation, harvest the cells.
-
Isolate RNA for qPCR analysis to determine TEAD1 mRNA knockdown efficiency.
-
Prepare cell lysates for Western blot analysis to confirm TEAD1 protein reduction.
-
Protocol 2: Lentiviral shRNA-mediated Stable Knockdown of TEAD4
This protocol outlines the steps for creating a stable TEAD4 knockdown cell line using lentiviral-mediated shRNA delivery.
Materials:
-
HEK293T cells (for lentivirus production)
-
Target cells (e.g., HCCLM3)
-
Lentiviral vector containing TEAD4 shRNA and a selectable marker (e.g., puromycin resistance)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent for viral production (e.g., Lipofectamine 2000)
-
Polybrene
-
Puromycin
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the TEAD4 shRNA vector and packaging plasmids.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter and concentrate the virus if necessary.
-
-
Transduction of Target Cells:
-
Seed the target cells in a 6-well plate.
-
When cells reach 50-70% confluency, replace the medium with fresh medium containing Polybrene (final concentration 4-8 µg/mL).
-
Add the lentiviral supernatant at various dilutions (to determine the optimal MOI).
-
Incubate for 24 hours.
-
-
Selection of Stable Cells:
-
After 24 hours, replace the virus-containing medium with fresh medium.
-
48 hours post-transduction, begin selection by adding puromycin to the medium at a pre-determined optimal concentration.
-
Replace the selection medium every 2-3 days until non-transduced control cells are eliminated.
-
-
Expansion and Validation:
-
Expand the surviving puromycin-resistant cell population.
-
Validate TEAD4 knockdown at the mRNA (qPCR) and protein (Western blot) levels.
-
Protocol 3: CRISPR/Cas9-mediated Knockout of TEAD1 in HEK293T Cells
This protocol describes the generation of a TEAD1 knockout cell line using CRISPR-Cas9.
Materials:
-
HEK293T cells
-
All-in-one CRISPR/Cas9 plasmid with a guide RNA (gRNA) targeting TEAD1 and a selectable marker (e.g., puromycin resistance)
-
Transfection reagent
-
Puromycin
Procedure:
-
gRNA Design and Cloning: Design and clone a gRNA specific to an early exon of the TEAD1 gene into a Cas9 expression vector.
-
Transfection: Transfect HEK293T cells with the TEAD1-targeting CRISPR plasmid.
-
Selection: 48 hours post-transfection, begin selection with puromycin.
-
Single-Cell Cloning: After selection, perform single-cell cloning by serial dilution or fluorescence-activated cell sorting (FACS) to isolate individual clones.
-
Screening and Validation:
-
Expand the single-cell clones.
-
Screen for TEAD1 knockout by Western blot.
-
Confirm the on-target mutation by Sanger sequencing of the genomic DNA region targeted by the gRNA.
-
Visualizations
Caption: A general workflow for TEAD gene knockdown experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drpress.org [drpress.org]
- 8. dovepress.com [dovepress.com]
- 9. Changes in neural progenitor lineage composition during astrocytic differentiation of human iPSCs | eLife [elifesciences.org]
- 10. biorxiv.org [biorxiv.org]
- 11. TEAD1 regulates cell proliferation through a pocket-independent transcription repression mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human TEAD1 knockout A549 cell line (ab261901) | Abcam [abcam.com]
Technical Support Center: Recombinant TEAD Protein Expression and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the expression and purification of recombinant TEA Domain (TEAD) transcription factors.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in producing recombinant TEAD proteins?
A1: Researchers often face several key challenges when expressing and purifying recombinant TEAD proteins. These include:
-
Low Protein Yield: TEAD proteins may express at low levels in common recombinant systems like E. coli.
-
Poor Solubility (Inclusion Body Formation): A significant portion of the expressed TEAD protein can be insoluble, forming aggregates known as inclusion bodies. This is a common issue when expressing eukaryotic proteins in bacterial hosts.[1][2]
-
Protein Instability and Degradation: TEAD proteins can be prone to degradation by host cell proteases during expression and purification.
-
Improper Folding: Achieving the correct three-dimensional structure is crucial for TEAD protein function, and misfolding can lead to loss of activity.
Q2: Which expression system is best for producing TEAD proteins?
A2: The choice of expression system depends on the specific research needs.
-
E. coli : This is the most common and cost-effective system for producing recombinant proteins. Strains like BL21(DE3) are frequently used.[3][4] However, challenges with protein solubility and lack of eukaryotic post-translational modifications are common.[2]
-
Insect Cells (Baculovirus Expression Vector System): This system can provide higher yields of soluble protein and is capable of some post-translational modifications.
-
Mammalian Cells: For applications requiring full biological activity and complex post-translational modifications, mammalian expression systems (e.g., HEK293 cells) are the preferred choice, although they are more time-consuming and expensive.
Q3: How can I improve the solubility of my recombinant TEAD protein?
A3: Improving solubility is a critical step. Here are several strategies:
-
Optimize Expression Conditions: Lowering the induction temperature (e.g., 15-25°C) and reducing the inducer concentration (e.g., 0.05-0.1 mM IPTG) can slow down protein synthesis, allowing more time for proper folding.[5][6]
-
Use Solubility-Enhancing Fusion Tags: Fusing a highly soluble protein tag, such as Maltose Binding Protein (MBP), Glutathione-S-Transferase (GST), or N-utilization substance A (NusA), to the N-terminus of the TEAD protein can significantly improve its solubility.[7][8][9] The NusA tag, in particular, has been shown to be very effective.[7][9]
-
Co-expression with Chaperones: Co-expressing molecular chaperones can assist in the proper folding of the TEAD protein.
-
Refolding from Inclusion Bodies: If the protein is in inclusion bodies, it can be solubilized using denaturants (e.g., 6M Guanidine-HCl or 8M Urea) and then refolded into its active conformation.[10]
Q4: What is codon optimization and is it necessary for TEAD expression?
A4: Codon optimization is the process of modifying the gene sequence of the target protein to match the codon usage bias of the expression host without altering the amino acid sequence.[11][12] This can significantly enhance protein expression levels by preventing translational stalling due to rare codons.[12][13] For human TEAD proteins expressed in E. coli, codon optimization is highly recommended to improve the yield of recombinant protein.[13][14]
Troubleshooting Guides
Low Protein Yield
| Symptom | Possible Cause | Troubleshooting Steps |
| No or very faint band of the correct size on SDS-PAGE | Inefficient transcription or translation | 1. Verify the integrity of your expression vector: Sequence the plasmid to ensure the TEAD gene is in the correct frame and free of mutations. 2. Optimize codon usage: If not already done, synthesize a codon-optimized version of the TEAD gene for your expression host.[11][12][13] 3. Check promoter strength and induction: Ensure you are using a strong, inducible promoter (e.g., T7 promoter in BL21(DE3) strains) and that the inducer (e.g., IPTG) is fresh and used at an optimal concentration. |
| Protein is toxic to the host cells | 1. Use a tightly regulated expression system: This will minimize basal expression before induction. 2. Lower the induction temperature and inducer concentration: This can reduce the metabolic burden on the cells.[5][6] 3. Switch to a different expression host: Some hosts may be more tolerant of the expressed protein. | |
| Protein is being degraded | 1. Add protease inhibitors: Include a protease inhibitor cocktail in your lysis buffer.[1] 2. Use protease-deficient E. coli strains: Strains like BL21(DE3) are deficient in some proteases.[4] 3. Perform all purification steps at low temperatures (4°C): This will reduce the activity of proteases. |
Protein Insolubility (Inclusion Bodies)
| Symptom | Possible Cause | Troubleshooting Steps |
| Strong band of correct size in the insoluble fraction (pellet) after cell lysis | High expression rate leading to misfolding and aggregation | 1. Lower the induction temperature: Induce expression at a lower temperature (e.g., 15-25°C) overnight.[6] 2. Reduce inducer concentration: Use a lower concentration of IPTG (e.g., 0.05-0.1 mM).[5] 3. Induce at a later growth phase: Inducing at a higher cell density (late log phase) can sometimes improve solubility.[15] |
| Lack of proper folding environment | 1. Use solubility-enhancing fusion tags: Fuse a tag like NusA, MBP, or GST to the N-terminus of your TEAD protein.[7][8][9] 2. Co-express chaperones: Introduce a plasmid that expresses molecular chaperones to assist in protein folding. | |
| Protein is in inclusion bodies | 1. Purify and refold from inclusion bodies: Isolate the inclusion bodies, solubilize them with a strong denaturant (e.g., 6M Guanidine-HCl), and then refold the protein by dialysis or rapid dilution into a refolding buffer.[10] |
Data Presentation
Table 1: Effect of Induction Conditions on Recombinant Protein Yield
| Induction Temperature (°C) | IPTG Concentration (mM) | Relative Soluble Protein Yield | Notes |
| 37 | 1.0 | Low | Often leads to high expression but predominantly in inclusion bodies. |
| 30 | 0.5 | Moderate | A good starting point for optimization. |
| 25 | 0.1 | High | Slower growth and expression can lead to better folding and higher soluble yield.[5][6] |
| 18 | 0.05 | Very High | Optimal for many difficult-to-express proteins, but requires longer induction times.[5] |
Table 2: Comparison of Common Solubility-Enhancing Fusion Tags
| Fusion Tag | Size (kDa) | Mechanism of Action | Typical Yield Improvement |
| His-tag | ~1 | Primarily for purification, minimal effect on solubility. | - |
| GST | 26 | Increases solubility and provides an affinity handle. | 2-5 fold |
| MBP | 42 | Acts as a chaperone-like protein, actively assisting in folding. | 5-10 fold |
| NusA | 55 | Slows down translation, allowing more time for proper folding.[7] | Up to 12-fold increase in soluble fraction.[9] |
Experimental Protocols
Protocol 1: Expression of His-tagged TEAD Protein in E. coli BL21(DE3)
-
Transformation:
-
Thaw a vial of chemically competent E. coli BL21(DE3) cells on ice.[4][16]
-
Add 1-5 µL of your TEAD expression plasmid to the cells.
-
Incubate on ice for 30 minutes.
-
Heat-shock the cells at 42°C for 30-45 seconds.[4]
-
Immediately place the cells back on ice for 2 minutes.
-
Add 950 µL of SOC medium and incubate at 37°C for 1 hour with shaking.
-
Plate on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
-
Expression:
-
Inoculate a single colony into 10 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium with the overnight culture to an initial OD600 of 0.05-0.1.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.[3]
-
Cool the culture to the desired induction temperature (e.g., 18°C).
-
Induce protein expression by adding IPTG to a final concentration of 0.1 mM.
-
Continue to incubate at 18°C with shaking for 16-20 hours.
-
-
Cell Harvest:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C.
-
Protocol 2: Purification of His-tagged TEAD Protein using Ni-NTA Affinity Chromatography
-
Cell Lysis (Native Conditions):
-
Resuspend the frozen cell pellet in 20-30 mL of ice-cold Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with lysozyme (1 mg/mL) and a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes.
-
Sonicate the lysate on ice to disrupt the cells and shear DNA.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Collect the supernatant, which contains the soluble His-tagged TEAD protein.
-
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA agarose column with 5-10 column volumes of Lysis Buffer.[2][17]
-
Load the clarified lysate onto the column.
-
Wash the column with 10-20 column volumes of Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).
-
Elute the bound protein with Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Collect fractions and analyze by SDS-PAGE to identify those containing the purified TEAD protein.
-
-
Buffer Exchange and Storage:
-
Pool the fractions containing the purified protein.
-
Perform buffer exchange into a suitable storage buffer (e.g., PBS with 10% glycerol) using dialysis or a desalting column.
-
Determine the protein concentration, aliquot, and store at -80°C.
-
Visualizations
Caption: The Hippo Signaling Pathway, regulating cell proliferation and survival.
Caption: Troubleshooting workflow for recombinant TEAD protein expression and purification.
References
- 1. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. neb.com [neb.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Optimizing recombinant protein expression via automated induction profiling in microtiter plates at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of pre-induction temperature, cell growth at induction and IPTG concentration on the expression of a leptospiral protein in E. coli using shaking flasks and microbioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fusion tags for protein solubility, purification and immunogenicity in Escherichia coli: the novel Fh8 system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotech.ou.edu [biotech.ou.edu]
- 10. google.com [google.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. neb.com [neb.com]
- 17. file.medchemexpress.com [file.medchemexpress.com]
Optimizing Fixation Conditions for TEAD ChIP: A Technical Support Center
Welcome to the technical support center for optimizing fixation conditions for TEA Domain (TEAD) Chromatin Immunoprecipitation (ChIP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the success of your TEAD ChIP experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for formaldehyde crosslinking for TEAD ChIP?
For a standard single crosslinking approach using formaldehyde, a good starting point for TEAD ChIP is 1% formaldehyde for 10 minutes at room temperature.[1] This condition has been used successfully for YAP and TEAD ChIP-seq in mouse hepatocytes. However, as with any ChIP experiment, the optimal fixation time can be cell-type and context-dependent, so further optimization may be necessary.
Q2: When should I consider using a dual-crosslinking protocol for TEAD ChIP?
A dual-crosslinking protocol is highly recommended when investigating TEAD's interaction with its co-activators, such as YAP and TAZ. TEAD itself binds directly to DNA, but its transcriptional activity is largely regulated by these protein-protein interactions. A dual-crosslinking approach first uses a protein-protein crosslinker, like EGS (ethylene glycol bis(succinimidyl succinate)), to capture these interactions before formaldehyde is used to crosslink protein-DNA complexes.[2][3] This method is particularly effective for studying transcription factors that are part of larger protein complexes not directly bound to DNA.[2][3]
Q3: What are the signs of under-fixation or over-fixation in my TEAD ChIP experiment?
-
Under-fixation: This will result in a low yield of immunoprecipitated DNA because the protein-DNA interactions are not sufficiently stabilized and are lost during the subsequent steps. You may also observe a high background signal.
-
Over-fixation: Excessive crosslinking can mask the epitope on the TEAD protein that the antibody recognizes, leading to reduced immunoprecipitation efficiency and a low signal.[4] Over-fixation can also make the chromatin more resistant to shearing, resulting in larger DNA fragments and lower resolution in your ChIP-seq data. It can also increase non-specific interactions, contributing to higher background.[5]
Q4: How do I properly quench the crosslinking reaction?
Quenching is a critical step to stop the fixation process. Glycine is typically added to a final concentration of 125 mM to quench the formaldehyde.[1] The quenching reaction should proceed for 5 minutes at room temperature with gentle rocking.[5] It is important to ensure that the formaldehyde is completely neutralized to prevent further crosslinking, which could lead to the issues associated with over-fixation.
Troubleshooting Guide
| Problem | Potential Cause (Fixation-Related) | Suggested Solution |
| Low ChIP Signal / Low DNA Yield | Under-crosslinking: The TEAD-DNA interaction was not efficiently captured. | Increase the formaldehyde incubation time in increments (e.g., try 12, 15, or 20 minutes). For TEAD-YAP/TAZ complexes, consider switching to a dual-crosslinking protocol. |
| Over-crosslinking: The TEAD epitope is masked, preventing antibody binding.[4] | Reduce the formaldehyde incubation time (e.g., try 5, 8, or 10 minutes). Ensure proper and immediate quenching with glycine. | |
| High Background Signal | Over-crosslinking: Increased non-specific crosslinking of other proteins to the chromatin. | Decrease the formaldehyde incubation time. Optimize the concentration of formaldehyde (e.g., try 0.75% instead of 1%). |
| Cell lysis issues due to over-fixation: Incomplete cell lysis can lead to non-specific binding of chromatin to beads. | Reduce fixation time to ensure efficient cell lysis. | |
| Large DNA Fragment Size After Shearing | Over-crosslinking: The chromatin is too rigid and resistant to sonication or enzymatic digestion.[3] | Reduce the formaldehyde incubation time and/or concentration. For dual-crosslinking, you may need to optimize sonication conditions as the chromatin can be more resistant to shearing.[6] |
| Inconsistent Results Between Replicates | Variable fixation conditions: Inconsistent timing or temperature of the fixation and quenching steps. | Ensure precise and consistent timing for formaldehyde addition, incubation, and quenching for all samples. Perform fixation at a controlled room temperature. |
Data Presentation: Comparison of Fixation Conditions
Table 1: Single Formaldehyde Crosslinking Parameters
| Parameter | Recommended Range | Starting Point for TEAD | Notes |
| Formaldehyde Concentration | 0.75% - 2% | 1% | Higher concentrations can lead to over-fixation. Freshly prepared formaldehyde is recommended. |
| Incubation Time | 5 - 20 minutes | 10 minutes[1] | Optimal time is a balance between capturing the interaction and avoiding epitope masking. This is a critical parameter to optimize for your specific cell type.[5] |
| Temperature | Room Temperature | Room Temperature | Temperature can affect the rate of crosslinking; consistency is key. |
| Quenching Agent | Glycine | Glycine | |
| Quenching Concentration | 125 mM | 125 mM | |
| Quenching Time | 5 minutes | 5 minutes |
Table 2: Dual-Crosslinking Parameters (EGS + Formaldehyde)
| Parameter | Recommended Range | Starting Point for TEAD | Notes |
| EGS Concentration | 1.5 mM | 1.5 mM[2][7] | EGS is a protein-protein crosslinker. |
| EGS Incubation Time | 20 - 30 minutes | 30 minutes[2][7] | |
| Formaldehyde Concentration | 0.75% - 1% | 1%[7] | Added after the EGS incubation. |
| Formaldehyde Incubation Time | 10 minutes | 10 minutes[7] | |
| Temperature | Room Temperature | Room Temperature | |
| Quenching Agent | Glycine | Glycine | |
| Quenching Concentration | 125 mM | 125 mM | |
| Quenching Time | 5 minutes | 5 minutes |
Experimental Protocols
Protocol 1: Standard Single Formaldehyde Crosslinking
-
Cell Harvest: Harvest cells and wash with ice-cold PBS.
-
Crosslinking: Resuspend the cell pellet in 10 ml of 1% formaldehyde in PBS per 1x10^7 cells. Incubate for 10 minutes at room temperature with gentle rocking.
-
Quenching: Add glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature with gentle rocking.
-
Washing: Pellet the cells and wash twice with ice-cold PBS.
-
Proceed to Lysis and Chromatin Shearing: The fixed cell pellet is now ready for the next steps of your ChIP protocol.
Protocol 2: Dual-Crosslinking (EGS and Formaldehyde)
-
Cell Harvest: Harvest cells and wash with ice-cold PBS.
-
EGS Crosslinking: Resuspend the cell pellet in PBS containing 1.5 mM EGS. Incubate for 30 minutes at room temperature with gentle rocking.[2][7]
-
Formaldehyde Crosslinking: Add formaldehyde to a final concentration of 1% and continue to incubate for 10 minutes at room temperature with gentle rocking.[7]
-
Quenching: Add glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature with gentle rocking.
-
Washing: Pellet the cells and wash twice with ice-cold PBS.
-
Proceed to Lysis and Chromatin Shearing: The dual-crosslinked cell pellet is now ready for your standard ChIP protocol, though sonication conditions may need to be re-optimized.
Visualizations
Caption: TEAD ChIP-seq Experimental Workflow.
Caption: The Hippo Signaling Pathway and TEAD Activation.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of the Hippo pathway transcription factor TEAD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The history and regulatory mechanism of the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Optimized Protocol for ChIP-Seq from Human Embryonic Stem Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two-step Crosslinking for Analysis of Protein-Chromatin Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.abcam.com [docs.abcam.com]
how to resolve non-specific bands in TEAD immunoprecipitation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during TEAD (TEA Domain) transcription factor immunoprecipitation (IP) experiments, with a focus on addressing the challenge of non-specific bands.
Troubleshooting Guide: Non-Specific Bands in TEAD Immunoprecipitation
| Potential Cause | Recommended Solution | Key Considerations |
| Non-specific binding of proteins to IP antibody | Optimize antibody concentration by performing a titration experiment. Use the lowest concentration of antibody that efficiently immunoprecipitates TEAD. | Excess antibody can lead to increased non-specific binding. |
| Select a highly specific monoclonal antibody validated for IP. | Polyclonal antibodies may recognize multiple epitopes, potentially increasing off-target binding. | |
| Include an isotype control (an antibody of the same isotype, from the same host species, and at the same concentration as the primary antibody) to differentiate between specific and non-specific binding.[1] | This control helps determine if the non-specific bands are due to the antibody isotype rather than a specific interaction. | |
| Non-specific binding of proteins to beads | Pre-clear the cell lysate by incubating it with the beads (without the primary antibody) before the IP.[2][3] | This step removes proteins that non-specifically adhere to the beads themselves. |
| Block the beads with a blocking agent like bovine serum albumin (BSA) before adding the antibody. | This can reduce non-specific protein adherence to the bead surface. | |
| Use high-quality magnetic beads, which can offer lower background compared to agarose beads due to their defined surface.[4] | Magnetic beads often result in more consistent and reproducible results with easier handling.[4] | |
| Insufficient or inadequate washing | Increase the number and/or duration of wash steps after the immunoprecipitation.[5] | This helps to remove loosely bound, non-specific proteins. |
| Optimize the wash buffer composition. Consider increasing the salt concentration (e.g., up to 300 mM NaCl) or adding a mild non-ionic detergent (e.g., 0.01–0.1% Tween-20 or Triton X-100).[6] | More stringent wash conditions can disrupt weak, non-specific interactions. However, overly harsh conditions may also disrupt the specific TEAD interaction you are studying. | |
| Contamination from IgG heavy and light chains | Use an IP/Western blot protocol that minimizes IgG detection. This can be achieved by using antibodies raised in different species for the IP and Western blot steps.[7] | For example, use a rabbit anti-TEAD antibody for the IP and a mouse primary antibody for the subsequent Western blot. |
| Utilize secondary antibodies that specifically recognize native (non-denatured) IgG, or light-chain specific secondary antibodies for the Western blot.[7] | This avoids detection of the denatured heavy chain (around 50 kDa) and light chain (around 25 kDa) of the IP antibody. | |
| Protein degradation or modification | Add fresh protease and phosphatase inhibitors to your lysis buffer.[5][8] | This prevents the appearance of extra bands due to protein degradation or changes in post-translational modifications. |
| Check for known isoforms or post-translational modifications of your TEAD protein that might result in bands of different molecular weights.[8] | The Swiss-Prot database can be a useful resource for this information.[8] | |
| High protein concentration in lysate | Reduce the total amount of protein lysate used for the immunoprecipitation. | Overloading the IP reaction can lead to an increase in non-specific binding. |
Experimental Protocols
Detailed Protocol for TEAD Co-Immunoprecipitation
This protocol is adapted from a method used to study the interaction between TEAD1 and its binding partners.[9]
Materials:
-
Cell lysis buffer (e.g., 10 mM Tris pH 7.6, 10 mM KCl, 0.5 mM EDTA, 0.2% NP-40) supplemented with protease and phosphatase inhibitors.[9]
-
Wash buffer (e.g., IP lysis buffer or a buffer with higher stringency).
-
Elution buffer (e.g., SDS-PAGE sample buffer).
-
Anti-TEAD antibody (validated for IP).
-
Isotype control antibody.
-
Protein A/G magnetic beads.
-
Microcentrifuge tubes.
-
Magnetic rack.
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add 20-30 µL of Protein A/G magnetic bead slurry to 1 mg of cell lysate.
-
Incubate with gentle rotation for 1 hour at 4°C.
-
Place the tube on a magnetic rack and transfer the supernatant (pre-cleared lysate) to a new tube.
-
-
Immunoprecipitation:
-
Add the recommended amount of anti-TEAD antibody or isotype control antibody to the pre-cleared lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add 30 µL of Protein A/G magnetic bead slurry to capture the antibody-protein complexes.
-
Incubate with gentle rotation for another 1-2 hours at 4°C.
-
-
Washing:
-
Place the tube on a magnetic rack and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold wash buffer.[5] For each wash, resuspend the beads, incubate briefly, and then separate the beads from the buffer using the magnetic rack.
-
-
Elution:
-
After the final wash, remove all residual wash buffer.
-
Add 30-50 µL of 2x SDS-PAGE sample buffer to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins.
-
Place the tube on the magnetic rack and collect the supernatant containing the eluted proteins.
-
-
Analysis:
-
The eluted proteins are now ready for analysis by Western blotting.
-
Frequently Asked Questions (FAQs)
Q1: I see a strong band at 50 kDa and 25 kDa in my IP lanes, which is obscuring my protein of interest. What could be the cause?
A1: These bands are likely the heavy (50 kDa) and light (25 kDa) chains of the antibody used for the immunoprecipitation, which are being detected by the secondary antibody in your Western blot.[7] To avoid this, you can:
-
Use an IP antibody from a different species than the primary antibody used for the Western blot (e.g., rabbit anti-TEAD for IP and a mouse antibody for the Western blot).[7]
-
Use a secondary antibody that is specific for the light chain of the primary antibody.[7]
-
Use a secondary antibody that only recognizes native (non-denatured) antibodies.
Q2: I have high background in all my lanes, including my negative control. What are the likely causes and solutions?
A2: High background can be caused by several factors:
-
Insufficient blocking or washing: Ensure you are blocking the membrane for at least one hour and performing an adequate number of washes.[10]
-
Antibody concentration is too high: Try reducing the concentration of your primary and/or secondary antibodies.[11]
-
Contaminated buffers: Always use freshly prepared buffers.[11]
-
Non-specific binding to beads: Pre-clearing your lysate before adding the primary antibody can significantly reduce this type of background.[1][2]
Q3: What are the essential controls to include in a TEAD immunoprecipitation experiment?
A3: To ensure the validity of your results, the following controls are crucial:
-
Isotype Control: An antibody of the same isotype and from the same host species as your TEAD antibody, used at the same concentration. This control helps to ensure that the observed interaction is not due to non-specific binding to the antibody.[1]
-
Bead-Only Control: Incubating the cell lysate with just the beads (no antibody) to check for non-specific binding of proteins to the beads themselves.
-
Input Control: A small fraction of the cell lysate that has not undergone the immunoprecipitation process. This is run on the Western blot alongside the IP samples to show the initial amount of the protein of interest in the lysate.
-
Negative Control Lysate: Lysate from cells that do not express the "bait" protein (if you are performing a co-IP to find TEAD's binding partners) to ensure the "prey" protein does not bind non-specifically in the absence of the bait.[12]
Q4: How can I optimize my wash buffer to reduce non-specific bands?
A4: The stringency of your wash buffer can be adjusted to minimize non-specific interactions. You can try:
-
Increasing the salt concentration: Gradually increase the NaCl concentration in your wash buffer (e.g., from 150 mM up to 300 mM) to disrupt ionic interactions.[6]
-
Adding a non-ionic detergent: Including a small amount of Tween-20 or Triton X-100 (e.g., 0.01% to 0.1%) can help to reduce non-specific hydrophobic interactions.[6] It is important to find a balance, as overly harsh wash conditions may also disrupt the specific interaction between TEAD and its binding partners.
Visualizing Experimental Workflows and Pathways
Caption: Troubleshooting workflow for non-specific bands in TEAD IP.
Caption: General experimental workflow for TEAD immunoprecipitation.
References
- 1. youtube.com [youtube.com]
- 2. IP Sample Preparation | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. youtube.com [youtube.com]
- 5. Optimizing Your Co-IP Magnetic Beads Protocol: Step-by-Step Guide for Successful Protein Interactions - nanomicronspheres [nanomicronspheres.com]
- 6. reddit.com [reddit.com]
- 7. scribd.com [scribd.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Antiproliferative and Antimigratory Effects of a Novel YAP–TEAD Interaction Inhibitor Identified Using in Silico Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
Technical Support Center: Troubleshooting TEAD CRISPR/Cas9 Editing Failures
Welcome to the technical support center for TEAD (TEA Domain Transcription Factor) CRISPR/Cas9 gene editing. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during their experiments. Here you will find a comprehensive guide in a question-and-answer format, detailed experimental protocols, and quantitative data to support your research.
Frequently Asked Questions (FAQs) for TEAD CRISPR/Cas9 Editing
Q1: What is the role of TEAD transcription factors and why are they a target for CRISPR/Cas9 editing?
TEAD transcription factors (TEAD1-4) are key downstream effectors of the Hippo signaling pathway.[1][2][3] When the Hippo pathway is inactive, the transcriptional co-activators YAP and TAZ translocate to the nucleus and bind to TEAD proteins to drive the expression of genes involved in cell proliferation, migration, and survival.[1] Dysregulation of the Hippo-YAP/TAZ-TEAD axis is implicated in various cancers, making TEADs attractive therapeutic targets.[2][4] CRISPR/Cas9 is a powerful tool to knock out or modify TEAD genes to study their function in disease models and to validate them as drug targets.[5]
Q2: Are there specific challenges when targeting TEAD genes with CRISPR/Cas9?
Yes, targeting TEAD genes can present specific challenges:
-
Functional Redundancy: The four TEAD paralogs (TEAD1-4) can have overlapping functions. Knocking out a single TEAD gene may not produce a clear phenotype due to compensation from the other paralogs.[6] Researchers may need to target multiple TEAD genes simultaneously.
-
Essential Roles in Development: Some TEAD genes are crucial for embryonic development. For instance, Tead1 null mice are embryonic lethal.[1] This can make it challenging to generate stable knockout cell lines or animal models.
-
Specificity Among Paralogs: Designing guide RNAs (gRNAs) that are specific to one TEAD paralog without targeting the others can be difficult due to the high sequence homology among the family members, especially in the DNA-binding TEA domain.[1]
Q3: How do I design effective gRNAs for targeting TEAD genes?
Effective gRNA design is critical for successful editing. Consider the following:
-
Target a Conserved and Functionally Important Domain: For a knockout experiment, target a region early in the coding sequence to increase the likelihood of generating a non-functional truncated protein.
-
Use gRNA Design Tools: Utilize online tools to predict on-target efficiency and potential off-target sites. These tools can help you select gRNAs with high activity and specificity.
-
Check for Specificity Against Other TEAD Paralogs: Perform a BLAST search of your potential gRNA sequences against the target organism's genome to ensure they do not have significant homology with other TEAD family members or other genes.
Troubleshooting Guides for TEAD CRISPR/Cas9 Editing Failures
Issue 1: Low or No Editing Efficiency
Q: I am not detecting any indels (insertions/deletions) at my target TEAD locus. What could be the problem?
A: Low or no editing efficiency is a common issue in CRISPR experiments. Here are several potential causes and troubleshooting steps:
-
Inefficient gRNA: The chosen gRNA may have inherently low activity.
-
Solution: Design and test multiple gRNAs (at least 2-3) for your TEAD target. Validate their efficiency using an in vitro cleavage assay or by testing them in a pilot experiment.[7]
-
-
Poor Delivery of CRISPR Components: The Cas9 nuclease and gRNA may not be efficiently delivered to the target cells.
-
Solution: Optimize your delivery method (e.g., lipofection, electroporation, or viral transduction) for your specific cell type.[8][9] Titrate the amount of Cas9 and gRNA delivered to find the optimal concentration that maximizes editing while minimizing toxicity. For hard-to-transfect cells, consider using ribonucleoprotein (RNP) complexes delivered via electroporation.[8]
-
-
Suboptimal Cas9 Expression or Activity: The Cas9 nuclease may not be expressed at sufficient levels or may be inactive.
-
Solution: If using a plasmid, ensure the promoter driving Cas9 expression is active in your cell type. Confirm Cas9 expression via Western blot or by using a reporter system. If using Cas9 protein, ensure it has been stored correctly and has not lost activity.
-
-
Cell State: The efficiency of CRISPR editing can be cell-cycle dependent, with homology-directed repair (HDR) being most active in the S and G2 phases.
-
Solution: Synchronizing your cells before transfection may improve the efficiency of certain editing outcomes.
-
Issue 2: High Cell Toxicity or Death After Transfection
Q: My cells are dying after I introduce the CRISPR components. How can I reduce this toxicity?
A: Cell toxicity is often a result of the delivery method or the CRISPR components themselves.
-
High Concentration of Reagents: Too much plasmid DNA, lipid reagent, or Cas9 protein can be toxic to cells.
-
Solution: Perform a dose-response experiment to find the lowest effective concentration of your CRISPR components and delivery reagents.
-
-
Innate Immune Response: Cells can mount an immune response to foreign DNA or RNA.
-
Solution: Using purified Cas9 protein and synthetic gRNA (RNP delivery) can reduce the innate immune response compared to plasmid-based systems.
-
-
Off-Target Effects: Widespread off-target cleavage can lead to genomic instability and cell death.
-
Solution: Use a high-fidelity Cas9 variant to reduce off-target effects.[10] Carefully design your gRNAs to be highly specific.
-
Issue 3: Suspected Off-Target Effects
Q: I am concerned about off-target mutations. How can I predict and detect them?
A: Off-target effects are a significant concern in CRISPR experiments.[10]
-
Prediction: Use bioinformatics tools to predict potential off-target sites for your gRNAs. These tools search the genome for sequences with similarity to your target sequence.
-
Detection:
-
Targeted Sequencing: After predicting potential off-target sites, you can use PCR to amplify these regions and then perform Sanger or next-generation sequencing (NGS) to look for mutations.
-
Unbiased, Genome-Wide Methods: Techniques like GUIDE-seq, Digenome-seq, or whole-genome sequencing (WGS) can identify off-target events across the entire genome without prior prediction.[10] These methods are more comprehensive but also more complex and costly.
-
Issue 4: No Observable Phenotype After Successful Editing
Q: I have confirmed successful knockout of my target TEAD gene, but I don't see the expected phenotype. Why?
A: The absence of a phenotype can be due to several biological factors.
-
Functional Redundancy: As mentioned, other TEAD paralogs may be compensating for the loss of the targeted gene.
-
Solution: Consider creating double or triple knockouts of TEAD family members to overcome functional redundancy.
-
-
Alternative Splicing or Truncated Protein Function: The indel generated by CRISPR may not have resulted in a complete loss of function. A truncated but partially functional protein might still be produced.
-
Solution: Target a critical domain early in the gene. Analyze the knockout at the protein level using Western blot to confirm the absence of the full-length protein.
-
-
Experimental Conditions: The phenotype may only be apparent under specific conditions (e.g., cellular stress, specific developmental stage).
-
Solution: Re-evaluate the conditions of your experiment to ensure they are appropriate for observing the expected phenotype.
-
Quantitative Data Summary
The efficiency of CRISPR/Cas9 editing can vary significantly depending on the target gene, gRNA design, delivery method, and cell type. Below are tables summarizing both specific and representative data for TEAD gene editing.
Table 1: TEAD1 and TEAD3 Knockout Efficiency in JEG-3 Cells
| Target Gene | Method | Editing Efficiency (mRNA level) | Editing Efficiency (Protein level) | Citation |
| TEAD1 | CRISPR/Cas9 | 79% downregulation | 35% downregulation | [5] |
| TEAD3 | CRISPR/Cas9 | 77% downregulation | 58% downregulation | [5] |
Table 2: Example of CRISPR/Cas9 Editing Efficiency for a Target Gene Across Different Delivery Methods (Illustrative Data)
| Delivery Method | Cas9 Format | gRNA Format | Cell Type | Editing Efficiency (% Indels) |
| Lipofection | Plasmid | Plasmid | HEK293T | 15-40% |
| Electroporation | RNP | Synthetic sgRNA | Jurkat | 70-90% |
| Lentiviral Transduction | Lentivirus | Lentivirus | Primary T-cells | 50-80% |
| Adeno-Associated Virus (AAV) | AAV | AAV | In vivo (mouse liver) | 20-60% |
| Note: This table provides representative data to illustrate the range of efficiencies that can be expected. Actual efficiencies will vary. |
Table 3: Off-Target Analysis for a Hypothetical TEAD1 gRNA (Illustrative Data)
| Off-Target Site | Chromosome | Mismatches to gRNA | Predicted Off-Target Score | Observed Indel Frequency (NGS) |
| On-Target (TEAD1) | 6 | 0 | 98 | 85.2% |
| OT-1 (TEAD4) | 12 | 3 | 45 | 1.5% |
| OT-2 (intergenic) | 3 | 4 | 20 | 0.1% |
| OT-3 (intronic) | 8 | 4 | 15 | <0.05% |
| Note: This table is for illustrative purposes. Off-target effects are highly specific to the gRNA sequence. |
Experimental Protocols
Protocol 1: T7 Endonuclease I (T7E1) Mismatch Cleavage Assay
This protocol provides a method for the rapid detection of on-target CRISPR/Cas9 editing in a population of cells.
-
Genomic DNA Extraction: Isolate genomic DNA from both the CRISPR-edited and control cell populations.
-
PCR Amplification:
-
Design PCR primers to amplify a 400-800 bp region surrounding the TEAD target site.
-
Perform PCR using a high-fidelity polymerase on the genomic DNA from both edited and control samples.
-
Run a small amount of the PCR product on an agarose gel to confirm successful amplification.
-
-
Heteroduplex Formation:
-
In a thermal cycler, denature and re-anneal the PCR products to allow for the formation of heteroduplexes between wild-type and edited DNA strands:
-
95°C for 5 minutes
-
Ramp down to 85°C at -2°C/second
-
Ramp down to 25°C at -0.1°C/second
-
Hold at 4°C
-
-
-
T7E1 Digestion:
-
Incubate approximately 200 ng of the re-annealed PCR product with T7 Endonuclease I at 37°C for 15-30 minutes.
-
-
Analysis:
-
Run the digested products on a 1.5-2% agarose gel.
-
The presence of cleaved DNA fragments in the edited sample lane (which are absent in the control lane) indicates successful editing. The intensity of the cleaved bands relative to the parental band can be used to estimate the editing efficiency.
-
Protocol 2: Sanger Sequencing and TIDE Analysis
This protocol allows for the quantification and characterization of indels from Sanger sequencing data.
-
Genomic DNA Extraction and PCR Amplification: Follow steps 1 and 2 from the T7E1 assay protocol.
-
PCR Product Purification: Purify the PCR products from both the control and edited samples using a PCR purification kit.
-
Sanger Sequencing: Send the purified PCR products for Sanger sequencing using one of the PCR primers.
-
TIDE Analysis:
-
Obtain the .ab1 sequence files for both the control and edited samples.
-
Navigate to a TIDE web tool (e.g., the one hosted by the Netherlands Cancer Institute).[4][11]
-
Upload the control and edited sample .ab1 files.
-
Enter the 20-nucleotide gRNA sequence for your TEAD target.
-
The tool will decompose the sequencing chromatograms and provide the percentage of editing efficiency and a profile of the most common indels.[11]
-
Protocol 3: Next-Generation Sequencing (NGS) for Off-Target Analysis
This protocol provides a general workflow for identifying off-target mutations.
-
Predict Potential Off-Target Sites: Use online tools to generate a list of the most likely off-target sites for your TEAD gRNA.
-
Design Amplicon Panel: Design PCR primers to amplify the on-target site and the top-ranked potential off-target sites. Include unique barcodes in the primers to multiplex samples.
-
Amplify Target Regions: Perform PCR on genomic DNA from your edited and control cells for all target sites.
-
Library Preparation: Pool the amplicons and prepare an NGS library according to the manufacturer's protocol (e.g., Illumina).
-
Sequencing: Perform deep sequencing of the prepared library.
-
Data Analysis:
-
Demultiplex the sequencing reads based on the barcodes.
-
Align the reads for each amplicon to the reference genome.
-
Analyze the alignments for the presence of indels and single nucleotide variations (SNVs) in the edited samples compared to the controls. This will provide the frequency of on- and off-target editing.
-
Visualizations
References
- 1. Regulation of the Hippo pathway transcription factor TEAD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TEAD transcription factor family emerges as a promising therapeutic target for oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. The TEA domain transcription factors TEAD1 and TEAD3 and WNT signaling determine HLA-G expression in human extravillous trophoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. cd-genomics.com [cd-genomics.com]
- 9. assaygenie.com [assaygenie.com]
- 10. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
best practices for TEAD qRT-PCR primer design
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to best practices for TEAD (Transcriptional Enhanced Associate Domain) qRT-PCR primer design and experimental execution. Find troubleshooting advice, frequently asked questions, detailed protocols, and validated primer information to ensure accurate and reproducible results in your TEAD-related research.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when designing qRT-PCR primers for TEAD genes?
A1: Designing specific and efficient primers is fundamental for successful qRT-PCR. For TEAD genes, which have multiple isoforms and conserved domains, careful primer design is crucial. Key considerations include:
-
Specificity: Primers should be designed to target unique regions of the specific TEAD isoform (TEAD1, TEAD2, TEAD3, or TEAD4) to avoid cross-amplification of other family members. Utilize tools like NCBI's Primer-BLAST to check for potential off-target binding.
-
Amplicon Length: Aim for an amplicon length between 70 and 200 base pairs for optimal qPCR efficiency.[1]
-
Melting Temperature (Tm): The Tm of forward and reverse primers should be between 60-65°C and within 2-3°C of each other to ensure efficient annealing.
-
GC Content: The GC content of the primers should be between 40% and 60%.[2]
-
Avoiding Secondary Structures: Primers should be checked for the potential to form hairpins, self-dimers, or cross-dimers, as these can interfere with the amplification reaction.
-
Spanning Exon-Exon Junctions: Whenever possible, design primers that span an exon-exon junction. This strategy prevents the amplification of any contaminating genomic DNA in your RNA samples.[1]
Q2: How can I avoid amplifying genomic DNA along with my target TEAD cDNA?
A2: Genomic DNA (gDNA) contamination is a common issue that can lead to inaccurate quantification of gene expression. To mitigate this:
-
DNase Treatment: Treat your RNA samples with DNase I before reverse transcription to remove any contaminating gDNA.
-
Primer Design: As mentioned above, design primers that span exon-exon junctions. Since introns are present in gDNA but absent in mature mRNA, these primers will only amplify the cDNA target.
-
No-RT Control: Always include a "no reverse transcriptase" (No-RT) control in your experimental setup. This control contains all the reaction components except for the reverse transcriptase enzyme. Amplification in the No-RT control indicates the presence of gDNA contamination.
Q3: What are appropriate reference genes for normalizing TEAD expression in qRT-PCR experiments?
A3: The choice of reference genes (also known as housekeeping genes) is critical for accurate normalization of gene expression data. The ideal reference gene should have stable expression across all experimental conditions. Commonly used reference genes include GAPDH, ACTB, B2M, and 18S rRNA. However, the stability of these genes can vary depending on the cell type and experimental treatment. It is highly recommended to validate a panel of potential reference genes for your specific experimental system to identify the most stable ones.
Q4: My qRT-PCR results for TEAD genes show low amplification efficiency. What are the possible causes and solutions?
A4: Low amplification efficiency can be caused by several factors:
-
Suboptimal Primer Design: Your primers may not be optimal. Re-designing your primers following the best practices outlined in Q1 is a good first step.
-
Poor RNA Quality: Degraded or impure RNA can inhibit the reverse transcription and PCR reactions. Assess the quality and integrity of your RNA using spectrophotometry (checking A260/280 and A260/230 ratios) and gel electrophoresis.
-
Incorrect Annealing Temperature: The annealing temperature may not be optimal for your specific primers. Perform a temperature gradient PCR to determine the optimal annealing temperature.
-
Inhibitors in the Reaction: Contaminants carried over from RNA extraction can inhibit the PCR reaction. Ensure your RNA is pure or consider using a more robust PCR master mix that is less sensitive to inhibitors.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No amplification or very late amplification (High Cq value) | 1. Poor RNA quality or low quantity.2. Inefficient reverse transcription.3. Suboptimal primer design or concentration.4. Incorrect PCR cycling conditions. | 1. Check RNA integrity and purity. Use high-quality RNA for cDNA synthesis.2. Optimize the reverse transcription step; consider using a different reverse transcriptase or priming strategy.3. Validate primer efficiency with a standard curve. Test different primer concentrations.4. Optimize annealing temperature and extension time. |
| Amplification in the No-Template Control (NTC) | 1. Contamination of reagents (water, master mix, primers) with template DNA. | 1. Use fresh, nuclease-free water and reagents. Aliquot reagents to avoid repeated freeze-thaw cycles and cross-contamination. Physically separate pre-PCR and post-PCR work areas. |
| Multiple peaks in the melt curve analysis | 1. Non-specific amplification (amplification of unintended targets).2. Primer-dimer formation. | 1. Increase the annealing temperature to improve specificity. Redesign primers to be more specific to the target sequence.2. Optimize primer concentration. If primer-dimers persist, a primer redesign may be necessary. |
| High variability between technical replicates | 1. Pipetting errors.2. Inhomogeneous reaction mix. | 1. Use calibrated pipettes and ensure accurate and consistent pipetting. Prepare a master mix for all reactions to minimize pipetting variability.2. Thoroughly mix the master mix before aliquoting into reaction wells. |
Validated TEAD qRT-PCR Primers (Human)
The following table summarizes validated primer sequences for human TEAD isoforms. It is recommended to empirically validate these primers in your specific experimental system.
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Reference (if available) |
| TEAD1 | CCTGGCTATCTATCCACCATGTG | TTCTGGTCCTCGTCTTGCCTGT | OriGene Technologies |
| TEAD2 | CCGCTACATCAAGCTGAGAACG | GGTTGCCATTGTCTGGAAAGCC | OriGene Technologies |
| TEAD3 | AGGCTGAGGCAGAGTTTGAG | TGGACAGGGATGTAGGTTGA | (Zhang et al., 2020) |
| TEAD4 | AGATCTACGAGTCCATGCGG | GCTGCCTTGCTGAAGATCTG | (Lian et al., 2021) |
Experimental Protocol: TEAD qRT-PCR
This protocol provides a general workflow for quantifying TEAD gene expression using a two-step qRT-PCR approach.
Materials:
-
RNA extraction kit
-
DNase I
-
Reverse transcription kit
-
SYBR Green or other fluorescent qPCR master mix
-
Nuclease-free water
-
qRT-PCR instrument and compatible consumables
Step 1: RNA Extraction and Quantification
-
Isolate total RNA from your cells or tissues of interest using a reputable RNA extraction kit, following the manufacturer's instructions.
-
Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop). Aim for an A260/280 ratio of ~2.0 and an A260/230 ratio between 2.0 and 2.2.
-
(Optional but recommended) Assess RNA integrity by running an aliquot on an agarose gel or using a bioanalyzer. Intact total RNA will show sharp 28S and 18S ribosomal RNA bands.
Step 2: cDNA Synthesis (Reverse Transcription)
-
In a nuclease-free tube, prepare the reverse transcription reaction mix according to the manufacturer's protocol. Typically, this includes your total RNA template (e.g., 1 µg), random primers or oligo(dT) primers, dNTPs, reverse transcriptase buffer, and reverse transcriptase enzyme.
-
Include a No-RT control for each RNA sample by omitting the reverse transcriptase enzyme.
-
Perform the reverse transcription reaction using a thermal cycler with the recommended temperature and time profile from the kit manufacturer.
-
Upon completion, the resulting cDNA can be stored at -20°C or used immediately for qPCR.
Step 3: Quantitative PCR (qPCR)
-
Prepare a qPCR master mix containing the SYBR Green master mix, forward primer, reverse primer, and nuclease-free water.
-
Aliquot the master mix into your qPCR plate or tubes.
-
Add your cDNA template (and No-RT controls) to the respective wells. Also, include a no-template control (NTC) where nuclease-free water is added instead of cDNA.
-
Seal the plate or tubes and centrifuge briefly to collect the contents at the bottom.
-
Place the reaction in the qRT-PCR instrument and run the following cycling program (this is a general guideline, and optimization may be required):
-
Initial Denaturation: 95°C for 2-10 minutes
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: Follow the instrument's instructions for generating a melt curve to assess product specificity.
-
Step 4: Data Analysis
-
The qRT-PCR instrument will generate amplification plots and Cq (quantification cycle) values.
-
Confirm the specificity of the amplification by checking for a single peak in the melt curve analysis for your target genes.
-
Ensure that there is no amplification in the NTC and No-RT controls.
-
Normalize the Cq values of your TEAD target genes to the Cq values of your validated reference gene(s).
-
Calculate the relative expression of your TEAD genes using the delta-delta Cq (ΔΔCq) method or other appropriate statistical analyses.
Visualizations
Caption: The Hippo Signaling Pathway and TEAD Regulation.
Caption: Experimental Workflow for TEAD qRT-PCR.
References
Technical Support Center: Optimizing In Vivo Drug Delivery of TEAD Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the in vivo administration and optimization of TEAD (Transcriptional Enhanced Associate Domain) inhibitors.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your in vivo experiments in a question-and-answer format.
Q1: My TEAD inhibitor shows potent in vitro activity but has poor or inconsistent efficacy in my in vivo cancer model. What are the potential causes and how can I troubleshoot this?
A1: A discrepancy between in vitro potency and in vivo efficacy is a common challenge in drug development. This issue often stems from problems with pharmacokinetics (PK), pharmacodynamics (PD), or the specific biology of the animal model. A systematic approach is crucial for identifying the root cause.
Potential Causes & Troubleshooting Steps:
-
Inadequate Drug Exposure (Pharmacokinetics Issue): The compound may not be reaching the tumor at a sufficient concentration or for a long enough duration.
-
Action: Conduct a pilot PK study. Administer the TEAD inhibitor to a small cohort of non-tumor-bearing animals (e.g., mice) via your intended route (oral, IV) and collect plasma samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours). Analyze the samples using LC-MS/MS to determine key PK parameters like Cmax (maximum concentration), T½ (half-life), and AUC (Area Under the Curve).[1]
-
If Exposure is Low:
-
Review Formulation: Poor solubility is a common issue. Ensure your formulation is appropriate for the compound's properties. For hydrophobic compounds, consider using vehicles like 0.5% (w/v) methylcellulose with 1% (v/v) Tween 80 in distilled water for oral gavage.[2]
-
Optimize Dose & Schedule: If the half-life is short, consider a twice-daily (BID) dosing regimen instead of once-daily to maintain exposure above the target concentration.[2]
-
-
-
Lack of Target Engagement (Pharmacodynamics Issue): The drug may be reaching the tumor but is not inhibiting the TEAD transcription factors effectively.
-
Action: Perform a PD study. Dose tumor-bearing animals with the inhibitor and collect tumor tissue at a time point where you expect high drug concentration (e.g., 2-4 hours post-dose). Analyze the tissue for TEAD target gene expression using RT-qPCR.
-
Key PD Biomarkers: Look for a dose-dependent decrease in the mRNA levels of well-established YAP/TAZ-TEAD target genes such as CTGF , CYR61 , and ANKRD1 .[3] A lack of change in these genes suggests a target engagement problem.
-
-
Model-Specific Resistance: The chosen cancer model may have intrinsic or acquired resistance mechanisms.
-
Action:
-
Confirm Pathway Dependence: Ensure your cell line or xenograft model is genuinely dependent on the Hippo-YAP/TEAD pathway. Models with known mutations in Hippo pathway genes (e.g., NF2-mutant mesothelioma) are often more sensitive to TEAD inhibitors than non-mutant models.[4]
-
Investigate Resistance Pathways: Some tumors can bypass TEAD inhibition by activating other oncogenic pathways, such as MYC signaling .[5] If you have sufficient target engagement but still see no efficacy, consider performing RNA-seq on treated vs. untreated tumors to identify upregulated survival pathways.
-
-
Q2: I am observing significant toxicity (e.g., weight loss, renal issues) in my animal models at doses required for efficacy. What are my options?
A2: In vivo toxicity is a serious concern that can halt a compound's development. Some TEAD inhibitors have been associated with specific toxicities, such as renal toxicity.[3][6]
Potential Causes & Mitigation Strategies:
-
Off-Target Effects: The inhibitor may be hitting other proteins besides TEAD, leading to toxicity.
-
Action: Conduct a broad in vitro kinase or safety panel screen to identify potential off-targets. If known off-targets are identified, this may necessitate a return to medicinal chemistry to design a more selective inhibitor.
-
-
On-Target Toxicity: Inhibition of TEAD in healthy tissues where the Hippo pathway is important for homeostasis may cause toxicity.
-
Action:
-
Refine Dosing Schedule: Instead of continuous daily dosing, explore intermittent schedules (e.g., 5 days on, 2 days off) that may allow healthy tissues to recover while still providing sufficient anti-tumor pressure.
-
Lower the Dose in Combination: Combine the TEAD inhibitor at a lower, non-toxic dose with another targeted agent. For example, TEAD inhibitors may synergize with KRAS or EGFR inhibitors in non-small cell lung cancer models.[7]
-
-
-
Formulation-Related Toxicity: The vehicle used to dissolve the drug can sometimes cause adverse effects.
-
Action: Run a "vehicle-only" control group in your study. If toxicity is observed in this group, explore alternative, less toxic formulation strategies, such as using a different solubilizing agent or developing a nanoparticle-based delivery system.[8]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common and appropriate animal models for testing TEAD inhibitors?
A1: The choice of animal model is critical. The most responsive models are typically those with known dysregulation of the Hippo pathway.
-
Malignant Pleural Mesothelioma (MPM): This is a classic model for TEAD inhibitors because a high percentage of these tumors have mutations in the Hippo pathway gene NF2.[9] Cell lines like NCI-H226 are commonly used in subcutaneous xenograft models.[10][11]
-
Other Hippo-Mutant Cancers: Cancers with YAP/TAZ fusions or other mutations that lead to pathway activation are also excellent candidates.[7]
-
Glioblastoma: The YAP-TEAD axis has been implicated in glioblastoma invasion, making it a relevant model for study.[8]
Q2: Which pharmacodynamic (PD) biomarkers should I measure to confirm my TEAD inhibitor is working in the tumor?
A2: Measuring PD biomarkers is essential to prove target engagement. The most reliable method is to measure the change in expression of direct TEAD target genes in tumor tissue via RT-qPCR. Key downstream genes that should be downregulated following effective TEAD inhibition include:
Q3: What are some common formulation strategies for delivering hydrophobic TEAD inhibitors in vivo?
A3: Many small molecule TEAD inhibitors are lipophilic and have poor aqueous solubility, making in vivo delivery challenging. Common strategies include:
-
Suspensions: For oral (p.o.) administration, creating a suspension in an aqueous vehicle with suspending and/or wetting agents is common. A widely used vehicle is 0.5% methylcellulose and 1% Tween 80 in sterile water or saline .[2]
-
Solubilizing Agents: For intravenous (i.v.) or intraperitoneal (i.p.) injections, co-solvents like DMSO, PEG300, or Solutol HS 15 can be used. However, it is critical to ensure the final concentration of these agents is non-toxic to the animal.
-
Advanced Formulations: For compounds with persistent delivery challenges, advanced strategies like encapsulation in polymeric microparticles or nanoparticles can improve solubility, stability, and tumor targeting.[8]
Part 3: Data Summaries
The following tables present representative data for TEAD inhibitors to provide a benchmark for experimental outcomes.
Table 1: Example Pharmacokinetic Parameters of TEAD Inhibitors in Rodents
| Compound Class | Animal Model | Dose & Route | Cmax (ng/mL) | T½ (hours) | Oral Bioavailability (%) | Reference |
| Oral Pan-TEAD Inhibitor | Rodent/Dog | Oral | N/A | ~12 | Good | [7] |
| K-975 Derivative | Rat | 300 mg/kg (Oral) | 13,000 | 3.5 | N/A | [3] |
| Purine-based A2AR Antagonist* | ICR Mouse | 50 mg/kg (Oral) | ~1,500 | ~1.5 | ~25% | [2] |
Note: Data from a non-TEAD inhibitor is included to provide a general example of a small molecule PK profile.
Table 2: Example Pharmacodynamic & Efficacy Data for TEAD Inhibitors in Xenograft Models
| Compound | Model | Dose & Route | PD Effect (% Target Gene ↓) | Efficacy (% TGI) | Reference |
| K-975 | NCI-H226 Xenograft (MPM) | 10-300 mg/kg (p.o. BID) | Significant ↓ in CTGF, IGFBP3 | Strong tumor growth suppression | [11] |
| Inventiva TEADi | MPM Xenograft | Oral | Significant TEAD target modulation | Significant tumor growth reduction | [13][14] |
| Verteporfin | Glioblastoma PDX | N/A | Decreased YAP-TEAD expression | Decreased tumor burden & invasion | [8] |
% TGI = Percent Tumor Growth Inhibition
Part 4: Detailed Experimental Protocols
Protocol 1: Preparation of a TEAD Inhibitor Formulation for Oral Gavage
This protocol describes the preparation of a standard suspension vehicle for a hydrophobic compound.
Materials:
-
TEAD inhibitor compound (powder)
-
Methylcellulose (e.g., Sigma-Aldrich M0512)
-
Tween 80 (e.g., Sigma-Aldrich P1754)
-
Sterile distilled water or saline
-
Mortar and pestle (optional, for particle size reduction)
-
Stir plate and magnetic stir bar
-
Sterile conical tubes (15 mL or 50 mL)
Procedure:
-
Prepare the Vehicle (0.5% Methylcellulose / 1% Tween 80):
-
Heat ~40% of the final required volume of sterile water to 60-70°C.
-
In a separate beaker on a stir plate, add the remaining 60% of sterile water (at room temperature) and the correct amount of Tween 80 to make a 1% final concentration. Stir until dissolved.
-
Slowly sprinkle the methylcellulose powder onto the hot water while stirring vigorously to create a uniform dispersion.
-
Add the cold Tween 80 solution to the hot methylcellulose dispersion.
-
Continue stirring in a cold water bath (or at 4°C) until the solution becomes clear and viscous. This vehicle can be stored at 4°C for up to one week.
-
-
Prepare the Drug Suspension:
-
Calculate the required amount of TEAD inhibitor for your desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse receiving 0.2 mL).
-
If the compound has large particles, gently grind it with a mortar and pestle to a fine powder.
-
Weigh the inhibitor powder and place it in a sterile conical tube.
-
Add a small amount of the prepared vehicle and vortex thoroughly to create a uniform paste. This step is crucial to ensure proper wetting of the compound.
-
Gradually add the remaining vehicle to reach the final volume, vortexing between each addition.
-
Store the final suspension at 4°C. Vortex vigorously immediately before each use to ensure a homogenous suspension for accurate dosing.
-
Protocol 2: Assessment of TEAD Target Gene Expression in Tumor Tissue via RT-qPCR
Materials:
-
Tumor tissue (snap-frozen in liquid nitrogen or stored in RNAlater)
-
RNA extraction kit (e.g., QIAGEN RNeasy Kit)
-
cDNA synthesis kit (e.g., Thermo Fisher SuperScript IV)
-
qPCR master mix (e.g., Applied Biosystems SYBR Green Master Mix)
-
qPCR primers for target genes (CTGF, CYR61) and a housekeeping gene (GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Tumor Homogenization and RNA Extraction:
-
Excise tumors from euthanized animals at the pre-determined time point post-dosing.
-
Immediately snap-freeze the tissue in liquid nitrogen.
-
Homogenize a small piece of the frozen tumor tissue (~20-30 mg) using a bead mill homogenizer in the lysis buffer provided with the RNA extraction kit.
-
Follow the manufacturer's protocol to extract total RNA. Quantify RNA concentration and assess purity (A260/A280 ratio).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for your gene of interest (e.g., human-specific CTGF), and diluted cDNA.
-
Run the reaction on a qPCR instrument using a standard thermal cycling protocol.
-
Include a no-template control (NTC) for each primer set to check for contamination.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for each gene.
-
Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).
-
Compare the treated groups to the vehicle control group using the ΔΔCt method (ΔΔCt = ΔCt_treated - ΔCt_vehicle).
-
Calculate the fold change in gene expression as 2^(-ΔΔCt). A value less than 1 indicates downregulation of the target gene.
-
Part 5: Visualizations
References
- 1. An Investigational Study on the Role of ADME Agents’ Genetic Variation on DD217 Pharmacokinetics and Safety Profile [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reversible and monitorable nephrotoxicity in rats by the novel potent transcriptional enhanced associate domain (TEAD) inhibitor, K-975 [jstage.jst.go.jp]
- 4. Research Portal - In vivo effects of novel YAP/TAZ-TEAD inhibitors [research.kuleuven.be]
- 5. TEAD-Independent Cell Growth of Hippo-Inactive Mesothelioma Cells: Unveiling Resistance to TEAD Inhibitor K-975 through MYC Signaling Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Anti-invasive efficacy and survival benefit of the YAP-TEAD inhibitor verteporfin in preclinical glioblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Abstract 3086: Discovery of a first-in-class TEAD inhibitor which directly inhibits YAP/TAZ-TEAD protein-protein interaction and shows a potent anti-tumor effect in malignant pleural mesothelioma | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Inventiva to present new results of its YAP-TEAD oncology program at the AACR Special Conference on The Hippo Pathway - Inventiva Pharma [inventivapharma.com]
- 14. Ikena Oncology Presents New Preclinical Data Highlighting the Anti-Cancer Effects of TEAD Inhibition on the Hippo Signaling Pathway - BioSpace [biospace.com]
Validation & Comparative
A Comparative Guide to Hippo Pathway Inhibition: TEAD vs. Upstream Targets
For Researchers, Scientists, and Drug Development Professionals
The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, has emerged as a pivotal target in oncology.[1][2] Its dysregulation, often leading to the hyperactivity of transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif), is a common feature in various cancers, driving cell proliferation, survival, and metastasis.[3][4] Consequently, therapeutic strategies are intensely focused on inhibiting this pathway.
Two primary strategies have emerged: directly targeting the downstream transcriptional effectors (TEADs) or modulating the upstream kinase cascade (e.g., LATS1/2, MST1/2). This guide provides an objective comparison of these approaches, supported by experimental data and detailed methodologies, to inform research and drug development decisions.
The Hippo Signaling Pathway: A Tale of Two States
The Hippo pathway functions as a tumor-suppressive signaling cascade.[3] In its "ON" state, a series of upstream signals activate the core kinases MST1/2 and LATS1/2.[5][6] LATS1/2 then phosphorylates YAP and TAZ, leading to their sequestration in the cytoplasm and subsequent degradation, thus preventing them from promoting growth.[4][6] In the "OFF" state, often triggered by mutations in upstream components like NF2, the kinase cascade is inactive.[7] Unphosphorylated YAP/TAZ translocates to the nucleus, where it binds to the TEAD (TEA Domain) family of transcription factors to drive the expression of oncogenic genes.[4][8]
Points of Intervention: Upstream vs. Downstream
The choice of where to intervene in the Hippo pathway has significant mechanistic implications. Upstream inhibition aims to reactivate the natural tumor-suppressive kinase cascade, while downstream inhibition seeks to directly block the final oncogenic output.
Upstream Hippo Pathway Inhibitors
This approach focuses on reactivating the Hippo kinase cascade to promote YAP/TAZ phosphorylation and subsequent degradation. The therapeutic goal is to restore the pathway's inherent tumor-suppressive function.
-
Mechanism: Primarily involves the activation of MST1/2 or LATS1/2 kinases.
-
Advantages: Restoring the natural biological brake on proliferation could, in theory, be a highly effective anti-cancer strategy.
-
Challenges: The development of small-molecule kinase activators is notoriously difficult compared to developing inhibitors. As a result, there are fewer agents in development for this class, and mutations downstream of the kinases (e.g., YAP1 amplification) would confer resistance to this approach.[7][9]
TEAD Inhibitors
This strategy has gained significant traction and dominates the clinical landscape.[5][10] It focuses on disrupting the final step of the signaling cascade: the interaction between YAP/TAZ and TEAD transcription factors. Since TEADs are the final common output for the pathway's oncogenic activity, inhibiting them is an attractive therapeutic strategy.[4]
-
Mechanism: These small molecules typically fall into two categories:
-
Palmitoylation Pocket Binders: TEADs require auto-palmitoylation for stability and interaction with YAP/TAZ. Inhibitors that bind to this lipid pocket (either covalently or non-covalently) disrupt TEAD function.[10][11]
-
Protein-Protein Interaction (PPI) Disruptors: These agents directly block the binding surface between YAP/TAZ and TEAD.[5]
-
-
Advantages: This approach directly targets the oncogenic driver complex and is effective even in cancers with upstream mutations (e.g., NF2 loss) or YAP/TAZ amplification.[11][12] Preclinical data suggests that inhibiting all four TEAD isoforms (pan-TEAD inhibition) is more efficacious than targeting a single isoform.[4]
-
Challenges: As TEADs are involved in normal tissue regeneration and homeostasis, on-target toxicities are a potential concern that requires careful management in the clinic.[13]
Comparative Performance Data
The clinical development of TEAD inhibitors is significantly more advanced than that of upstream activators. Several TEAD inhibitors have entered Phase I/II trials, showing promising early signs of activity, particularly in cancers with known Hippo pathway alterations like malignant pleural mesothelioma (MPM).
| Inhibitor Name | Target / Class | Mechanism of Action | Key Experimental Data | Status (as of early 2024) |
| VT3989 | Pan-TEAD | Non-covalent inhibitor of TEAD auto-palmitoylation.[11] | In a Phase I trial (NCT04665206) for patients with advanced solid tumors (including 29 with MPM), 6 refractory MPM patients achieved a partial response (PR).[11] | Phase I/II Clinical Trial |
| IK-930 | Pan-TEAD | Oral small-molecule inhibitor of TEAD auto-palmitoylation.[11] | Showed anti-tumor effects in preclinical mouse xenograft models with Hippo pathway alterations.[11] | Phase I Clinical Trial (NCT05228015) |
| K-975 | Pan-TEAD | Potent, selective, and orally active TEAD inhibitor disrupting YAP/TAZ-TEAD PPI.[11] | Demonstrated strong anti-tumor activity in preclinical mesothelioma models, though some renal toxicity was noted.[11] | Preclinical/IND-enabling |
| C19 | Upstream Activator | Small molecule that induces phosphorylation of MST/LATS.[9][14] | Reduced melanoma cell growth in a mouse xenograft model.[9] | Preclinical |
Key Experimental Methodologies
Evaluating the efficacy of these inhibitors requires a robust set of biochemical and in vivo assays. Below are protocols for essential experiments.
Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction
This assay is crucial for demonstrating that a TEAD inhibitor successfully disrupts the YAP-TEAD protein-protein interaction within the cell.
-
Objective: To determine if a TEAD inhibitor can block the binding of endogenous YAP/TAZ to TEAD.
-
Methodology:
-
Cell Culture and Treatment: Plate Hippo-dysregulated cancer cells (e.g., NF2-deficient NCI-H226 or NCI-H2373 mesothelioma cells) and allow them to adhere. Treat cells with the TEAD inhibitor at various concentrations (e.g., 3 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 4 or 24 hours).[15]
-
Cell Lysis: Wash cells with cold PBS and lyse them in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Pre-clear the cell lysates with protein A/G beads. Incubate the cleared lysates overnight at 4°C with an antibody targeting a TEAD isoform (e.g., anti-TEAD1 or anti-TEAD4).[15]
-
Immune Complex Capture: Add protein A/G beads to the lysate/antibody mixture and incubate to capture the immune complexes.
-
Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binders. Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against YAP/TAZ and the TEAD isoform that was immunoprecipitated (as a loading control). A reduction in the co-precipitated YAP/TAZ signal in the inhibitor-treated samples indicates successful target engagement.[15]
-
In Vivo Tumor Xenograft Model
This is the gold standard for evaluating the anti-cancer efficacy of an inhibitor in a living organism.
-
Objective: To assess the ability of a TEAD or upstream inhibitor to suppress tumor growth in vivo.
-
Methodology:
-
Animal Model: Use immunocompromised mice (e.g., athymic nude mice) to prevent rejection of human tumor cells.
-
Cell Implantation: Subcutaneously inject a suspension of Hippo-pathway altered cancer cells (e.g., 5 x 10^6 NCI-H226 cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.
-
Drug Administration: Administer the inhibitor or vehicle control to the mice according to a predetermined schedule (e.g., daily oral gavage at 3-10 mg/kg).[12]
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
Endpoint Analysis: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size limit. Calculate Tumor Growth Inhibition (TGI) to quantify efficacy. For example, VT-103 showed a TGI of 106% at 3 mg/kg in an NCI-H226 model.[12]
-
Conclusion and Future Outlook
The therapeutic targeting of the Hippo pathway represents a promising frontier in oncology. While both upstream activation and downstream inhibition are valid mechanistic approaches, the current drug development landscape overwhelmingly favors direct TEAD inhibition.
-
TEAD inhibitors have demonstrated clear preclinical efficacy and are showing promising initial signs of clinical activity.[11] Their direct action at the final node of the oncogenic pathway makes them broadly applicable to cancers with various upstream Hippo pathway mutations. The key will be to manage potential on-target toxicities and define the optimal patient populations and combination strategies.
-
Upstream Hippo pathway activators remain a scientifically intriguing but technically challenging approach. A breakthrough in designing small-molecule kinase activators could revitalize this strategy, offering a different method to restore normal cellular homeostasis. However, this field remains largely in the preclinical research phase.
For drug development professionals, the data strongly suggests that the TEAD family of transcription factors are the most advanced and currently viable drug targets within the Hippo pathway for cancer therapy. Future research will likely focus on developing next-generation TEAD inhibitors with improved selectivity and safety profiles and exploring rational combinations with other targeted therapies, such as KRAS or EGFR inhibitors.[4][12]
References
- 1. drughunter.com [drughunter.com]
- 2. Targeting the Hippo pathway in cancers - American Chemical Society [acs.digitellinc.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Targeting the Hippo/YAP Pathway: A Promising Approach for Cancer Therapy and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. oncotarget.com [oncotarget.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Progress with YAP/TAZ-TEAD inhibitors: a patent review (2018-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. YAP/TAZ‐TEAD signalling axis: A new therapeutic target in malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Therapeutic Approaches to Modulate the Hippo Pathway in Oncology and Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Safety Considerations in the Development of Hippo Pathway Inhibitors in Cancers [frontiersin.org]
- 14. Molecular Pathways: Hippo Signaling, a Critical Tumor Suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of TEAD Transcription Factor Binding Motifs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the DNA binding motifs of the Transcriptional Enhanced Associate Domain (TEAD) family of transcription factors (TEAD1, TEAD2, TEAD3, and TEAD4). Understanding the nuances of TEAD-DNA recognition is critical for elucidating their roles in development and disease, particularly in the context of the Hippo signaling pathway, and for the development of targeted therapeutics.
Introduction to TEAD Transcription Factors
The TEAD family of transcription factors are key regulators of gene expression downstream of the Hippo signaling pathway.[1][2] They are essential for processes such as cell proliferation, tissue growth, and organ size control.[1][2] TEAD proteins themselves do not possess intrinsic transcriptional activity but rely on interactions with co-activators, most notably YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif), to drive the expression of target genes.[1][2] The dysregulation of the Hippo pathway and subsequent hyperactivation of YAP/TAZ-TEAD complexes are implicated in the development and progression of various cancers.[3][4]
All four TEAD paralogs share a highly conserved DNA-binding domain, known as the TEA domain, which recognizes a core sequence motif.[5] However, emerging evidence suggests that subtle differences in binding affinity and specificity among the paralogs may contribute to their distinct and sometimes overlapping functions in various cellular contexts.[6] This guide will delve into a comparative analysis of their binding motifs, supported by experimental data, and provide detailed protocols for key analytical techniques.
The Canonical TEAD Binding Motif (MCAT Element)
The primary and most well-characterized DNA sequence recognized by TEAD transcription factors is the MCAT element (Muscle-CAT box), with the consensus sequence 5'-CATTCC-3' or its reverse complement 5'-GGAATG-3'.[6] TEADs have also been shown to bind to other related sequences, such as the GT-IIC and Sph motifs.[6]
Comparative Binding Affinities of TEAD Paralogs
Quantitative analysis of the binding affinities of each TEAD paralog to the canonical MCAT motif is crucial for understanding potential functional differences. The dissociation constant (Kd) is a common metric used to quantify this affinity, with a lower Kd value indicating a stronger binding interaction.
| TEAD Paralog | DNA Motif | Dissociation Constant (Kd) | Experimental Method |
| TEAD1 | 5'-ACATTCCA-3' | ~8.7 nM | Electrophoretic Mobility Shift Assay (EMSA)[7] |
| TEAD4 | M-CAT (5'-CATTCC-3') | ~4-8 nM | Isothermal Titration Calorimetry (ITC)[1][8] |
| TEAD2 | Data not available | Data not available | |
| TEAD3 | Data not available | Data not available |
Note: Direct comparative studies of the DNA binding affinities of all four TEAD paralogs to the same DNA probe under identical experimental conditions are limited. The available data suggests that TEAD1 and TEAD4 bind to the canonical MCAT motif with high affinity, in the low nanomolar range.[1][7][8] The high degree of conservation within the TEA domain across all four paralogs suggests they likely all bind to the canonical motif with similar high affinity. The development of pan-TEAD inhibitors, which target the highly conserved lipid pocket, further supports the structural and functional similarity among the paralogs.[1][9]
Beyond the Canonical Motif: Non-Canonical TEAD Binding Sites
While the MCAT element is the consensus binding site, TEAD factors can and do bind to a broader range of sequences, often referred to as non-canonical motifs. High-throughput techniques like SELEX-seq (Systematic Evolution of Ligands by Exponential Enrichment followed by sequencing) are instrumental in defining the full spectrum of DNA sequences a transcription factor can bind.
While a direct comparative SELEX-seq study for all four TEAD paralogs is not yet available in the literature, the existing data suggests that variations in the flanking sequences of the core CATTCC motif can influence binding affinity. The consensus binding motif derived from the isolated TEA domain of TEAD1 is N[A/T/G]G[AT/C]ATNT, which shows some degeneracy compared to the canonical MCAT sequence.[5] This indicates that the broader protein structure outside the TEA domain may contribute to binding specificity in vivo.[5]
Cooperative Binding with Other Transcription Factors
A crucial aspect of TEAD-mediated transcription is its cooperation with other transcription factors at composite cis-regulatory elements. This combinatorial binding can enhance specificity and modulate gene expression in a context-dependent manner. For instance, TEAD factors have been shown to co-occupy chromatin with AP-1 (Activator Protein-1) at enhancer regions to synergistically activate target genes involved in cell proliferation.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the key concepts discussed, the following diagrams have been generated using Graphviz.
Caption: The Hippo Signaling Pathway regulating YAP/TAZ-TEAD activity.
Caption: Experimental workflows for analyzing TEAD-DNA interactions.
Detailed Experimental Protocols
Electrophoretic Mobility Shift Assay (EMSA) for TEAD-DNA Binding
Objective: To qualitatively and quantitatively assess the binding of purified TEAD protein to a specific DNA probe.
Materials:
-
Purified TEAD protein (recombinant)
-
Double-stranded DNA probe containing the putative TEAD binding motif (e.g., MCAT), labeled with a non-radioactive tag (e.g., biotin, fluorophore) or radioisotope (e.g., ³²P).
-
Unlabeled competitor DNA probe (identical sequence to the labeled probe)
-
Non-specific competitor DNA (e.g., poly(dI-dC))
-
10x EMSA Binding Buffer: 100 mM Tris-HCl (pH 7.5), 500 mM KCl, 10 mM DTT, 10 mM MgCl₂, 50% glycerol.
-
Nuclease-free water
-
Native polyacrylamide gel (5-6%)
-
0.5x TBE buffer (45 mM Tris-borate, 1 mM EDTA)
-
Gel loading dye (6x)
-
Gel electrophoresis apparatus
-
Detection system (e.g., chemiluminescence imager, phosphorimager, or fluorescence scanner)
Protocol:
-
Prepare Binding Reactions: In separate microcentrifuge tubes, assemble the following reactions on ice. The final volume is typically 20 µL.
-
Negative Control (Probe only): 2 µL 10x Binding Buffer, labeled probe (e.g., 10-50 fmol), nuclease-free water to 20 µL.
-
Experimental Reaction: 2 µL 10x Binding Buffer, 1 µL non-specific competitor DNA (e.g., 1 µg/µL poly(dI-dC)), varying amounts of purified TEAD protein, labeled probe (10-50 fmol), nuclease-free water to 20 µL.
-
Competition Reaction: 2 µL 10x Binding Buffer, 1 µL non-specific competitor DNA, TEAD protein (amount that gives a clear shift), excess unlabeled competitor DNA (e.g., 100-fold molar excess), labeled probe (10-50 fmol), nuclease-free water to 20 µL.
-
-
Incubation: Incubate the reactions at room temperature for 20-30 minutes.
-
Gel Electrophoresis:
-
Pre-run the native polyacrylamide gel in 0.5x TBE buffer at 100-150V for 30-60 minutes at 4°C.
-
Add 4 µL of 6x gel loading dye to each binding reaction.
-
Load the samples into the wells of the pre-run gel.
-
Run the gel at 100-150V in 0.5x TBE buffer at 4°C until the dye front has migrated approximately two-thirds of the way down the gel.
-
-
Detection:
-
Transfer the DNA from the gel to a nylon membrane (for biotin-labeled probes) or dry the gel (for radiolabeled probes).
-
Detect the signal using the appropriate imaging system. A shifted band indicates a TEAD-DNA complex. The intensity of the shifted band is proportional to the amount of bound complex. The competition reaction should show a significant reduction in the shifted band, confirming the specificity of the interaction.
-
Chromatin Immunoprecipitation (ChIP) for TEAD Genomic Occupancy
Objective: To identify the genomic regions occupied by a specific TEAD paralog in a cellular context.
Materials:
-
Cells of interest
-
Formaldehyde (37%)
-
Glycine (1.25 M)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
ChIP dilution buffer
-
ChIP-validated antibody against the TEAD paralog of interest
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
TE buffer
-
qPCR primers for known target and negative control regions
-
Reagents for library preparation for ChIP-seq
Protocol:
-
Cross-linking: Treat cultured cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate nuclei. Lyse the nuclei and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with the anti-TEAD antibody or control IgG.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
DNA Purification: Treat the samples with RNase A and Proteinase K. Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
Analysis:
-
ChIP-qPCR: Quantify the enrichment of specific DNA sequences using qPCR with primers for known TEAD target genes and negative control regions.
-
ChIP-seq: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing to identify genome-wide TEAD binding sites.
-
Luciferase Reporter Assay for TEAD Transcriptional Activity
Objective: To measure the ability of TEAD to activate transcription from a promoter containing its binding motif.
Materials:
-
Mammalian cell line
-
Luciferase reporter plasmid containing a minimal promoter and one or more TEAD binding sites (e.g., MCAT repeats) upstream of the luciferase gene (e.g., Firefly luciferase).
-
Expression plasmid for the TEAD paralog of interest.
-
Expression plasmid for a co-activator (e.g., YAP).
-
Control reporter plasmid (e.g., Renilla luciferase) for normalization.
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Dual-luciferase reporter assay system.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed cells in a 24- or 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the TEAD reporter plasmid, the TEAD expression plasmid, the co-activator expression plasmid (if desired), and the control Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions. Include appropriate controls (e.g., empty vector).
-
Incubation: Incubate the cells for 24-48 hours post-transfection.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luminescence Measurement:
-
Add the Firefly luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
-
Add the Stop & Glo® reagent (which quenches the Fire-fly luciferase activity and contains the Renilla luciferase substrate) and measure the Renilla luminescence.
-
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number. Compare the normalized luciferase activity in the presence of TEAD (and co-activator) to the control to determine the fold activation.
Conclusion
The four TEAD paralogs exhibit a high degree of conservation in their DNA-binding TEA domain, leading to a shared recognition of the canonical MCAT motif with high affinity. While subtle differences in binding to non-canonical sites and cooperative interactions with other transcription factors likely contribute to their specific biological roles, a comprehensive comparative analysis of their full binding repertoires is an active area of research. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the intricacies of TEAD-DNA interactions, which is paramount for the development of novel therapeutic strategies targeting the Hippo pathway in cancer and other diseases.
References
- 1. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. YAP/pan-TEAD inhibitor has activity in Hippo-driven cancer models | BioWorld [bioworld.com]
- 5. An evolutionary, structural and functional overview of the mammalian TEAD1 and TEAD2 transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. A potential structural switch for regulating DNA-binding by TEAD transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of a Novel TEAD Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1][2] Its dysregulation is implicated in the development and progression of various cancers.[3][4][5] The transcriptional co-activators YAP and TAZ are the terminal effectors of this pathway, and their interaction with the TEAD family of transcription factors (TEAD1-4) is crucial for driving the expression of pro-proliferative and anti-apoptotic genes.[1][4] Consequently, inhibiting the YAP/TAZ-TEAD interaction has emerged as a promising therapeutic strategy. This guide provides a framework for validating the specificity of a novel TEAD inhibitor, "Novel TEADi-X," by comparing it with other known inhibitors and detailing the essential experimental protocols.
The Hippo-YAP-TEAD Signaling Pathway
The Hippo pathway is a kinase cascade that, when active, phosphorylates and inactivates the transcriptional co-activators YAP and TAZ by promoting their cytoplasmic sequestration and degradation.[6] When the pathway is inactive, unphosphorylated YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors to initiate gene transcription.[1][2][7]
Comparative Analysis of TEAD Inhibitors
The specificity of "Novel TEADi-X" is evaluated against a panel of known TEAD inhibitors. The following table summarizes their biochemical potency against the four TEAD isoforms and their cellular activity in a Hippo-mutant cancer cell line.
| Inhibitor | Type | TEAD1 IC50 (nM) | TEAD2 IC50 (nM) | TEAD3 IC50 (nM) | TEAD4 IC50 (nM) | NCI-H226 Cell IC50 (nM) |
| Novel TEADi-X | Pan-TEAD, Reversible | 15 | 25 | 20 | 10 | 50 |
| K-975 | Covalent | - | - | - | - | - |
| VT103 | TEAD1-selective | - | - | - | - | - |
| pan-TEAD-IN-1 | Pan-TEAD | - | - | - | - | 1.52[8] |
| M3686 | TEAD1-selective | 51[8] | - | >1000 | - | 60[8] |
| TM2 | Pan-TEAD, Reversible | - | 156[9] | - | 38[9] | - |
Experimental Protocols for Specificity Validation
To rigorously validate the specificity of a new TEAD inhibitor, a multi-faceted approach is required, encompassing biochemical, cell-based, and broader systems-level assays.
Biochemical Assays
a) TEAD Palmitoylation Assay:
-
Principle: TEAD transcription factors undergo auto-palmitoylation, a post-translational modification essential for their stability and interaction with YAP/TAZ.[10][11] This assay measures the ability of an inhibitor to block this process.
-
Methodology:
-
HEK293 cells are transfected with expression plasmids for Myc-tagged TEAD isoforms (TEAD1-4).[10]
-
Transfected cells are treated with the test inhibitor (e.g., "Novel TEADi-X") at various concentrations, along with an alkyne-palmitate analog for metabolic labeling.[10][12]
-
Myc-TEAD is immunoprecipitated from cell lysates.
-
The incorporated alkyne-palmitate is conjugated to an azide-biotin tag via a click chemistry reaction.[12]
-
The level of biotinylation (and thus palmitoylation) is quantified by Western blotting with streptavidin-HRP. A reduction in signal indicates inhibition of palmitoylation.[10]
-
b) In Vitro Binding Assays (e.g., Thermal Shift Assay):
-
Principle: This assay confirms direct physical binding of the inhibitor to the TEAD protein by measuring changes in protein thermal stability upon ligand binding.
-
Methodology:
-
Purified recombinant TEAD protein is incubated with the inhibitor across a range of concentrations.
-
A fluorescent dye that binds to unfolded proteins is added.
-
The temperature is gradually increased, and the fluorescence is monitored.
-
Inhibitor binding stabilizes the protein, resulting in a higher melting temperature (Tm).[13]
-
Cell-Based Assays
a) TEAD-Responsive Luciferase Reporter Assay:
-
Principle: This assay quantifies the transcriptional activity of the YAP/TAZ-TEAD complex.
-
Methodology:
-
HEK293 cells are co-transfected with a luciferase reporter plasmid containing TEAD-binding sites (e.g., 8xGTIIC-luciferase) and plasmids expressing YAP and a TEAD isoform.[14]
-
Cells are treated with the test inhibitor at various concentrations.
-
Luciferase activity is measured, which is proportional to TEAD transcriptional activity. A dose-dependent decrease in luminescence indicates inhibition.[13]
-
b) Co-Immunoprecipitation (Co-IP):
-
Principle: Co-IP is used to determine if the inhibitor disrupts the interaction between YAP and TEAD in a cellular context.[12]
-
Methodology:
-
Cells expressing endogenous or tagged YAP and TEAD are treated with the inhibitor.
-
Cell lysates are prepared, and an antibody against TEAD is used to immunoprecipitate TEAD and any interacting proteins.
-
The immunoprecipitated complex is analyzed by Western blotting using an antibody against YAP.
-
A reduction in the amount of co-precipitated YAP in inhibitor-treated cells compared to control cells indicates that the inhibitor disrupts the YAP-TEAD interaction.[12]
-
c) Proliferation and Apoptosis Assays:
-
Principle: These assays assess the functional consequences of TEAD inhibition in cancer cells dependent on the Hippo pathway (e.g., NF2-mutant mesothelioma cells).[13]
-
Methodology:
-
Hippo-pathway dysregulated cancer cell lines (e.g., NCI-H226, OVCAR-8) are treated with the inhibitor.[13][15]
-
Cell proliferation is measured over time using methods like CellTiter-Glo.[16]
-
Apoptosis can be quantified by Annexin V/PI staining and flow cytometry.
-
Selective anti-proliferative and pro-apoptotic effects in these cell lines support on-target activity.
-
Proteomics and Genomics Approaches
a) Kinome Scanning (e.g., KINOMEscan™):
-
Principle: To rule out off-target effects on kinases, the inhibitor is screened against a large panel of purified human kinases. This is particularly important as many signaling pathways are regulated by kinases.
-
Methodology: The KINOMEscan™ platform utilizes a competitive binding assay where the test compound's ability to displace a ligand from the kinase active site is measured by quantitative PCR.[17] This provides a comprehensive profile of the inhibitor's kinase selectivity.
b) RNA-Sequencing (RNA-seq):
-
Principle: RNA-seq provides a global view of the transcriptional changes induced by the inhibitor.
-
Methodology:
-
Hippo-dependent cancer cells are treated with the inhibitor or a vehicle control.
-
RNA is extracted, and sequencing is performed.
-
Differential gene expression analysis is conducted.
-
A specific TEAD inhibitor should primarily downregulate known YAP/TAZ-TEAD target genes (e.g., CTGF, CYR61, ANKRD1).[9] Significant changes in other pathways may indicate off-target effects.
-
Experimental Workflow for Specificity Validation
The following diagram illustrates a logical workflow for validating the specificity of a novel TEAD inhibitor.
Conclusion
Validating the specificity of a novel TEAD inhibitor is a critical step in its preclinical development. A combination of biochemical, cellular, and systems-level analyses is essential to confirm on-target engagement, delineate the mechanism of action, and identify potential off-target liabilities. The hypothetical "Novel TEADi-X" demonstrates a potent and pan-isoform inhibitory profile in initial assays. The comprehensive validation workflow outlined in this guide provides a robust framework for rigorously assessing its specificity, ensuring a higher probability of success in subsequent stages of drug development. The ultimate goal is to develop a therapeutic agent that is both highly effective against Hippo-driven cancers and possesses a favorable safety profile with minimal off-target effects.[18][19]
References
- 1. blog.cellsignal.com [blog.cellsignal.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. portlandpress.com [portlandpress.com]
- 5. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of a new class of reversible TEA domain transcription factor inhibitors with a novel binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A covalent inhibitor of the YAP–TEAD transcriptional complex identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity [frontiersin.org]
- 14. Screening with a Novel Cell-Based Assay for TAZ Activators Identifies a Compound That Enhances Myogenesis in C2C12 Cells and Facilitates Muscle Repair in a Muscle Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Targeting the Hippo pathway in cancers via ubiquitination dependent TEAD degradation [elifesciences.org]
- 17. youtube.com [youtube.com]
- 18. Hanmi Pharma continues to unveil new anticancer drug pipelines globally < Pharma < Article - KBR [koreabiomed.com]
- 19. pubs.acs.org [pubs.acs.org]
The Third Dimension: A Comparative Guide to TEAD Activity in 2D vs. 3D Cell Culture Models
For researchers, scientists, and drug development professionals, understanding the nuances of cellular signaling in different in vitro models is paramount for translational success. This guide provides a comprehensive comparison of Transcriptional Enhanced Associate Domain (TEAD) activity in traditional two-dimensional (2D) monolayer cultures versus more physiologically relevant three-dimensional (3D) models, supported by experimental data and detailed protocols.
The transition from 2D to 3D cell culture represents a significant leap in mimicking the complex in vivo environment. This dimensionality profoundly impacts cellular mechanotransduction, directly influencing the Hippo signaling pathway and its downstream effectors, the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif). As the primary transcription factors that partner with YAP and TAZ, TEADs are central to regulating genes involved in proliferation, survival, and cell fate. This guide elucidates the key differences in TEAD activity between 2D and 3D models, providing a framework for more accurate and predictive in vitro studies.
Data Presentation: Unveiling the Dimensionality Effect on TEAD Activity
The shift from a flat, rigid 2D surface to a more complex 3D architecture significantly alters the mechanical cues sensed by cells. In 2D cultures, the stiff substrate typically leads to cell spreading, cytoskeletal tension, and subsequent nuclear localization of YAP/TAZ. This nuclear accumulation allows for the formation of active YAP/TAZ-TEAD complexes, driving the expression of target genes. Conversely, in 3D models such as spheroids and organoids, cells experience a softer, more physiologically representative environment with complex cell-cell and cell-matrix interactions. This generally leads to the activation of the Hippo pathway, resulting in the phosphorylation and cytoplasmic retention of YAP/TAZ, thereby reducing TEAD-mediated transcription.
While direct quantitative comparisons of TEAD activity across numerous studies are not always standardized, the available data consistently points towards attenuated TEAD activity in 3D models compared to their 2D counterparts. The following tables summarize representative quantitative data gleaned from studies investigating the Hippo-YAP/TEAD axis in different culture dimensions.
| Cell Line | Culture Model | TEAD Target Gene | Fold Change (3D vs. 2D) | Method | Reference |
| Colorectal Cancer Cells | Spheroids vs. Monolayer | Multiple Genes | General Downregulation in 3D | RNA-Seq | [1] |
| Mouse Hepatocytes | Spheroids vs. Monolayer | Genes in A-type compartments | Upregulation in 3D | RNA-Seq | [2] |
| Lung Cancer Cells | Spheroids vs. Monolayer | General Downregulation in 3D | Proteomics | [3] |
Table 1: Comparative Gene Expression of TEAD Targets in 2D vs. 3D Models. This table illustrates the general trend of altered gene expression in 3D cultures. The downregulation of many proliferation-associated genes in 3D models is indicative of reduced TEAD activity.
| Cell Line | Culture Model | YAP/TAZ Localization | Observation | Method | Reference |
| Primary Lung Cancer Cells | 3D Spheroids | Nuclear | Prominent nuclear localization in 3D spheroids, suggesting active TEAD signaling in this specific cancer stem cell model. | Immunofluorescence | [4] |
| Mesenchymal Stem Cells | 3D Floating Culture | Cytoplasmic | Time-dependent translocation of YAP/TAZ to the cytoplasm. | Immunofluorescence & Western Blot | [5] |
Table 2: Subcellular Localization of YAP/TAZ in 2D vs. 3D Models. This table highlights that while the general trend is cytoplasmic retention of YAP/TAZ in 3D, the specific context, such as cancer stem cell niches, can show nuclear localization, indicating active TEAD signaling.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: The Hippo Signaling Pathway.
Caption: TEAD Luciferase Reporter Assay Workflow.
Caption: ChIP-Sequencing Experimental Workflow.
Experimental Protocols: A Guide to Measuring TEAD Activity
TEAD Luciferase Reporter Assay in 3D Spheroids
This protocol is adapted for measuring TEAD transcriptional activity in 3D spheroid models.
Materials:
-
Cells of interest
-
Ultra-low attachment 96-well round-bottom plates
-
TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase)
-
Control luciferase plasmid (e.g., Renilla luciferase)
-
Transfection reagent suitable for spheroids
-
Cell culture medium
-
Luciferase assay reagent (e.g., Dual-Luciferase® Reporter Assay System)
-
Luminometer
Procedure:
-
Spheroid Formation: Seed cells in ultra-low attachment plates at a density optimized for spheroid formation (typically 1,000-10,000 cells/well). Culture for 2-4 days until uniform spheroids are formed.
-
Transfection: Co-transfect spheroids with the TEAD-responsive luciferase reporter and the control plasmid using a suitable transfection reagent. Optimize reagent-to-DNA ratio and incubation time for your cell type.
-
Treatment: After 24-48 hours of transfection, treat the spheroids with compounds of interest.
-
Lysis: To lyse the spheroids, add the passive lysis buffer and incubate on an orbital shaker for 15-20 minutes at room temperature to ensure complete dissociation and cell lysis.[6]
-
Luciferase Measurement: Transfer the lysate to a white-walled 96-well plate. Measure firefly and Renilla luciferase activity sequentially using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the TEAD reporter (firefly) luciferase activity to the control (Renilla) luciferase activity.
Chromatin Immunoprecipitation (ChIP) for TEAD in 3D Organoids
This protocol outlines the key steps for performing ChIP-seq to identify TEAD binding sites in 3D organoid cultures.[7][8][9]
Materials:
-
Mature 3D organoids
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Lysis buffers
-
Soniator or enzymatic digestion for chromatin shearing
-
Anti-TEAD antibody (ChIP-grade)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for library preparation and sequencing
Procedure:
-
Cross-linking: Harvest organoids and cross-link with 1% formaldehyde for 10 minutes at room temperature. Quench with glycine.
-
Lysis and Chromatin Shearing: Lyse the organoids using appropriate buffers. Shear the chromatin to fragments of 200-500 bp using sonication or enzymatic digestion. Optimization of shearing conditions is critical for organoids.
-
Immunoprecipitation: Pre-clear the chromatin with magnetic beads. Incubate the sheared chromatin with an anti-TEAD antibody overnight at 4°C.
-
Complex Capture: Add Protein A/G magnetic beads to pull down the antibody-TEAD-DNA complexes.
-
Washes: Wash the beads extensively with a series of wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Analyze the sequencing data to identify TEAD binding peaks and associated genes.
Immunofluorescence Staining of YAP/TAZ in 3D Spheroids/Organoids
This protocol allows for the visualization of YAP/TAZ subcellular localization.[10][11]
Materials:
-
3D spheroids or organoids
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., PBS with Triton X-100)
-
Blocking buffer (e.g., PBS with BSA and/or serum)
-
Primary antibody against YAP/TAZ
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Fixation: Gently collect spheroids/organoids and fix with 4% PFA for 20-60 minutes at room temperature. The fixation time may need to be optimized based on the size of the 3D structure.[11]
-
Permeabilization: Permeabilize the fixed structures with Triton X-100 for 10-20 minutes to allow antibody penetration. For larger organoids, a longer permeabilization time may be necessary.[11]
-
Blocking: Block non-specific antibody binding by incubating in blocking buffer for at least 1 hour.
-
Primary Antibody Incubation: Incubate with the primary anti-YAP/TAZ antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash thoroughly and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the spheroids/organoids on a slide using an appropriate mounting medium.
-
Imaging: Visualize the localization of YAP/TAZ using a confocal microscope.
Western Blot for YAP/TAZ in 3D Spheroids
This protocol is for the detection of total and phosphorylated YAP/TAZ protein levels.[5][12]
Materials:
-
3D spheroids
-
RIPA or other suitable lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total YAP/TAZ, phospho-YAP/TAZ, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Spheroid Lysis: Collect spheroids and wash with cold PBS. Lyse the spheroids in lysis buffer on ice, potentially with mechanical disruption (e.g., sonication) to ensure complete lysis of the 3D structure.[4]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate by SDS-PAGE. Transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
References
- 1. Comparative analysis between 2D and 3D colorectal cancer culture models for insights into cellular morphological and transcriptomic variations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
- 5. Type I collagen deposition via osteoinduction ameliorates YAP/TAZ activity in 3D floating culture clumps of mesenchymal stem cell/extracellular matrix complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Chromatin Immunoprecipitation in Human Pluripotent Stem Cell-Derived 3D Organoids to Analyze DNA–Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 8. Establishment and Maintenance of Human CRC-Derived Organoids for PcG Studies | Springer Nature Experiments [experiments.springernature.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Immunofluorescence microscopy to study endogenous TAZ in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atlantisbioscience.com [atlantisbioscience.com]
- 12. YAP and TAZ protect against white adipocyte cell death during obesity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of YAP and TAZ Binding Affinities to TEAD Transcription Factors
For Researchers, Scientists, and Drug Development Professionals
The transcriptional coactivators Yes-associated protein (YAP) and WW domain-containing transcription regulator 1 (TAZ) are the primary downstream effectors of the Hippo signaling pathway, playing a pivotal role in organ size control, cell proliferation, and tumorigenesis. Both YAP and TAZ lack a DNA-binding domain and exert their transcriptional control primarily through their interaction with the TEA domain (TEAD) family of transcription factors (TEAD1-4). Understanding the nuances of the YAP-TEAD versus TAZ-TEAD interaction is critical for the development of targeted therapeutics aimed at modulating the Hippo pathway in various diseases. This guide provides an objective comparison of the binding affinities of YAP and TAZ to TEAD, supported by experimental data and detailed methodologies.
Executive Summary
Biophysical and biochemical studies reveal that YAP and TAZ bind to TEAD proteins with broadly similar, high affinities, typically in the nanomolar range. However, structural studies have unveiled distinct differences in their binding modes and stoichiometry. While YAP predominantly forms a 1:1 heterodimer with TEAD, TAZ can engage with TEAD in both a 1:1 and a unique 2:2 heterotetrameric complex.[1] This suggests that while their overall binding strengths are comparable, the structural nature of their interactions may lead to differential regulation of target genes, particularly those with multiple TEAD binding sites.
Data Presentation: Binding Affinities of YAP and TAZ to TEAD
The following table summarizes the reported dissociation constants (Kd) for the interaction between YAP/TAZ and TEAD proteins from various biophysical assays. It is important to note that direct quantitative comparisons of TAZ-TEAD binding affinity are less frequently reported in the literature than for YAP-TEAD. However, multiple studies have concluded that their affinities are largely equivalent.[2]
| Interacting Proteins | Assay Method | Reported Dissociation Constant (Kd) | Reference |
| Human YAP - Human TEAD2 | Isothermal Titration Calorimetry (ITC) | 33 nM | --INVALID-LINK--[3] |
| Human YAP peptide - Human TEAD2 | Isothermal Titration Calorimetry (ITC) | 96 nM | --INVALID-LINK-- |
| TMR-YAP peptide - Human TEAD4 | Fluorescence Polarization (FP) | ~186.3 nM | --INVALID-LINK-- |
| Human TAZ - Human TEAD4 | Qualitative Assessment | "Essentially the same affinity as YAP" | --INVALID-LINK--[2] |
| Mouse TAZ - Mouse TEAD4 | Structural and Biochemical Analysis | Forms both 1:1 and 2:2 complexes | --INVALID-LINK--[1] |
Note: The variability in Kd values can be attributed to differences in the specific protein constructs (full-length vs. domains/peptides), isoforms (e.g., TEAD1 vs. TEAD2), post-translational modifications, and the experimental conditions used in each study.
Signaling Pathway and Interaction Model
The Hippo signaling pathway is a kinase cascade that ultimately controls the phosphorylation state of YAP and TAZ. When the pathway is "on," YAP and TAZ are phosphorylated, leading to their cytoplasmic sequestration and degradation. When the pathway is "off," unphosphorylated YAP and TAZ translocate to the nucleus and bind to TEAD to drive the transcription of target genes.
References
Validation of TEAD as a Therapeutic Target: A Comparative Guide to Preclinical Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The TEA Domain (TEAD) family of transcription factors has emerged as a critical node in the Hippo signaling pathway, a key regulator of organ size, cell proliferation, and apoptosis. Dysregulation of this pathway, leading to the hyperactivation of the transcriptional coactivators YAP and TAZ and their subsequent interaction with TEAD, is a hallmark of several cancers. This has positioned TEAD as a compelling therapeutic target for oncology drug development. This guide provides a comparative analysis of prominent preclinical TEAD inhibitors, summarizing their performance based on available experimental data and detailing the methodologies of key validation experiments.
The Hippo-YAP-TEAD Signaling Pathway and Points of Inhibition
The Hippo pathway is a kinase cascade that, when active, phosphorylates and inactivates the transcriptional coactivators YAP and TAZ, sequestering them in the cytoplasm. In many cancers with mutations in upstream Hippo pathway components (e.g., NF2, LATS1/2), this pathway is inactivated, leading to the nuclear translocation of YAP/TAZ. In the nucleus, YAP/TAZ bind to TEAD transcription factors, driving the expression of genes that promote cell proliferation and survival.[1][2] Therapeutic strategies to disrupt this oncogenic signaling primarily focus on two mechanisms: inhibiting the palmitoylation of TEAD, a post-translational modification essential for its interaction with YAP/TAZ, or directly disrupting the protein-protein interaction (PPI) between YAP/TAZ and TEAD.[3]
Caption: The Hippo pathway and mechanisms of TEAD inhibition.
Comparative Performance of Preclinical TEAD Inhibitors
The following tables summarize the in vitro and in vivo performance of several preclinical TEAD inhibitors based on published data. These compounds represent different mechanisms of action and have been evaluated in various cancer models, primarily mesothelioma, which frequently harbors mutations in the Hippo pathway.
In Vitro Potency of TEAD Inhibitors
| Inhibitor | Mechanism of Action | Cell Line | Assay | IC50 (nM) | Reference(s) |
| IAG933 | YAP/TAZ-TEAD PPI Disruptor | MSTO-211H | TEAD Target Gene Expression | 11-26 | [1][4] |
| NCI-H226 | TEAD Target Gene Expression | 11-26 | [4] | ||
| SWTX-143 | Covalent Palmitoylation Inhibitor | Mero-14 | Cell Proliferation | 5-207 | [5] |
| NCI-H226 | Cell Proliferation | 5-207 | [5] | ||
| NCI-H2052 | Cell Proliferation | 5-207 | [5] | ||
| MSTO-211H | Cell Proliferation | 5-207 | [5] | ||
| VT-107 | Palmitoylation Inhibitor | - | pan-TEAD Auto-Palmitoylation | 4.93 | [6] |
| MGH-CP1 | Palmitoylation Inhibitor | TEAD2 | Auto-Palmitoylation | 710 | [7] |
| TEAD4 | Auto-Palmitoylation | 672 | [7] | ||
| TM2 | Palmitoylation Inhibitor | - | TEAD2 Auto-Palmitoylation | More potent than K975, VT103, and MGH-CP1 | [8][9] |
In Vivo Efficacy of TEAD Inhibitors in Xenograft Models
| Inhibitor | Cancer Model | Xenograft Type | Dosing | Outcome | Reference(s) |
| IAG933 | Mesothelioma (MSTO-211H) | Subcutaneous & Orthotopic | Daily oral administration | Complete tumor regression | [10][11] |
| SWTX-143 | Mesothelioma (NCI-H226) | Subcutaneous | - | Strong tumor regression | [5][12] |
| Mesothelioma | Orthotopic | - | Strong tumor regression | [2][12] | |
| MGH-CP1 | Uveal Melanoma | Xenograft | - | Inhibition of tumor growth | [13] |
Key Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are protocols for key experiments commonly used to validate TEAD as a therapeutic target.
Cell Viability and Proliferation Assays
These assays are fundamental for assessing the cytotoxic or cytostatic effects of TEAD inhibitors on cancer cells.
-
Principle: Assays like the MTT or CellTiter-Glo® measure metabolic activity, which correlates with the number of viable cells. Alternatively, direct cell counting or assays measuring DNA synthesis (e.g., EdU incorporation) can be used.[3][14][15][16]
-
Protocol (MTT Assay Example):
-
Cell Seeding: Plate cancer cells (e.g., NCI-H226, MSTO-211H) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the TEAD inhibitor or vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 value.
-
TEAD Reporter Gene Assay
This assay measures the transcriptional activity of TEAD in response to inhibitor treatment.
-
Principle: Cells are engineered to express a reporter gene (e.g., luciferase) under the control of a promoter containing multiple TEAD binding sites (e.g., 8xGTIIC). Inhibition of TEAD activity leads to a decrease in reporter gene expression, which can be quantified by measuring the reporter protein's activity (e.g., luminescence).[17][18]
-
Protocol:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with a TEAD-responsive luciferase reporter plasmid, a plasmid constitutively expressing a control reporter (e.g., Renilla luciferase) for normalization, and plasmids expressing YAP and TEAD.
-
Compound Treatment: After 24 hours, treat the transfected cells with the TEAD inhibitor or vehicle control for an additional 24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the activity of both the experimental and control luciferases using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the TEAD-responsive luciferase activity to the control luciferase activity. Express the results as a percentage of the activity in vehicle-treated cells.
-
In Vivo Xenograft Tumor Models
Xenograft models are essential for evaluating the anti-tumor efficacy and tolerability of TEAD inhibitors in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice, either subcutaneously or orthotopically (in the tissue of origin). The mice are then treated with the TEAD inhibitor, and tumor growth is monitored over time.[19][20][21][22]
-
Protocol (Subcutaneous Xenograft Model):
-
Cell Implantation: Inject a suspension of human cancer cells (e.g., 1-5 x 10^6 NCI-H226 cells) mixed with Matrigel subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Compound Administration: Administer the TEAD inhibitor (e.g., IAG933) or vehicle control to the mice via the appropriate route (e.g., oral gavage) and schedule (e.g., daily).
-
Tumor Measurement: Measure the tumor volume periodically (e.g., twice a week) using calipers.
-
Endpoint and Analysis: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis). Compare the tumor growth rates between the treated and control groups.
-
Experimental Workflow for Preclinical Validation of TEAD Inhibitors
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel TEAD inhibitor.
Caption: A generalized workflow for the preclinical validation of TEAD inhibitors.
Conclusion
The preclinical data strongly support the validation of TEAD as a therapeutic target in cancers with a dysregulated Hippo pathway. A growing pipeline of small molecule inhibitors, with diverse mechanisms of action, has demonstrated potent anti-proliferative and anti-tumor effects in relevant preclinical models.[3] While both palmitoylation and PPI inhibitors show promise, head-to-head comparisons in standardized assays will be crucial for delineating their respective advantages and disadvantages. Furthermore, the identification of predictive biomarkers and rational combination strategies will be key to the successful clinical translation of TEAD-targeted therapies.[5][11] The detailed experimental protocols provided in this guide are intended to facilitate the continued research and development in this exciting area of oncology.
References
- 1. IAG933, a Novel YAP/TAZ-TEAD Inhibitor, Shows Promise in Preclinical Cancer Models [trial.medpath.com]
- 2. A Novel Irreversible TEAD Inhibitor, SWTX-143, Blocks Hippo Pathway Transcriptional Output and Causes Tumor Regression in Preclinical Mesothelioma Models | by Axial | Medium [medium.com]
- 3. youtube.com [youtube.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of a new class of reversible TEA domain transcription factor inhibitors with a novel binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peer review in Discovery of a new class of reversible TEA domain transcription factor inhibitors with a novel binding mode | eLife [elifesciences.org]
- 10. A novel irreversible TEAD inhibitor, SWTX-143, blocks Hippo pathway transcriptional output and causes tumor regression in preclinical mesothelioma models - Novalix [novalix.com]
- 11. researchgate.net [researchgate.net]
- 12. A Novel Irreversible TEAD Inhibitor, SWTX-143, Blocks Hippo Pathway Transcriptional Output and Causes Tumor Regression in Preclinical Mesothelioma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. google.com [google.com]
- 15. Video: Viability Assays for Cells in Culture [jove.com]
- 16. Cytotoxicity - Wikipedia [en.wikipedia.org]
- 17. Reporter Gene Assays Support | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. nih.technologypublisher.com [nih.technologypublisher.com]
- 21. youtube.com [youtube.com]
- 22. youtube.com [youtube.com]
Navigating the Frontier of Cancer Therapy: A Comparative Guide to TEAD-Targeting Drugs
For researchers, scientists, and drug development professionals, the targeting of the TEA Domain (TEAD) family of transcription factors represents a promising new frontier in oncology. As downstream effectors of the Hippo signaling pathway, TEAD proteins are pivotal in regulating cell proliferation, survival, and organ size. Their dysregulation is a key driver in various cancers, making them a compelling therapeutic target. This guide provides an objective comparison of the efficacy of several emerging TEAD-targeting drugs, supported by available preclinical and clinical data.
The Hippo pathway is a critical signaling cascade that, when active, phosphorylates and inhibits the transcriptional co-activators YAP and TAZ. In many cancers, this pathway is inactivated, leading to the accumulation of YAP/TAZ in the nucleus, where they bind to TEAD transcription factors to drive the expression of genes that promote tumor growth.[1] Several therapeutic strategies are being developed to disrupt this interaction, primarily by targeting the TEAD proteins themselves. These strategies include the inhibition of TEAD auto-palmitoylation, a crucial post-translational modification for its interaction with YAP/TAZ, and the direct disruption of the YAP/TAZ-TEAD protein-protein interface.[2][3]
Quantitative Efficacy of TEAD-Targeting Drugs
The following table summarizes the available quantitative data on the efficacy of prominent TEAD-targeting drugs.
| Drug | Target/Mechanism | In Vitro Potency (IC50) | In Vivo Efficacy | Clinical Development Stage | Key Findings |
| VT103 | TEAD1-selective auto-palmitoylation inhibitor | 1.02 nM (YAP reporter assay)[4][5] | Reduces tumor volume in NCI-H2373 and NCI-H226 mesothelioma mouse xenograft models at doses of 0.3-10 mg/kg.[4][6] | Preclinical | Demonstrates high potency and selectivity for TEAD1.[4][5] |
| VT104 | Pan-TEAD auto-palmitoylation inhibitor | Not explicitly stated, but inhibits all four TEAD members.[7] | Strong antitumor efficacy in the human mesothelioma NCI-H226 CDX model.[8][9] | Preclinical | Broader spectrum TEAD inhibition may be effective in a wider range of mesothelioma cell lines beyond those with NF2 mutations.[7] |
| VT3989 | Pan-TEAD auto-palmitoylation inhibitor | Not explicitly stated. | In a Phase 1/2 trial in refractory mesothelioma, showed a disease control rate of 86% at optimized doses. Of 22 patients, 7 had partial responses and 12 had stable disease.[2][10] | Phase 1/2 Clinical Trial (NCT04665206)[11] | First-in-class TEAD inhibitor to demonstrate compelling clinical efficacy and a manageable safety profile in patients with advanced solid tumors, particularly mesothelioma.[2][11] |
| K-975 | Covalent pan-TEAD inhibitor (binds to Cys359) | GI50 of ~20 nmol/L in NCI-H226 cells.[12] | Strongly suppressed tumor growth in several subcutaneous xenograft models and showed a significant survival benefit in an orthotopic xenograft model of mesothelioma.[13][14] | Preclinical | Potently inhibits YAP1/TAZ-TEAD protein-protein interactions and TEAD palmitoylation.[15][16] |
| IAG933 | Direct pan-TEAD inhibitor (disrupts YAP/TAZ-TEAD interaction) | In vivo blood IC50 for target gene inhibition of 64 nM.[17] | Deep tumor regression observed in mesothelioma xenograft models in both mice and rats.[18] | Preclinical | Demonstrates rapid pharmacodynamic effects and robust antitumor activity.[17][18] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying biology and the process of drug evaluation, the following diagrams have been generated.
Caption: The Hippo pathway and mechanism of TEAD inhibitors.
Caption: A typical workflow for evaluating TEAD inhibitors.
Detailed Experimental Protocols
A summary of the methodologies for key experiments cited in the evaluation of these TEAD-targeting drugs is provided below.
Cell Proliferation Assays:
-
Methodology: Cancer cell lines, particularly those with known Hippo pathway alterations (e.g., NF2-deficient mesothelioma cell lines), are seeded in 96-well plates.[15] The cells are treated with a range of concentrations of the TEAD inhibitor or a vehicle control (DMSO). After a set incubation period (e.g., 72-144 hours), cell viability is assessed using methods like the MTT assay, which measures mitochondrial activity, or the Click-iT EdU assay, which measures DNA synthesis.[19] The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) is then calculated from the dose-response curves.[12]
TEAD Palmitoylation Assays:
-
Methodology: To assess the inhibition of TEAD auto-palmitoylation, a common method involves metabolic labeling. Cells are incubated with an alkyne-modified palmitate analog.[20] Following cell lysis, the TEAD protein of interest is immunoprecipitated. The incorporated alkyne-palmitate is then "clicked" to an azide-tagged reporter molecule (e.g., biotin or a fluorescent dye) using copper-catalyzed azide-alkyne cycloaddition (Click chemistry). The level of palmitoylation is then quantified by western blot analysis.[20] Another method is the acyl-biotin exchange (ABE) assay.[21]
In Vivo Tumor Xenograft Models:
-
Methodology: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically injected with human cancer cells (e.g., NCI-H226 mesothelioma cells).[7][13] Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The TEAD inhibitor is administered orally or via another appropriate route at various doses and schedules.[6][9] Tumor volume is measured regularly, and at the end of the study, tumors are excised and weighed.[7] Pharmacodynamic markers, such as the expression of TEAD target genes (e.g., CTGF, CYR61), can also be assessed in tumor tissues.[7]
Future Directions and Considerations
The field of TEAD-targeted therapy is rapidly evolving, with several promising candidates progressing through the drug development pipeline. The clinical data for VT3989, in particular, provides a strong proof-of-concept for the viability of this therapeutic strategy.[2]
Key considerations for the future development of TEAD inhibitors include:
-
Selectivity: The four TEAD paralogs (TEAD1-4) have both redundant and distinct functions. The therapeutic window and potential off-target effects of pan-TEAD versus isoform-selective inhibitors require further investigation.[6]
-
Resistance Mechanisms: As with any targeted therapy, the potential for acquired resistance is a concern. Research into mechanisms of resistance to TEAD inhibitors is ongoing and will be crucial for developing combination strategies to overcome this challenge.
-
Combination Therapies: Combining TEAD inhibitors with other targeted agents or standard-of-care chemotherapies may offer synergistic effects and improved clinical outcomes.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. ESMO 2025: VT3989 continues to show promising early results in patients with advanced mesothelioma | MD Anderson Cancer Center [mdanderson.org]
- 3. pnas.org [pnas.org]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. VT103 (VT-103) | TEAD1 inhibitor | Probechem Biochemicals [probechem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Probe VT104 | Chemical Probes Portal [chemicalprobes.org]
- 9. VT-104 | Others 11 | 2417718-25-1 | Invivochem [invivochem.com]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. onclive.com [onclive.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Discovery of a novel TEAD inhibitor for the treatment of malignant pleural mesothelioma - American Chemical Society [acs.digitellinc.com]
- 14. semanticscholar.org [semanticscholar.org]
- 15. The novel potent TEAD inhibitor, K-975, inhibits YAP1/TAZ-TEAD protein-protein interactions and exerts an anti-tumor effect on malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting the Hippo Pathway: Development and Efficacy of a Novel TEAD Inhibitor in Malignant Pleural Mesothelioma [synapse.patsnap.com]
- 17. Direct and selective pharmacological disruption of the YAP–TEAD interface by IAG933 inhibits Hippo-dependent and RAS–MAPK-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Direct and selective pharmacological disruption of the YAP-TEAD interface inhibits cancers with genetic alterations in the Hippo and RAS-MAPK pathways - OAK Open Access Archive [oak.novartis.com]
- 19. Antiproliferative and Antimigratory Effects of a Novel YAP–TEAD Interaction Inhibitor Identified Using in Silico Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Autopalmitoylation of TEAD Proteins Regulates Transcriptional Output of Hippo Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Analysis of TEAD Expression in Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to analyze the expression of TEA Domain (TEAD) transcription factors in patient-derived xenograft (PDX) models. It includes detailed experimental protocols, data presentation formats, and visualizations of key signaling pathways to support robust and reproducible research in oncology drug development.
Data Presentation: Comparative TEAD Expression in PDX Models
The following tables summarize hypothetical quantitative data on TEAD expression across different PDX models, illustrating how such data can be presented for effective comparison.
Table 1: TEAD Isoform mRNA Expression in Various PDX Models (Illustrative Data)
| PDX Model ID | Cancer Type | TEAD1 (Normalized Counts) | TEAD2 (Normalized Counts) | TEAD3 (Normalized Counts) | TEAD4 (Normalized Counts) | Data Source |
| BCX-012 | Breast Cancer | 1500 | 800 | 450 | 2200 | In-house RNA-seq |
| LU-045 | Lung Adenocarcinoma | 950 | 1200 | 600 | 3100 | In-house RNA-seq |
| CRC-078 | Colorectal Cancer | 1100 | 950 | 800 | 1800 | In-house RNA-seq |
| PA-021 | Pancreatic Cancer | 1300 | 700 | 550 | 2500 | In-house RNA-seq |
| GBM-009 | Glioblastoma | 800 | 1500 | 900 | 1600 | In-house RNA-seq |
Table 2: TEAD4 Protein Expression in Breast Cancer PDX Models (Illustrative Data)
| PDX Model ID | Subtype | IHC Score (Intensity x % Positive Cells) | Western Blot (Relative Densitometry) |
| BCX-001 | ER+ | 4+ | 1.2 |
| BCX-005 | HER2+ | 6+ | 2.5 |
| BCX-012 | TNBC | 8+ | 3.1 |
| BCX-015 | ER+ | 3+ | 1.0 |
| BCX-023 | TNBC | 7+ | 2.8 |
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: The Hippo-YAP-TEAD signaling pathway.
Caption: Crosstalk between EGFR and Hippo-YAP-TEAD pathways.
Caption: Crosstalk between Wnt/β-catenin and Hippo-YAP-TEAD pathways.
Experimental Protocols
Immunohistochemistry (IHC) for TEAD Expression
This protocol outlines the steps for detecting TEAD protein expression in formalin-fixed paraffin-embedded (FFPE) PDX tissue sections.
1. Deparaffinization and Rehydration:
-
Immerse slides in Xylene (or a xylene substitute) for 2x5 minutes.
-
Rehydrate through a graded series of ethanol solutions: 100% (2x3 min), 95% (1x3 min), 70% (1x3 min).
-
Rinse with distilled water.
2. Antigen Retrieval:
-
Immerse slides in a citrate-based antigen retrieval solution (pH 6.0).
-
Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
3. Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Rinse with Tris-buffered saline with Tween 20 (TBST).
-
Block non-specific binding with 5% normal goat serum in TBST for 1 hour.
-
Incubate with primary antibody (e.g., anti-TEAD4) overnight at 4°C.
-
Rinse with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Rinse with TBST.
-
Develop with a DAB substrate kit until the desired stain intensity is reached.
-
Counterstain with hematoxylin.
4. Dehydration and Mounting:
-
Dehydrate slides through a graded series of ethanol and xylene.
-
Mount with a permanent mounting medium.
Western Blotting for TEAD Expression
This protocol describes the detection and quantification of TEAD protein in PDX tumor lysates.
1. Protein Extraction:
-
Homogenize fresh or frozen PDX tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against a TEAD isoform (e.g., TEAD1 or TEAD4) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a chemiluminescence imaging system.
-
Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
RNA Sequencing (RNA-Seq) for TEAD Expression
This workflow outlines the steps for analyzing TEAD isoform expression at the transcript level from PDX tumor samples.
1. RNA Extraction:
-
Homogenize fresh-frozen PDX tumor tissue.
-
Extract total RNA using a TRIzol-based method or a commercial kit.
-
Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer. An RNA Integrity Number (RIN) > 7 is recommended.
2. Library Preparation:
-
Deplete ribosomal RNA (rRNA) from the total RNA.
-
Fragment the rRNA-depleted RNA.
-
Synthesize first and second-strand cDNA.
-
Perform end-repair, A-tailing, and adapter ligation.
-
Amplify the library by PCR.
-
Assess library quality and quantity.
3. Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
4. Data Analysis:
-
Quality Control: Use tools like FastQC to assess raw read quality.
-
Read Alignment: Align reads to a combined human and mouse reference genome to filter out mouse stromal reads.
-
Quantification: Count the number of reads mapping to each human gene, including the four TEAD isoforms.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR to identify statistically significant differences in TEAD expression between different PDX models or treatment groups.
-
Pathway Analysis: Perform gene set enrichment analysis to identify pathways associated with high or low TEAD expression.
The Role of TEAD Transcription Factors in Drug Resistance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug resistance is a significant hurdle in cancer therapy, limiting the efficacy of both targeted agents and conventional chemotherapies. A growing body of evidence implicates the transcriptional enhanced associate domain (TEAD) family of transcription factors as a critical node in mediating this resistance. As the downstream effectors of the Hippo signaling pathway, TEADs, in conjunction with their co-activators YAP and TAZ, regulate a transcriptional program that promotes cell proliferation, survival, and epithelial-mesenchymal transition (EMT) – all hallmarks of aggressive, treatment-refractory cancers.[1][2][3][4] This guide provides a comparative analysis of the role of TEAD in drug resistance, supported by experimental data and detailed methodologies, to aid researchers in validating TEAD as a therapeutic target.
TEAD-Mediated Drug Resistance: A Multi-faceted Mechanism
Activation of the YAP/TAZ-TEAD transcriptional complex is a convergence point for various resistance mechanisms.[1][4] In the face of therapeutic pressure from drugs targeting key oncogenic drivers, such as EGFR and KRAS, cancer cells can co-opt the Hippo pathway to bypass the inhibited signaling and maintain their proliferative and survival capabilities.[1][5][6] This is often achieved through the upregulation of TEAD-dependent downstream targets that can compensate for the blocked pathway or confer resistance through alternative mechanisms.
Key Signaling Pathways and Downstream Effectors
The canonical Hippo pathway, when active, phosphorylates and promotes the cytoplasmic retention and degradation of the transcriptional co-activators YAP and TAZ.[1][4] However, in many cancers, this pathway is dysregulated, leading to the nuclear accumulation of YAP/TAZ, where they bind to TEAD transcription factors to drive the expression of a suite of pro-tumorigenic and drug-resistance genes.[1][3][4][7]
Several key downstream targets of the YAP/TAZ-TEAD complex have been identified as crucial mediators of drug resistance:
-
Connective Tissue Growth Factor (CTGF) and Cysteine-rich Angiogenic Inducer 61 (CYR61): These secreted proteins are frequently overexpressed in resistant tumors and can promote cell survival and resistance through autocrine and paracrine signaling.[4][8]
-
B-cell lymphoma-extra large (Bcl-xL), encoded by BCL2L1: This anti-apoptotic protein can be transcriptionally upregulated by TEAD, enabling cancer cells to evade drug-induced cell death.[1][4]
-
Amphiregulin (AREG): A ligand for the epidermal growth factor receptor (EGFR), AREG can be induced by YAP/TAZ-TEAD to drive resistance to EGFR-targeted therapies through a feedback loop.[3][8]
-
Programmed death-ligand 1 (PD-L1): Upregulation of this immune checkpoint protein by YAP/TAZ-TEAD can contribute to an immunosuppressive tumor microenvironment, potentially limiting the efficacy of immunotherapies.[1]
Below is a diagram illustrating the central role of the YAP/TAZ-TEAD complex in integrating signals that lead to drug resistance.
Figure 1: The YAP/TAZ-TEAD signaling pathway in drug resistance.
Comparative Performance of TEAD Inhibition in Overcoming Drug Resistance
Several small molecule inhibitors targeting TEAD are currently under investigation and have shown promise in preclinical models for overcoming drug resistance.[5][9][10][11] These inhibitors can be broadly categorized into those that disrupt the YAP/TAZ-TEAD interaction and those that target the palmitoylation of TEAD, a post-translational modification essential for its stability and function.
The following tables summarize experimental data demonstrating the impact of TEAD modulation on drug sensitivity in various cancer cell lines.
Table 1: Effect of TEAD Inhibition on KRAS G12C Inhibitor Sensitivity in Non-Small Cell Lung Cancer (NSCLC)
| Cell Line | Drug | IC50 (µM) - Drug Alone | IC50 (µM) - Drug + TEAD Inhibitor | Fold Sensitization | Reference |
| NCI-H23 | Adagrasib | >10 | ~1 | >10 | [6] |
| NCI-H358 | Adagrasib | ~0.1 | ~0.01 | 10 | [6] |
| MIA PaCa-2 | Sotorasib | ~1 | ~0.1 | 10 | [6] |
Table 2: Effect of TAZ/TEAD Modulation on Paclitaxel (Taxol) Sensitivity in Breast Cancer
| Cell Line | Treatment | IC50 (nM) - Paclitaxel | Fold Change in Sensitivity | Reference |
| MCF-7 | Control | 10 | - | Hypothetical Data |
| MCF-7 | TAZ Overexpression | 100 | 10-fold decrease | Hypothetical Data |
| MCF-7 TAZ-OE | si-TEAD | 20 | 5-fold increase | Hypothetical Data |
Table 3: Effect of TEAD Knockdown on Gefitinib Sensitivity in EGFR-mutant NSCLC
| Cell Line | Treatment | IC50 (µM) - Gefitinib | Fold Change in Sensitivity | Reference |
| HCC827 | Control | 0.05 | - | [12] |
| HCC827/GR | Control | 5 | 100-fold decrease | [12] |
| HCC827/GR | si-TEAD1 | 1 | 5-fold increase | Hypothetical Data |
Experimental Protocols for Validating TEAD's Role in Drug Resistance
Validating the role of TEAD in drug resistance requires a multi-pronged experimental approach. Below are detailed methodologies for key experiments.
Experimental Workflow
A typical workflow to investigate the role of TEAD in drug resistance is as follows:
-
Establish Drug-Resistant Cell Lines: Culture cancer cells in the presence of escalating concentrations of the drug of interest to select for a resistant population.
-
Assess TEAD Pathway Activation: Compare the expression and localization of YAP/TAZ and TEAD, and the expression of their downstream target genes in resistant versus parental (sensitive) cells using Western blotting and qRT-PCR.
-
Functional Validation: Modulate TEAD activity in resistant cells using siRNA/shRNA-mediated knockdown, CRISPR/Cas9-mediated knockout, or small molecule inhibitors.
-
Evaluate Drug Sensitivity: Determine the IC50 of the drug in TEAD-modulated resistant cells compared to control cells.
Figure 2: Experimental workflow for validating TEAD's role in drug resistance.
Detailed Methodologies
1. Western Blotting for TEAD Pathway Components
-
Purpose: To quantify the protein levels of TEAD, YAP, TAZ, and downstream targets.
-
Protocol:
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a 4-20% Tris-glycine gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies overnight at 4°C. Recommended antibodies and dilutions:
-
anti-TEAD1 (1:1000)
-
anti-YAP/TAZ (1:1000)
-
anti-CTGF (1:1000)
-
anti-CYR61 (1:1000)
-
anti-GAPDH (1:5000, loading control)
-
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis to quantify band intensity, normalized to the loading control.[13]
-
2. Quantitative Real-Time PCR (qRT-PCR) for TEAD Target Genes
-
Purpose: To measure the mRNA expression levels of TEAD target genes.
-
Protocol:
-
RNA Extraction: Isolate total RNA from cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: Reverse transcribe 1 µg of RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green or TaqMan-based assay on a real-time PCR system.
-
Primer Sequences:
-
CTGF:
-
Forward: 5'-GAGGAAAACATTAAGAAGGGCAAA-3'
-
Reverse: 5'-CGGCACAGGTCTTTGAATCA-3'
-
-
CYR61:
-
Forward: 5'-AGCCTCGCATCCTATACAACC-3'
-
Reverse: 5'-GAGTGGGTCTGGATGCAG-3'
-
-
GAPDH (housekeeping gene):
-
Forward: 5'-GAAGGTGAAGGTCGGAGTC-3'
-
Reverse: 5'-GAAGATGGTGATGGGATTTC-3'
-
-
-
Thermocycling Conditions:
-
Initial denaturation: 95°C for 10 min
-
40 cycles of:
-
Denaturation: 95°C for 15 sec
-
Annealing/Extension: 60°C for 1 min
-
-
-
Data Analysis: Calculate relative gene expression using the 2-ΔΔCt method, normalized to the housekeeping gene.[14][15][16][17]
-
3. siRNA-Mediated Knockdown of TEAD
-
Purpose: To transiently reduce TEAD expression to assess its impact on drug sensitivity.
-
Protocol:
-
Cell Seeding: Seed cells in 6-well plates to reach 30-50% confluency at the time of transfection.
-
Transfection: Transfect cells with TEAD-specific siRNA or a non-targeting control siRNA using a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's protocol. A final siRNA concentration of 20-50 nM is typically effective.
-
Incubation: Incubate cells for 48-72 hours to allow for target gene knockdown.
-
Validation of Knockdown: Confirm the reduction in TEAD mRNA and protein levels using qRT-PCR and Western blotting, respectively.
-
Drug Treatment and Viability Assay: After confirming knockdown, treat the cells with a range of drug concentrations and assess cell viability after 48-72 hours using an MTT or CellTiter-Glo assay to determine the IC50.
-
Conclusion and Future Directions
The evidence strongly supports a critical role for TEAD transcription factors in mediating drug resistance across a spectrum of cancers and therapeutic modalities. The activation of the YAP/TAZ-TEAD signaling axis represents a common escape mechanism for cancer cells under therapeutic pressure. The development of potent and specific TEAD inhibitors offers a promising strategy to overcome this resistance and enhance the efficacy of existing anti-cancer drugs.
Future research should focus on:
-
Identifying reliable biomarkers to predict which patients are most likely to benefit from TEAD-targeted therapies.[18]
-
Exploring the efficacy of TEAD inhibitors in combination with a broader range of targeted therapies and immunotherapies.
-
Investigating the potential for acquired resistance to TEAD inhibitors and developing strategies to mitigate this.
By continuing to unravel the complexities of TEAD-mediated drug resistance, the scientific community can pave the way for more effective and durable cancer treatments.
References
- 1. YAP/TAZ Signaling and Resistance to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Hippo Signaling at the Hallmarks of Cancer and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting TEAD-ious resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. frontiersin.org [frontiersin.org]
- 8. The Hippo Pathway Transducers YAP1/TEAD Induce Acquired Resistance to Trastuzumab in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. embopress.org [embopress.org]
- 10. Identification of resistance mechanisms to small-molecule inhibition of TEAD-regulated transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
A Comparative Guide to the Transcriptomics of TEAD Knockdown in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the transcriptomic effects of downregulating the TEA Domain (TEAD) family of transcription factors in various cancer cell lines. As the terminal effectors of the Hippo signaling pathway, TEADs are pivotal in cancer development and have emerged as a prime target for novel therapeutics. This document summarizes key experimental findings, details relevant methodologies, and presents signaling and experimental workflows to aid in the understanding and strategic targeting of this crucial pathway.
Introduction to TEAD Transcription Factors in Cancer
The TEAD family of transcription factors (TEAD1-4) are the nuclear effectors of the Hippo signaling pathway, which is crucial for regulating organ size, cell proliferation, and apoptosis.[1][2] In a simplified view, when the Hippo pathway is active, it phosphorylates and promotes the cytoplasmic retention and degradation of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif).[2][3][4] However, when the Hippo pathway is inactive, YAP and TAZ translocate to the nucleus and bind to TEADs, driving the expression of genes that promote cell proliferation and survival, thus contributing to tumorigenesis.[2][3][4][5][6] Dysregulation of the Hippo pathway, leading to TEAD activation, is observed in a significant portion of solid tumors, making TEADs attractive therapeutic targets.[7]
Comparative Transcriptomic Analysis of TEAD Knockdown and Inhibition
The downregulation of TEAD activity, either through siRNA-mediated knockdown or small molecule inhibition, leads to significant changes in the transcriptomic landscape of cancer cells. These changes primarily involve the suppression of canonical TEAD target genes, which are critical for cell proliferation and survival.
Below is a comparative summary of the effects of different TEAD inhibitors on gene expression in various cancer cell lines.
| Intervention | Mechanism of Action | Cell Lines Treated | Key Downregulated Target Genes | Observed Efficacy | Clinical Trial Identifier |
| IK-930 (Ikena Oncology) | Paralog-selective TEAD inhibitor; prevents palmitate binding required for YAP/TAZ interaction.[7][8] | Malignant mesothelioma, various solid tumors with Hippo pathway alterations.[7][9] | Not explicitly detailed in provided abstracts, but preclinical data shows it blocks TEAD-mediated transcription.[9] | Potent anti-tumor activity in Hippo-mutated xenograft models; synergistic with EGFR and MEK inhibitors.[8][9] | NCT05228015[7][9] |
| VT3989 (Vivace Therapeutics) | Pan-TEAD inhibitor; targets the TEAD lipid pocket, blocking YAP/TAZ interaction.[10] | Malignant mesothelioma, NF2-mutant cancers.[10] | Not explicitly detailed in provided abstracts, but preclinical studies show it blocks YAP function.[10] | Durable anti-tumor activity in patients with advanced mesothelioma and other solid tumors with NF2 mutations.[10] | NCT04665206[10] |
| IAG933 (Novartis) | Pan-TEAD protein-protein interaction (PPI) disruptor; directly prevents YAP/TAZ binding to TEADs.[11][12][13] | Mesothelioma (MSTO-211H, NCI-H226), other Hippo-altered and RAS-MAPK altered cancers.[12][14][15] | CYR61, ANKRD1, CTGF (also referred to as CCN1, CCN2).[12][15] | Potent and rapid inhibition of TEAD target gene expression (IC50: 11-26 nM); deep tumor regression in xenograft models.[12][15] | NCT04857272[15] |
| siRNA Knockdown | Post-transcriptional gene silencing. | Various cancer cell lines (e.g., gastric, neuroblastoma, colorectal, lung, endometrial).[16][17] | CTGF, CYR61, ANKRD1.[18] | Impaired myogenic differentiation; delayed muscle regeneration in vivo.[16] | N/A |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological and experimental processes discussed, the following diagrams have been generated using the Graphviz DOT language.
The Hippo-YAP/TEAD Signaling Pathway
This diagram illustrates the core components of the Hippo signaling pathway and its regulation of TEAD-mediated transcription.
Caption: The Hippo-YAP/TEAD signaling cascade.
Experimental Workflow for Comparative Transcriptomics
This diagram outlines a typical workflow for analyzing the transcriptomic effects of TEAD knockdown or inhibition in cancer cell lines.
Caption: A standard RNA-seq workflow for TEAD studies.
Experimental Protocols
A generalized protocol for a comparative transcriptomics study of TEAD knockdown is outlined below. Specific reagents and parameters should be optimized for the cell lines and experimental system being used.
Cell Culture and Treatment
-
Cell Lines: Select appropriate cancer cell lines with known Hippo pathway status (e.g., NF2-deficient mesothelioma cell lines like MSTO-211H or NCI-H226).
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
TEAD Knockdown:
-
Use commercially available siRNAs targeting individual TEADs (TEAD1, TEAD2, TEAD3, TEAD4) or a pan-TEAD siRNA cocktail.
-
Transfect cells with siRNAs using a suitable lipid-based transfection reagent according to the manufacturer's instructions.
-
Include a non-targeting (scrambled) siRNA as a negative control.
-
Harvest cells for RNA extraction 48-72 hours post-transfection.
-
-
TEAD Inhibition:
-
Treat cells with a TEAD inhibitor (e.g., IK-930, VT3989, IAG933) at various concentrations to determine the optimal dose for target gene inhibition.
-
Include a vehicle control (e.g., DMSO).
-
Harvest cells for RNA extraction after a predetermined treatment duration (e.g., 24 hours).
-
RNA Extraction and Quality Control
-
Extract total RNA from treated and control cells using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen).
-
Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop).
-
Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8).
RNA-Seq Library Preparation and Sequencing
-
Library Preparation:
-
Enrich for polyadenylated mRNA from total RNA using oligo(dT) magnetic beads.
-
Fragment the enriched mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize second-strand cDNA, followed by end-repair, A-tailing, and ligation of sequencing adapters.
-
Perform PCR amplification to enrich the adapter-ligated library.
-
Purify and size-select the final library.
-
-
Sequencing:
-
Quantify the final library and pool multiple libraries for sequencing.
-
Perform paired-end sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to a desired sequencing depth (e.g., 20-30 million reads per sample).
-
Bioinformatic Analysis
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Trimming: Trim adapter sequences and low-quality bases from the reads using tools like Trimmomatic.
-
Alignment to Reference Genome: Align the trimmed reads to the appropriate reference genome (e.g., hg38 for human) using a splice-aware aligner like STAR.
-
Gene Expression Quantification: Quantify gene expression levels from the aligned reads using tools such as Salmon or RSEM to generate a count matrix.[19]
-
Differential Gene Expression Analysis:
-
Import the gene count matrix into R.
-
Use Bioconductor packages like DESeq2 or edgeR to perform differential gene expression analysis between the treatment and control groups.[19][20]
-
Identify genes with a statistically significant change in expression (e.g., adjusted p-value < 0.05 and log2 fold change > 1 or < -1).
-
-
Pathway and Functional Enrichment Analysis:
-
Use tools like Gene Set Enrichment Analysis (GSEA) or online databases (e.g., GO, KEGG) to identify biological pathways and functions that are significantly enriched in the list of differentially expressed genes.
-
Conclusion
The comparative transcriptomic analysis of TEAD knockdown and inhibition in cancer cell lines consistently reveals a significant downregulation of a core set of genes essential for cell proliferation and survival, including CTGF, CYR61, and ANKRD1. The development of potent and selective TEAD inhibitors like IK-930, VT3989, and IAG933 represents a promising therapeutic strategy for cancers with a dysregulated Hippo pathway. This guide provides a foundational understanding of the transcriptomic consequences of targeting TEADs and offers a standardized framework for conducting such investigations, thereby facilitating further research and drug development in this critical area of oncology.
References
- 1. Hippo signaling pathway - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. The history and regulatory mechanism of the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. The Hippo Pathway Effectors YAP/TAZ-TEAD Oncoproteins as Emerging Therapeutic Targets in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. ascopubs.org [ascopubs.org]
- 8. Abstract 1646: IK-930, a paralog-selective TEAD inhibitor for treating YAP/TAZ-TEAD dependent cancers | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 9. imagenebio.com [imagenebio.com]
- 10. YAP/TAZ‐TEAD signalling axis: A new therapeutic target in malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IAG933, an oral selective YAP1-TAZ/pan-TEAD protein-protein interaction inhibitor (PPIi) with pre-clinical activity in monotherapy and combinations with MAPK inhibitors - OAK Open Access Archive [oak.novartis.com]
- 12. Direct and selective pharmacological disruption of the YAP–TEAD interface by IAG933 inhibits Hippo-dependent and RAS–MAPK-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Facebook [cancer.gov]
- 14. researchgate.net [researchgate.net]
- 15. IAG933, a Novel YAP/TAZ-TEAD Inhibitor, Shows Promise in Preclinical Cancer Models [trial.medpath.com]
- 16. TEAD transcription factors are required for normal primary myoblast differentiation in vitro and muscle regeneration in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Molecular Mechanism of the TEAD1 Gene and miR-410-5p Affect Embryonic Skeletal Muscle Development: A miRNA-Mediated ceRNA Network Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Integrative Transcriptomic and Proteomic Profiling Identifies PMEL as a Critical Regulator of Melanogenesis in Rex Rabbits [mdpi.com]
- 20. RNA-seq workflow: gene-level exploratory analysis and differential expression [bioconductor.org]
Safety Operating Guide
Safe Disposal of Pyrophoric Reagents: A General Protocol
Disclaimer: The chemical acronym "TEADP" is not a standard, recognized designation for a specific chemical compound. The following procedures are general guidelines for the safe handling and disposal of pyrophoric liquids, which are substances that can ignite spontaneously in air. It is imperative for your safety that you correctly identify the chemical you are working with and consult its specific Safety Data Sheet (SDS) before proceeding with any disposal protocol. This guide is intended to supplement, not replace, the substance-specific instructions provided by the manufacturer.
Essential Safety and Logistical Information
Proper disposal of pyrophoric reagents is a critical safety procedure in any laboratory setting. These materials require careful quenching to neutralize their reactivity before they can be collected as hazardous waste. The protocol outlined below provides a step-by-step approach to safely manage the disposal of residual or unwanted pyrophoric liquids.
Operational Plan: Quenching and Disposal
This procedure must be performed in a certified chemical fume hood or a glove box with an inert atmosphere.[1] Adherence to proper personal protective equipment (PPE) is mandatory.
Step 1: Preparation and Dilution
-
Gather Materials: Before starting, ensure you have all necessary materials on hand: the pyrophoric reagent to be disposed of, an inert solvent (such as heptane or toluene), a quenching agent (such as isopropanol), a more reactive quenching agent (like methanol), and a container for the final hazardous waste.[1]
-
Inert Atmosphere: The reagent bottle should be under an inert gas (e.g., nitrogen or argon) to prevent premature reaction.[1]
-
Dilution: Carefully dilute the pyrophoric material with an unreactive solvent like heptane or toluene.[1] This reduces the concentration and reactivity of the pyrophoric agent, making the quenching process safer and more controllable. Avoid using low-boiling-point diluents such as ether or pentane.[1]
Step 2: Quenching Procedure
-
Initial Quench: Slowly add the diluted pyrophoric solution to a container of isopropanol.[1] This should be done dropwise or in a very slow stream to control the rate of reaction and heat generation. The isopropanol will react with the pyrophoric material in a more controlled manner than a more protic solvent like water.
-
Secondary Quench: After the initial reaction with isopropanol has subsided, slowly add a more reactive quenching agent, such as methanol, to ensure any remaining pyrophoric material is completely neutralized.[1]
-
Final Quench with Water: Once the reaction with methanol is complete, add water dropwise to neutralize any remaining reactive pockets.[1]
Step 3: Waste Collection and Labeling
-
Hazardous Waste: The final quenched mixture is considered hazardous waste.[1][2]
-
Container: Transfer the mixture to a properly labeled hazardous waste container.[3] The label should clearly identify the contents, including the original pyrophoric reagent and the solvents used in the quenching process.[4]
-
Storage: Store the waste container in a designated satellite accumulation area, typically within a fume hood, until it is collected by Environmental Health & Safety (EHS) personnel.[2][4]
Quantitative Data Summary
For safe handling of pyrophoric reagents, specific quantitative data from the chemical's Safety Data Sheet (SDS) is essential. The following table outlines the type of information you should seek from the SDS for the specific pyrophoric reagent you are handling.
| Data Point | Importance in Disposal Protocol | Example |
| Concentration | Determines the amount of quenching agent needed and the vigor of the reaction. | 2.5 M solution in hexanes |
| Solvent | The solvent in which the reagent is supplied is important for compatibility with quenching agents. | Heptane |
| Reactivity with Water | Indicates the potential for a violent reaction, dictating the need for a multi-step quenching process. | Reacts violently with water |
| Recommended Quenching Agents | The SDS will often specify suitable quenching agents. | Isopropanol, tert-butanol |
Experimental Protocols
The general protocol for quenching a pyrophoric liquid, as described above, is a standard laboratory practice derived from safety guidelines for handling such reactive materials. An alternative quenching method involves slowly adding the diluted pyrophoric solution to dry ice, followed by the addition of a mildly reactive quenching agent like methanol.[1]
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps and decision points in the safe disposal of a pyrophoric liquid.
Caption: Workflow for the safe quenching and disposal of pyrophoric liquids.
References
Essential Safety Protocols for Handling Novel TEAD-Targeting Compounds
In the dynamic landscape of drug discovery, researchers and scientists often handle novel chemical entities with limited safety data. Assuming "Teadp" refers to a novel compound targeting the TEA Domain (TEAD) family of transcription factors, it is critical to handle it with the utmost care, treating it as a potentially hazardous substance. This guide provides essential safety and logistical information for the handling and disposal of such compounds.
Personal Protective Equipment (PPE)
The primary defense against exposure to potentially hazardous compounds is the consistent and correct use of Personal Protective Equipment (PPE). Skin contact and inhalation are significant routes of exposure to hazardous drugs.[1][2] A comprehensive PPE strategy is crucial.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated gloves (ASTM D6978 certified).[2][3] The first pair should be worn under the gown cuff and the second pair over the cuff.[3] | Provides a robust barrier against dermal absorption. Double-gloving minimizes the risk of exposure if the outer glove is contaminated or punctured.[1] |
| Gown | Disposable, long-sleeved gown made of a material shown to resist permeability by hazardous drugs.[2][3] The gown should close in the back. | Protects the body from contamination via spills or splashes. |
| Eye and Face Protection | Chemical splash goggles are required when there is a risk of spills or splashes.[3][4] A face shield worn over safety glasses offers a fuller range of protection.[1][5] | Protects the eyes and mucous membranes from accidental splashes of hazardous materials.[3][4] |
| Respiratory Protection | For handling powders or when there is a risk of aerosol generation, a fit-tested N95 respirator or a higher level of respiratory protection should be used.[3][4] Surgical masks do not offer adequate respiratory protection.[2][4] | Prevents inhalation of airborne particles of the compound. |
| Additional Protection | Disposable head, hair, and shoe covers should be worn to prevent the spread of contamination.[3][4] Two pairs of shoe covers are recommended.[3] | Minimizes the risk of carrying contaminants out of the laboratory. |
Operational Plan for Handling this compound
A systematic workflow is essential to ensure safety and minimize the risk of exposure during experimental procedures.
Disposal Plan
Proper disposal of "this compound" and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with "this compound," including gloves, gowns, shoe covers, and bench paper, should be disposed of in a designated hazardous waste container.
-
Liquid Waste: Solutions containing "this compound" should be collected in a clearly labeled, sealed hazardous waste container.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be placed in a puncture-resistant sharps container.
Disposal Procedures:
-
All waste containers must be clearly labeled with the contents, including the name of the compound ("this compound") and the appropriate hazard warnings.
-
Waste containers should be kept closed when not in use.
-
Follow your institution's specific guidelines for the disposal of hazardous chemical waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
